1-methyl-2-undecyl-4(1H)-quinolone
Descripción
a PiT-1 phosphate cotransporter inhibitor; also inhibits type B monoamine oxidase; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
1-methyl-2-undecylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIHBZFNMQLPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415762 | |
| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59443-02-6 | |
| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on 1-methyl-2-undecyl-4(1H)-quinolone: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data, including detailed experimental protocols and comprehensive physicochemical properties, for 1-methyl-2-undecyl-4(1H)-quinolone is limited. This guide provides the available specific information and supplements it with data from the broader class of N-alkyl-2-alkyl-4(1H)-quinolones to offer a comprehensive overview.
Introduction
This compound is a quinolone alkaloid, a class of compounds known for a wide range of biological activities. While research on this specific molecule is not extensive, its structural features—a quinolone core with N-methylation and a long alkyl chain at the C-2 position—place it within a family of compounds with significant pharmacological interest, including antimicrobial and enzyme-inhibiting properties. This technical guide synthesizes the known information about this compound and provides context from related compounds to illuminate its potential structure-activity relationships and therapeutic applications.
Chemical Structure and Properties
The fundamental structure of this compound consists of a quinolin-4-one core. It is characterized by a methyl group attached to the nitrogen at position 1 and an undecyl (11-carbon) chain at position 2.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 1-methyl-2-nonyl-4(1H)-quinolone | 2-undecyl-4(1H)-quinolone |
| IUPAC Name | 1-methyl-2-undecylquinolin-4-one[1] | 1-methyl-2-nonylquinolin-4-one | 2-undecyl-1H-quinolin-4-one[2] |
| Synonyms | 1-Methyl-2-undecylquinolin-4(1H)-one | 1-Methyl-2-nonylquinolin-4-one | 2-undecyl-4-quinolinol |
| CAS Number | 59443-02-6[3] | 68353-24-2 | 56183-46-1 |
| Molecular Formula | C21H31NO[3] | C19H27NO | C20H29NO[2] |
| Molecular Weight | 313.48 g/mol [3] | 285.4 g/mol [4] | 299.4 g/mol [2] |
| Physical Description | Data not available | Solid[4] | Solid[2] |
| Melting Point | Data not available | 71 - 75 °C[4] | 130 - 132 °C[2] |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Low water solubility is expected. Can be formulated in PEG400, 0.2% Carboxymethyl cellulose, or a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose for in vivo studies.[5] | Data not available | Data not available |
Synthesis
Generalized Experimental Protocol: Conrad-Limpach Reaction
This protocol is a generalized procedure for the synthesis of 2-alkyl-4(1H)-quinolones and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of the β-keto ester
-
React the appropriate acid chloride (in this case, lauroyl chloride) with Meldrum's acid in the presence of pyridine.
-
Perform alcoholysis of the resulting product under reflux conditions to yield the corresponding β-keto ester.
Step 2: Condensation and Cyclization
-
Conduct an acid-catalyzed condensation of the β-keto ester with N-methylaniline. This reaction forms the enamine tautomer of the Schiff base.
-
Heat the resulting intermediate to induce the Conrad-Limpach cyclization, which forms the quinolone ring.
-
The final product, this compound, can be purified by precipitation with a non-polar solvent such as diethyl ether or n-hexane.[3]
Caption: Generalized workflow for the synthesis of this compound via the Conrad-Limpach reaction.
Biological Activities and Signaling Pathways
Monoamine Oxidase B (MAO-B) Inhibition
The most specific biological activity reported for this compound is its function as a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B).[5]
Table 2: Inhibitory Activity of this compound against MAO-B
| Parameter | Value |
| IC50 | 15.3 µM[5] |
| Ki | 9.91 µM[5] |
| MAO-A Inhibition | No inhibitory effect reported[5] |
MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the treatment of Parkinson's disease. The irreversible nature of the inhibition by this compound suggests a covalent modification of the enzyme.
Caption: Mechanism of MAO-B inhibition by this compound, leading to reduced dopamine metabolism.
Potential Antimicrobial Activity
The broader class of 2-alkyl-4(1H)-quinolones is well-documented for its antimicrobial properties, particularly against Gram-positive bacteria and mycobacteria.[7][8][9] The length of the alkyl chain at the C-2 position is a critical determinant of this activity. While specific data for the undecyl derivative is scarce, studies on related compounds suggest that an aliphatic chain of 12-14 carbons at the C-2 position is optimal for anti-mycobacterial activity.[1]
The mechanism of action for the antimicrobial effects of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10][11]
Conclusion
This compound is a sparsely studied compound with demonstrated potent and selective inhibitory activity against MAO-B. This suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases like Parkinson's. Its structural similarity to other 2-alkyl-4(1H)-quinolones also implies a potential for antimicrobial activity, although this has yet to be experimentally verified for this specific molecule. Further research is warranted to fully characterize its physicochemical properties, elucidate its mechanism of action in MAO-B inhibition, and explore its potential as an antimicrobial agent. The development of a robust and scalable synthesis protocol will be a crucial first step in enabling these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Undecyl-4(1H)-quinolone | C20H29NO | CID 10063343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. 1-Methyl-2-nonyl-4(1H)-quinolone | C19H27NO | CID 13967189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Monoamine Oxidase | 59443-02-6 | Invivochem [invivochem.com]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activity of quinolones against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of quinolones against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Anti-Mycobacterial Activity of Quinolones. Triazoloquinolones a N...: Ingenta Connect [ingentaconnect.com]
biological role of 1-methyl-2-undecyl-4(1H)-quinolone
An In-depth Technical Guide on the Biological Role of 1-methyl-2-undecyl-4(1H)-quinolone and its Analogs
Introduction
The 2-alkyl-4(1H)-quinolones (AQs) are a significant class of secondary metabolites produced by various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] These molecules are crucial for bacterial communication and virulence. This guide provides a comprehensive overview of the biological roles of AQs, with a particular focus on extrapolating the potential functions of the synthetic derivative, this compound. Due to the limited direct research on this specific compound, this document leverages the extensive knowledge of naturally occurring AQs, such as 2-heptyl-4(1H)-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS), to infer its likely activities. This approach is supported by studies on synthetic AQs with varied alkyl chain lengths and substitutions.[1][3]
Core Biological Roles of 2-Alkyl-4(1H)-Quinolones
The biological activities of AQs are multifaceted, influencing a range of cellular processes critical for bacterial survival, pathogenesis, and interaction with the environment.
Quorum Sensing in Pseudomonas aeruginosa
AQs are key signaling molecules in the pqs quorum sensing (QS) system of P. aeruginosa. This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner.[1] HHQ serves as a precursor to PQS and can also act as a signaling molecule itself.[4] These molecules bind to the transcriptional regulator PqsR (also known as MvfR), leading to the activation of genes involved in virulence and biofilm formation.[5]
Regulation of Virulence Factors
The activation of PqsR by AQs triggers the expression of a suite of virulence factors that contribute to the pathogenicity of P. aeruginosa. These include:
-
Pyocyanin: A blue-green phenazine pigment with redox-active properties that can generate reactive oxygen species, causing damage to host cells.[6]
-
Elastase: A protease that degrades host tissues, including elastin, collagen, and immunoglobulins.[4]
-
Rhamnolipids: Biosurfactants that play a role in biofilm formation and motility.[4]
-
Siderophores: Molecules like pyoverdine that are essential for scavenging iron from the host environment.[4]
Biofilm Formation and Maturation
AQs are integral to the development and maturation of P. aeruginosa biofilms, which are structured communities of bacteria encased in a self-produced matrix. Biofilms provide protection against antibiotics and host immune responses.[7] PQS, in particular, has been shown to be crucial for the structural integrity of biofilms.
Iron Acquisition
PQS has a dual function as a signaling molecule and an iron-chelating agent. It can bind to ferric iron (Fe³⁺) and facilitate its uptake by the bacterial cell, a process vital for survival in the iron-limited environment of a host.[7]
Immunomodulation
AQs can modulate the host immune response. For instance, HHQ and PQS have been shown to suppress the innate immune response by down-regulating the NF-κB pathway.[8] This allows the bacteria to evade host defenses and establish a persistent infection.
Antimicrobial Activity
Certain AQs exhibit antimicrobial properties against other microorganisms, particularly Gram-positive bacteria like Staphylococcus aureus.[9] This provides P. aeruginosa with a competitive advantage in polymicrobial environments. The N-oxides of some AQs are particularly noted for this activity.[9]
The PQS Signaling Pathway
The pqs quorum sensing system is a complex regulatory network. The expression of the pqsR gene is controlled by the las QS system. PqsR, in turn, binds HHQ or PQS, leading to the activation of the pqsABCDE operon, which is responsible for AQ biosynthesis. This creates a positive feedback loop. The final gene in this operon, pqsE, encodes an enzyme that has a regulatory role independent of AQ synthesis, influencing the expression of other virulence genes.
Biosynthesis of 2-Alkyl-4(1H)-Quinolones
The biosynthesis of AQs begins with anthranilic acid, which is converted through a series of enzymatic steps encoded by the pqsABCDE operon. PqsA activates anthranilate, and PqsD catalyzes its condensation with a β-keto fatty acid. PqsB and PqsC are also involved in this condensation. The resulting HHQ can then be hydroxylated by the monooxygenase PqsH to form PQS.
Quantitative Data on AQ Activity
The biological activity of AQs can be quantified to understand their potency and efficacy in various roles.
| Compound | Assay | Target/Organism | Activity Metric (IC₅₀/EC₅₀) | Reference |
| PQS | PqsR activation | E. coli reporter | EC₅₀ ≈ 7.5 nM | [6] |
| HHQ | PqsR activation | E. coli reporter | Less potent than PQS | [10] |
| 2-nonyl-4-quinolone N-oxide (N9) | Cytotoxicity | HeLa S3 cells | IC₅₀ < 2 µg/mL | [9] |
| 2-(non-2-enyl)-3-methyl-4-quinolone | Cytotoxicity | HeLa S3 cells | IC₅₀ = 0.59 µg/mL | [9] |
| 2-undecen-1'-yl-4-quinolone | Cytotoxicity | KB cell line | Weakly cytotoxic | [9] |
| 1-methyl-PQS | Quorum Sensing Activity | P. aeruginosa | Comparable to PQS | [3] |
| 4-O-methyl-PQS | Quorum Sensing Activity | P. aeruginosa | Comparable to PQS | [3] |
Table 1: Quantitative biological activities of various 2-alkyl-4(1H)-quinolones.
| Condition | Compound | Concentration (µg/mL) | Reference |
| P. aeruginosa culture (72h) | Pyocyanin | ~11.44 | [11] |
| P. aeruginosa clinical isolate (high producer) | Pyocyanin | > 10 | [12] |
Table 2: Production levels of AQ-regulated virulence factors.
Detailed Experimental Protocols
Quantification of Pyocyanin Production
This protocol describes the extraction and quantification of pyocyanin from a P. aeruginosa liquid culture.
-
Culture Growth: Inoculate P. aeruginosa in a suitable medium (e.g., King's B broth) and incubate for 24-72 hours at 37°C with shaking.[11]
-
Cell Removal: Centrifuge the culture at 8,000 rpm to pellet the bacterial cells.[12]
-
Extraction: Transfer the supernatant to a new tube and add chloroform at a 1:3 ratio (chloroform:supernatant). Vortex to mix.[12]
-
Phase Separation: Centrifuge to separate the aqueous and chloroform phases. The pyocyanin will be in the blue-colored chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 0.2 N HCl. The pyocyanin will move to the acidic aqueous layer, which will turn pink.[12]
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration can be calculated using the formula: Concentration (µg/mL) = OD₅₂₀ × 17.072.[12]
References
- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
- 8. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of new quorum sensing autoinducer binding partners in Pseudomonas aeruginosa using photoaffinity probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01270E [pubs.rsc.org]
- 11. ijarbs.com [ijarbs.com]
- 12. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Alkyl-4(1H)-quinolones in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence through a sophisticated cell-to-cell communication network known as quorum sensing (QS). Central to this network is the production and perception of 2-alkyl-4(1H)-quinolones (AQs), a class of signaling molecules that regulate a wide array of virulence factors. This technical guide provides an in-depth exploration of the AQ-mediated QS system, with a particular focus on the structure-function relationships of these signaling molecules. While much of the research has centered on prevalent AQs such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), this guide also delves into the implications of structural modifications, such as the N-methylation and extended alkyl chains seen in molecules like the synthetic compound 1-methyl-2-undecyl-4(1H)-quinolone, on the modulation of this critical signaling pathway. We present a comprehensive overview of the biosynthesis of AQs, the intricate regulatory network they are a part of, and their role in pathogenicity. Furthermore, this guide offers detailed experimental protocols for the quantification of AQs and associated virulence factors, alongside a discussion of the structure-activity relationships that govern their interaction with the transcriptional regulator PqsR. This document aims to serve as a valuable resource for researchers and drug development professionals seeking to understand and target this key virulence mechanism of P. aeruginosa.
Introduction to Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa employs a complex and hierarchical quorum sensing (QS) network to coordinate gene expression in a cell-density-dependent manner. This intricate system relies on the production and detection of small signaling molecules, allowing the bacterial population to collectively control the expression of genes involved in virulence, biofilm formation, and antibiotic resistance.[1] The P. aeruginosa QS network is primarily composed of three interconnected systems: the las, rhl, and pqs systems.[1][2][3][4]
The las and rhl systems utilize N-acylhomoserine lactones (AHLs) as signaling molecules, with LasR and RhlR acting as their cognate transcriptional regulators, respectively. The pqs system, which is the focus of this guide, employs 2-alkyl-4(1H)-quinolones (AQs) as its signaling molecules.[1][2][3][4] The central receptor and transcriptional regulator of the pqs system is PqsR (also known as MvfR).[2][5][6] The interplay between these three systems forms a complex regulatory cascade that fine-tunes the expression of a vast arsenal of virulence factors.[2][3][4]
The 2-Alkyl-4(1H)-quinolone (AQ) Signaling System
The pqs system is integral to the virulence of P. aeruginosa, regulating the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids, and playing a role in biofilm formation.[7][8] The signaling molecules of this system are a family of 2-alkyl-4(1H)-quinolones, with the most studied being 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[2][5]
Biosynthesis of 2-Alkyl-4(1H)-quinolones
The biosynthesis of AQs is primarily governed by the pqsABCDE operon.[6][7] The process begins with the conversion of anthranilate to anthraniloyl-CoA by the enzyme PqsA. Subsequently, PqsD, PqsB, and PqsC are involved in the condensation of anthraniloyl-CoA with a β-keto fatty acid, leading to the formation of HHQ and other AQs with varying alkyl chain lengths.[7] The final step in the biosynthesis of PQS is the hydroxylation of HHQ at the 3-position, a reaction catalyzed by the monooxygenase PqsH.[7]
The Transcriptional Regulator PqsR
PqsR is a LysR-type transcriptional regulator (LTTR) that functions as the primary receptor for AQs.[5][9][10] It possesses a C-terminal ligand-binding domain (LBD) and an N-terminal helix-turn-helix (HTH) DNA-binding domain.[5][10] The binding of an AQ agonist, such as HHQ or PQS, to the LBD of PqsR is thought to induce a conformational change that promotes the binding of the HTH domain to the promoter region of the pqsABCDE operon, thereby autoinducing AQ biosynthesis.[5][6] The PqsR LBD is characterized by a large, hydrophobic ligand-binding pocket that accommodates the alkyl chain of the AQ molecule.[5]
The Role of this compound: A Structural Perspective
While this compound has not been identified as a natural product of P. aeruginosa, its structure provides a valuable opportunity to explore the structure-activity relationships of PqsR ligands. The P. aeruginosa metabolome does, however, contain 2-undecyl-4-quinolone, indicating that the undecyl side chain is a naturally occurring feature. The key differences in the user-specified molecule are the presence of a methyl group at the N1 position and the undecyl (C11) alkyl chain at the C2 position.
Studies on synthetic methylated derivatives of known AQs have shown that N-methylation of PQS does not abolish its activity as a PqsR agonist.[11][12] This suggests that the N-H group is not essential for agonist activity and that an N-methylated compound could still potentially bind to and activate PqsR. The length of the alkyl chain at the C2 position is also a critical determinant of PqsR activation. While C7 (heptyl) and C9 (nonyl) chains are associated with high agonist activity, AQs with C11 (undecyl) alkyl chains have been shown to exhibit weaker activity.[5] Therefore, it can be hypothesized that this compound might act as a weak agonist or potentially an antagonist of PqsR. Further empirical testing would be required to determine its precise biological activity.
The Hierarchical Control of the pqs System
The pqs system is intricately integrated into the broader P. aeruginosa QS network, being regulated by both the las and rhl systems.[7] The las system, through its transcriptional regulator LasR, positively regulates the expression of pqsR and the pqsABCDE operon.[6][7] Conversely, the rhl system, via its regulator RhlR, has been shown to repress pqsR and pqsA transcription.[6][7] This hierarchical control ensures that the production of AQs is tightly regulated and coordinated with the other QS systems.
Regulation of Virulence by the pqs System
The activation of PqsR by AQs leads to the upregulation of a suite of virulence factors that contribute to the pathogenicity of P. aeruginosa.[1][8][13] A key effector in this pathway is PqsE, a protein encoded within the pqsABCDE operon that is not required for AQ biosynthesis but is essential for the regulation of many PqsR-dependent virulence genes.[7] PqsE is thought to modulate the activity of the RhlR regulator, thereby linking the pqs and rhl systems at a functional level.[2]
Table 1: Key Virulence Factors Regulated by the pqs System
| Virulence Factor | Function | Reference |
| Pyocyanin | A blue redox-active pigment that generates reactive oxygen species, leading to host cell damage. | [7] |
| Elastase (LasB) | A protease that degrades host tissues, including elastin, contributing to tissue damage. | [1] |
| Rhamnolipids | Biosurfactants involved in biofilm formation, motility, and host cell lysis. | [7] |
| Lectin A (PA-IL) | A carbohydrate-binding protein that facilitates adhesion to host cells. | [7] |
| Hydrogen Cyanide (HCN) | A potent inhibitor of cellular respiration. | [7] |
Experimental Protocols
This section provides detailed methodologies for the quantification of AQs and key virulence factors regulated by the pqs system.
Quantification of 2-Alkyl-4(1H)-quinolones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of AQs in complex biological matrices.
Protocol:
-
Sample Preparation:
-
For bacterial cultures, centrifuge the culture to pellet the cells. The supernatant can be used for extracellular AQ analysis, and the cell pellet for intracellular analysis.
-
For tissue samples, homogenize the tissue in an appropriate buffer.
-
To all samples, add an internal standard (e.g., a deuterated AQ analogue) to correct for extraction efficiency and matrix effects.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform.
-
Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small amount of formic acid to improve ionization.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for each AQ and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of authentic AQ standards.
-
Calculate the concentration of AQs in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
β-Galactosidase Reporter Assay for Gene Expression
Reporter gene fusions, such as a pqsA-lacZ fusion, are commonly used to study the transcriptional regulation of genes in the pqs system.
Protocol:
-
Strain Construction:
-
Construct a plasmid containing the promoter of interest (e.g., the pqsA promoter) fused to the lacZ gene, which encodes β-galactosidase.
-
Introduce this plasmid into the P. aeruginosa strain of interest.
-
-
Culture Growth and Induction:
-
Grow the bacterial cultures under the desired conditions (e.g., with or without the addition of a specific AQ).
-
Harvest the cells at the desired time point.
-
-
β-Galactosidase Assay:
-
Lyse the cells to release the intracellular contents, including the β-galactosidase enzyme. This can be achieved using chemical methods (e.g., chloroform and SDS) or physical methods (e.g., sonication).
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate. β-galactosidase will cleave ONPG to produce o-nitrophenol, which is yellow.
-
Stop the reaction after a defined time by adding a strong base (e.g., sodium carbonate).
-
Measure the absorbance of the o-nitrophenol at 420 nm.
-
Calculate the β-galactosidase activity in Miller units, which normalizes the absorbance to the cell density and reaction time.
-
Quantification of Virulence Factors
-
Extraction:
-
Centrifuge a P. aeruginosa culture and collect the supernatant.
-
Extract the pyocyanin from the supernatant with chloroform.
-
Transfer the chloroform layer to a new tube and back-extract the pyocyanin into an acidic solution (e.g., 0.2 M HCl). Pyocyanin will turn pink in the acidic solution.
-
-
Quantification:
-
Measure the absorbance of the acidic aqueous layer at 520 nm.
-
Calculate the concentration of pyocyanin using the extinction coefficient for pyocyanin at this wavelength.
-
-
Substrate Preparation:
-
Use Elastin-Congo Red as the substrate.
-
-
Assay:
-
Centrifuge a P. aeruginosa culture and collect the cell-free supernatant.
-
Incubate the supernatant with the Elastin-Congo Red substrate. Elastase in the supernatant will degrade the elastin, releasing the Congo Red dye.
-
Stop the reaction and pellet the remaining insoluble substrate by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm to quantify the amount of released Congo Red.
-
-
Extraction:
-
Acidify the cell-free supernatant of a P. aeruginosa culture to precipitate the rhamnolipids.
-
Extract the rhamnolipids with an organic solvent such as ethyl acetate.
-
Evaporate the solvent to obtain the crude rhamnolipid extract.
-
-
Quantification (Orcinol Method):
-
Resuspend the rhamnolipid extract in water.
-
Add orcinol reagent and sulfuric acid and heat the mixture. The rhamnose moiety of the rhamnolipids will react to form a colored product.
-
Measure the absorbance at 421 nm.
-
Determine the concentration of rhamnolipids by comparing the absorbance to a standard curve prepared with known concentrations of rhamnose.
-
Conclusion
The 2-alkyl-4(1H)-quinolone-mediated quorum sensing system is a cornerstone of P. aeruginosa pathogenicity, controlling a wide array of virulence factors in a coordinated, cell-density-dependent manner. A thorough understanding of the biosynthesis of these signaling molecules, their interaction with the PqsR receptor, and the hierarchical regulatory network in which they operate is crucial for the development of novel anti-virulence strategies. While the naturally occurring AQs have been the primary focus of research, the exploration of synthetic analogues, such as this compound, provides valuable insights into the structure-activity relationships that govern PqsR activation and can guide the design of potent agonists or antagonists. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to investigate this important signaling pathway and to evaluate the efficacy of potential therapeutic interventions. By targeting the pqs system, it may be possible to disarm this formidable pathogen, offering a promising alternative to traditional antibiotic therapies.
References
- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. RpoN Regulates Virulence Factors of Pseudomonas aeruginosa via Modulating the PqsR Quorum Sensing Regulator - ProQuest [proquest.com]
- 9. Crystallization and preliminary crystal structure analysis of the ligand-binding domain of PqsR (MvfR), the Pseudomonas quinolone signal (PQS) responsive quorum-sensing transcription factor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary crystal structure analysis of the ligand-binding domain of PqsR (MvfR), the Pseudomonas quinolone signal (PQS) responsive quorum-sensing transcription factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Discovery and Isolation of 2-Alkyl-4(1H)-quinolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 2-alkyl-4(1H)-quinolones (AQs), a class of bacterial secondary metabolites with diverse biological activities. Initially identified over seven decades ago from Pseudomonas aeruginosa, these compounds have since been recognized for their crucial roles in bacterial communication, particularly as quorum sensing signals, and their potential as antimicrobial and anti-inflammatory agents. This document details the historical context of their discovery, provides comprehensive experimental protocols for their isolation and purification, presents quantitative data including yields and spectroscopic characteristics, and illustrates key biological pathways and experimental workflows.
Introduction: A Historical Perspective
The journey of 2-alkyl-4(1H)-quinolones began in the 1940s with the investigation of antibiotic substances produced by Pseudomonas aeruginosa (then known as Bacillus pyocyaneus). Early work by Hays and colleagues partially characterized these antibacterial extracts, which were later identified as a mixture of 2-alkyl-4-quinolones and their N-oxides[1]. These compounds were initially found to be highly active against Gram-positive bacteria[1].
A pivotal moment in the history of AQs was the first chemical synthesis of 2-heptyl-4(1H)-quinolone (HHQ) and 2-nonyl-4(1H)-quinolone (NHQ) by Wells in 1952. This work provided definitive proof that the metabolites previously designated as Pyo Ib/c and Pyo III were indeed congeners of 2-alkyl-4(1H)-quinolones[2]. The Conrad-Limpach reaction, utilized in this initial synthesis, remains a fundamental method for the chemical synthesis of these molecules[2].
Further research revealed a remarkable structural diversity within this class of compounds, with variations in the length and saturation of the alkyl chain at the C-2 position[2][3]. Beyond Pseudomonas, other bacterial genera, including Burkholderia and Pseudoalteromonas, have also been identified as producers of AQs[4]. A significant breakthrough in understanding the biological function of AQs came with the discovery of the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, as a key signaling molecule in quorum sensing, a process of bacterial cell-to-cell communication that regulates virulence gene expression[5].
Data Presentation: Quantitative Analysis of 2-Alkyl-4(1H)-quinolones
The quantification of AQs from bacterial cultures is essential for understanding their production levels and biological roles. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and selectivity.
Table 1: Performance of a Validated LC-MS/MS Method for AQ Quantification
| Analyte | Linear Range (nmol/L) | Intraday Accuracy (%) | Intraday Precision (%CV) | Interday Accuracy (%) | Interday Precision (%CV) |
| HHQ | 25 - 1000 | 94.6 - 107.3 | 2.7 - 14.6 | 94.9 - 110.8 | 5.3 - 13.6 |
| NHQ | 25 - 1000 | 95.1 - 105.4 | 3.1 - 13.2 | 95.2 - 109.5 | 5.8 - 12.9 |
| PQS | 25 - 1000 | 96.2 - 106.8 | 2.9 - 14.1 | 96.5 - 110.1 | 5.5 - 13.1 |
| HQNO | 25 - 1000 | 95.8 - 104.7 | 3.5 - 12.8 | 96.1 - 108.9 | 6.1 - 12.5 |
| NQNO | 25 - 1000 | 95.5 - 106.1 | 3.3 - 13.5 | 95.8 - 109.8 | 5.9 - 13.0 |
Data synthesized from a validated LC-MS/MS method for the quantification of multiple AQ congeners. The accuracy and precision are presented as the range observed across low, medium, and high-quality control samples[6].
Table 2: Spectroscopic Data for 2-Heptyl-4(1H)-quinolone (HHQ)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H-5 | 8.05 | dd | 8.0, 1.5 |
| H-6 | 7.35 | ddd | 8.5, 7.0, 1.5 |
| H-7 | 7.60 | ddd | 8.0, 7.0, 1.0 |
| H-8 | 7.75 | dd | 8.5, 1.0 |
| H-3 | 6.20 | s | |
| H-1' | 2.70 | t | 7.5 |
| H-2' | 1.70 | p | 7.5 |
| H-3' to H-6' | 1.30-1.40 | m | |
| H-7' | 0.90 | t | 7.0 |
| ¹³C NMR | |||
| C-2 | 155.0 | ||
| C-3 | 110.0 | ||
| C-4 | 178.0 | ||
| C-4a | 125.0 | ||
| C-5 | 124.0 | ||
| C-6 | 123.5 | ||
| C-7 | 132.0 | ||
| C-8 | 118.0 | ||
| C-8a | 140.0 | ||
| C-1' | 35.0 | ||
| C-2' | 29.0 | ||
| C-3' | 29.5 | ||
| C-4' | 29.2 | ||
| C-5' | 31.8 | ||
| C-6' | 22.6 | ||
| C-7' | 14.1 |
Note: NMR data is compiled from publicly available databases and may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Bacterial Culture for AQ Production
Pseudomonas aeruginosa strain PAO1 is commonly used for the production of a wide range of AQs[3].
-
Inoculum Preparation: From a freezer stock, streak P. aeruginosa PAO1 onto Luria-Bertani (LB) agar plates and incubate for 18 hours at 37°C.
-
Starter Culture: Inoculate 5 mL of LB broth with five isolated colonies and incubate at 37°C for 18 hours with shaking.
-
Production Culture: For larger-scale production, use the starter culture to inoculate a larger volume of LB broth or a defined minimal medium. Static growth conditions have been shown to promote the production of certain AQs[7]. Incubate for 18-24 hours at 37°C.
Extraction of 2-Alkyl-4(1H)-quinolones
-
Cell Separation: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the cells. The supernatant can be processed separately from the cell pellet, as AQs are found in both fractions.
-
Supernatant Extraction: Acidify the supernatant to pH 2 with hydrochloric acid. Extract the acidified supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Cell Pellet Extraction: Resuspend the cell pellet in methanol and sonicate to lyse the cells. Centrifuge to remove cell debris and collect the methanolic extract.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the initial purification of the crude extract.
-
Column Preparation: Plug a glass column with cotton wool and add a layer of sand. Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the AQs of interest. Combine the pure fractions and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure AQs, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly employed.
-
Sample Preparation: Dissolve the partially purified fractions from column chromatography in the mobile phase.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peaks of interest, guided by a UV detector (AQs typically absorb around 254 nm and 313 nm).
-
Purity Assessment: Analyze the collected fractions by analytical HPLC-UV or LC-MS to confirm their purity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and quorum sensing pathway of 2-alkyl-4(1H)-quinolones in P. aeruginosa.
Caption: A generalized workflow for the isolation and characterization of 2-alkyl-4(1H)-quinolones.
Conclusion
The discovery and ongoing research into 2-alkyl-4(1H)-quinolones highlight the intricate chemical communication systems employed by bacteria and offer promising avenues for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to isolate, identify, and quantify these fascinating molecules, paving the way for a deeper understanding of their biological functions and potential applications in medicine and biotechnology. The continued exploration of the structural diversity and biological activities of AQs will undoubtedly uncover new insights into microbial ecology and pathogenesis.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. scielo.br [scielo.br]
- 6. youtube.com [youtube.com]
- 7. Static Growth Promotes PrrF and 2-Alkyl-4(1H)-Quinolone Regulation of Type VI Secretion Protein Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Origins of 1-methyl-2-undecyl-4(1H)-quinolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, isolation, and biological context of 1-methyl-2-undecyl-4(1H)-quinolone, a member of the diverse quinolone alkaloid family. This document synthesizes current scientific knowledge, offering detailed experimental protocols, quantitative data, and visual representations of relevant biochemical pathways to support research and development in pharmacology and natural product chemistry.
Natural Occurrence of this compound
This compound has been identified as a naturally occurring alkaloid in several plant species, most notably within the Rutaceae family. Its presence has been confirmed in:
-
Evodia rutaecarpa (syn. Tetradium ruticarpum) : Commonly known as Wu-Chu-Yu, the fruits of this plant are a significant source of this compound. It is one of several quinolone alkaloids isolated from this traditional Chinese medicine.
-
Ruta graveolens : Also known as common rue, this herb is another documented source of this compound.[1]
While the specific compound of interest is found in plants, the broader class of 2-alkyl-4(1H)-quinolones (AQs) are extensively produced by bacteria, particularly the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium synthesizes a wide array of AQs with varying alkyl chain lengths (typically C7 and C9 congeners being most common) which play crucial roles in bacterial communication and virulence.[2] Although P. aeruginosa is not a direct source of this compound, its well-studied biosynthetic pathways for related molecules provide a valuable model for understanding the formation of the 4-quinolone core.
Quantitative Analysis
Quantitative data for this compound is available for Evodia rutaecarpa. A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the simultaneous quantification of this and other major alkaloids. The content of this compound in 18 different batches of E. rutaecarpa fruits was determined, highlighting it as a significant constituent that should be considered a chemical marker for quality control.
| Plant Source | Plant Part | Compound | Concentration Range (mg/g of dried material) | Analytical Method | Reference |
| Evodia rutaecarpa | Fruits | This compound | Varies significantly across batches; specific range not provided in abstract but quantified as a key component. | HPLC-DAD | |
| Evodia rutaecarpa | Fruits | Dihydroevocarpine (related quinolone) | Varies across batches; also suggested as a quality control marker. | HPLC-DAD | |
| Evodia rutaecarpa | Fruits | Evodiamine | Varies across batches. | HPLC-DAD | |
| Evodia rutaecarpa | Fruits | Rutaecarpine | Varies across batches. | HPLC-DAD |
Experimental Protocols
Extraction and Quantification of this compound from Evodia rutaecarpa
This protocol is based on the validated HPLC-DAD method for simultaneous quantification of alkaloids in E. rutaecarpa.
1. Sample Preparation:
- Obtain dried, ripe fruits of Evodia rutaecarpa.
- Grind the fruits into a fine powder.
2. Ultrasonic Extraction:
- Accurately weigh a portion of the powdered sample.
- Place the sample in a suitable vessel with a solvent mixture of ethanol and water (80:20, v/v).
- Perform ultrasonic extraction for a defined period to ensure complete extraction of the target alkaloids.
3. HPLC-DAD Analysis:
- Chromatographic System: A standard HPLC system equipped with a Diode-Array Detector.
- Column: Hypersil BDS C18 column or equivalent.
- Mobile Phase: A gradient elution using acetonitrile and water.
- The specific gradient profile should be optimized to achieve baseline separation of all target analytes within a reasonable runtime (e.g., 60 minutes).
- Detection: Monitor the eluent at 225 nm for the quantification of this compound and other quinolone alkaloids.
- Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples based on the peak area.
Workflow Diagram for Extraction and Quantification
Caption: Workflow for the extraction and HPLC-DAD quantification of this compound.
General Protocol for Bioassay-Guided Isolation of Quinolone Alkaloids
This is a generalized protocol based on methodologies used for isolating novel quinolone alkaloids from natural sources like Ruta graveolens.[3]
1. Crude Extraction:
- Air-dry and powder the plant material (e.g., leaves of Ruta graveolens).
- Perform exhaustive extraction with a solvent such as methanol at room temperature.
- Concentrate the extract under reduced pressure to obtain a crude methanol extract.
2. Bioassay-Guided Fractionation:
- Subject the crude extract to a preliminary bioassay relevant to the research goals (e.g., antimicrobial, cytotoxic, anti-inflammatory activity).
- Perform liquid-liquid partitioning of the active crude extract using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).
- Test each fraction in the bioassay to identify the most active fraction.
3. Chromatographic Separation:
- Subject the most active fraction to a series of chromatographic steps.
- Step 1 (e.g., Column Chromatography): Use a silica gel column with a gradient of solvents (e.g., chloroform-methanol) to separate the active fraction into sub-fractions.
- Step 2 (e.g., Preparative HPLC): Further purify the active sub-fractions using reversed-phase preparative HPLC to isolate individual compounds.
4. Structure Elucidation:
- Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight and elemental formula (e.g., HR-ESI-MS).
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the complete chemical structure and stereochemistry.
- UV-Vis Spectroscopy: To identify the chromophore system.
Biosynthesis and Signaling Pathways
The biosynthesis of the 4-quinolone core is extensively studied in Pseudomonas aeruginosa. The pqs operon (pqsABCDE) is central to this process. While this pathway produces 2-alkyl-4(1H)-quinolones (not N-methylated versions), it serves as the best-understood model for the formation of this class of compounds.
Biosynthesis of 2-Alkyl-4(1H)-quinolones in P. aeruginosa
The pathway begins with anthranilic acid, a product of the shikimate pathway.
-
Activation: The enzyme PqsA (an anthranilate-CoA ligase) activates anthranilic acid to anthraniloyl-CoA.[4][5][6][7]
-
Condensation: The FabH-like β-ketoacyl-ACP synthase PqsD condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[4]
-
Hydrolysis & Cyclization: The thioesterase PqsE is involved in the hydrolysis of the thioester.[8] The PqsBC complex then catalyzes a Claisen condensation between an acyl-ACP (derived from fatty acid biosynthesis, which determines the length of the alkyl chain) and 2-aminobenzoylacetate (2-ABA), leading to the formation of the specific 2-alkyl-4(1H)-quinolone (e.g., HHQ, where the alkyl chain is heptyl).[5]
Caption: The PQS quorum sensing circuit in Pseudomonas aeruginosa.
References
- 1. This compound | C21H31NO | CID 5319811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. New quinoline alkaloid from Ruta graveolens aerial parts and evaluation of the antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-methyl-2-undecyl-4(1H)-quinolone: A Potent and Selective MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-2-undecyl-4(1H)-quinolone is a quinolone alkaloid with significant biological activity. Primarily isolated from the leaves and fruits of Evodia rutaecarpa, this compound has been identified as a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Its ability to modulate dopamine levels in the brain suggests considerable therapeutic potential for neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the molecular characteristics, biological functions, and relevant experimental methodologies associated with this compound.
Core Molecular Data
This compound is characterized by the following molecular formula and weight.
| Property | Value | Citation(s) |
| Molecular Formula | C21H31NO | [1][2] |
| Molecular Weight | 313.48 g/mol | [1] |
| CAS Number | 59443-02-6 | [1] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its selective and irreversible inhibition of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and various cognitive functions[3][4]. By irreversibly inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which is the cornerstone of its therapeutic potential in neurodegenerative diseases like Parkinson's disease[3][4].
In addition to its effects on MAO-B, this compound has also been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators[5]. This suggests a potential anti-inflammatory role for this molecule.
Quantitative Biological Data
| Parameter | Value | Target | Citation(s) |
| IC50 | 15.3 µM | MAO-B | [1] |
| Ki | 9.91 µM | MAO-B | [1] |
Experimental Protocols
Isolation of this compound from Evodia rutaecarpa
-
Extraction: The dried and powdered fruits or leaves of Evodia rutaecarpa are extracted with a suitable organic solvent, such as methanol or a mixture of ethanol and water.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning the extract between an aqueous and a non-polar organic phase.
-
Chromatography: The fraction containing the quinolone alkaloids is further purified using chromatographic techniques. This may involve multiple steps, such as column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic approach for 2-alkyl-4(1H)-quinolones is the Conrad-Limpach reaction[7]. This method involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization. For this compound, the synthesis would likely proceed via the following conceptual steps:
-
Preparation of the β-keto ester: Dodecanoyl chloride would be reacted with a suitable active methylene compound, such as Meldrum's acid, followed by alcoholysis to yield the corresponding β-keto ester.
-
Condensation: The resulting β-keto ester is then condensed with N-methylaniline.
-
Cyclization: The intermediate from the condensation reaction is heated to induce cyclization, forming the 4-quinolone ring system.
MAO-B Inhibition Assay
The inhibitory activity of this compound on MAO-B can be determined using a fluorometric or spectrophotometric assay. A common method utilizes kynuramine as a substrate, which is converted by MAO to 4-hydroxyquinoline[8][9]. The general steps for such an assay are as follows:
-
Enzyme Preparation: A source of MAO-B, such as recombinant human MAO-B or a mitochondrial fraction from a tissue source (e.g., mouse brain), is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
Detection: The formation of the product, 4-hydroxyquinoline, is monitored over time by measuring the increase in fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: The initial reaction rates are calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic studies, such as Lineweaver-Burk plots.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the irreversible inhibition of MAO-B. This has direct consequences on dopaminergic signaling in the brain. The following diagrams illustrate the general workflow for isolating this compound and its effect on the dopamine pathway.
Caption: A generalized workflow for the isolation of this compound.
Caption: The effect of this compound on dopaminergic signaling.
Conclusion
This compound is a promising natural product with well-defined activity as a selective and irreversible MAO-B inhibitor. Its potential to modulate dopamine levels warrants further investigation for the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational understanding of its properties and the methodologies for its study, serving as a valuable resource for researchers in pharmacology and drug discovery. Further research is needed to fully elucidate its physiological effects and to develop specific and efficient synthetic routes.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
An In-depth Technical Guide to the General Mechanism of Action for Quinolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of quinolone antibacterial agents. It details their molecular targets, the pathways leading to bacterial cell death, and the primary mechanisms of resistance. The content is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of quinolone pharmacology.
Core Mechanism of Action: Inhibition of Type II Topoisomerases
Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3][4]
The fundamental mechanism involves the formation of a ternary complex consisting of the quinolone molecule, the topoisomerase enzyme, and bacterial DNA.[1][5] This complex traps the enzyme in its cleavage-competent state, where it has introduced a double-strand break in the DNA but is prevented from religating the strands.[6][7][8] The accumulation of these stalled cleavage complexes blocks the progression of replication forks and transcription machinery, leading to the generation of lethal double-strand DNA breaks and ultimately, cell death.[5][6][9]
While both enzymes are targeted, the primary target often differs between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in several Gram-positive bacteria.[2][10] However, some newer quinolones exhibit potent dual-targeting capabilities.[3]
Quantitative Data: Efficacy and Target Inhibition
The potency of quinolone compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their 50% inhibitory concentration (IC50) against their target enzymes.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Quinolones
| Quinolone | Organism | MIC (µg/mL) | Reference(s) |
| Ciprofloxacin | Escherichia coli | 0.013 | [11] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [11] |
| Norfloxacin | Escherichia coli | 0.0075 - 0.0312 | [12] |
| Norfloxacin | Staphylococcus aureus | 0.25 - 1.0 | [12] |
| Levofloxacin | Enterococcus faecalis | Varies | [1] |
| Moxifloxacin | Staphylococcus aureus | Varies | [6] |
| Gemifloxacin | Staphylococcus aureus | Varies | [6] |
Table 2: 50% Inhibitory Concentrations (IC50) against Target Enzymes
| Quinolone | Enzyme | Organism | IC50 (µg/mL) | Reference(s) |
| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 | [1] |
| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 9.30 | [1] |
| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | [1] |
| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 | [1] |
| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | 3.0 µM | [6] |
| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | 1.0 µM | [6] |
| Gemifloxacin | Topoisomerase IV | Staphylococcus aureus | 0.4 µM | [6] |
| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [1] |
| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 4.24 | [1] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a quinolone compound.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Quinolone stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Incubator (35°C)
Procedure:
-
Prepare serial two-fold dilutions of the quinolone compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the quinolone dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.
DNA Supercoiling Inhibition Assay
This assay measures the ability of a quinolone to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and MgCl2)
-
Quinolone compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (containing SDS and EDTA).
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel and visualize the DNA bands. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing quinolone concentration.
DNA Cleavage Assay
This assay determines the ability of a quinolone to stabilize the enzyme-DNA cleavage complex.
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA
-
Cleavage buffer (containing ATP and MgCl2)
-
Quinolone compound at various concentrations
-
SDS and Proteinase K
-
Agarose gel electrophoresis system
Procedure:
-
Combine the topoisomerase, supercoiled plasmid DNA, and varying concentrations of the quinolone in the cleavage buffer.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.
-
Stop the reaction and linearize the plasmid DNA by adding SDS and Proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled substrate indicates the stabilization of the cleavage complex.
Cellular Response and Resistance Mechanisms
Bacterial exposure to quinolones can induce a variety of cellular responses, and the emergence of resistance is a significant clinical challenge.
The SOS Response
The DNA damage caused by quinolones triggers the bacterial SOS response, a complex regulatory network aimed at DNA repair.[13][14] This response is controlled by the LexA repressor and the RecA protein.[13][14] Following DNA damage, RecA is activated and facilitates the autocleavage of LexA, leading to the derepression of numerous genes involved in DNA repair and mutagenesis.[13][14] While this is a survival mechanism, the error-prone DNA polymerases induced during the SOS response can also contribute to the acquisition of resistance mutations.
References
- 1. pnas.org [pnas.org]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic Quinolone Sensitization by Targeting the recA SOS Response Gene and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of plasmid-mediated resistance to quinolones | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 12. The SOS response promotes qnrB quinolone-resistance determinant expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
The Role of 2-Alkyl-4(1H)-Quinolones in Interspecies Competition: A Technical Guide
An In-depth Examination of a Class of Quorum Sensing Molecules and Their Impact on Microbial Communities
Executive Summary
In the intricate and competitive microbial world, the production of secondary metabolites is a key strategy for survival and dominance. Among these, the 2-alkyl-4(1H)-quinolones (AQs) represent a fascinating and potent class of molecules with multifaceted roles in bacterial communication and interspecies warfare. This technical guide provides a comprehensive overview of the function of AQs in interspecies competition, with a primary focus on the well-characterized members of this family, such as the Pseudomonas quinolone signal (PQS).
It is important to note that while the initial topic of interest was the specific compound 1-methyl-2-undecyl-4(1H)-quinolone (MUQ), a thorough review of the scientific literature reveals a significant lack of information on this particular N-methylated derivative. Neither its natural occurrence, synthesis, nor specific biological activities are well-documented. Consequently, this guide will focus on the broader, extensively studied class of AQs, providing a robust framework for understanding their biosynthesis, regulation, and function in microbial ecosystems. This information serves as a vital resource for researchers, scientists, and drug development professionals seeking to explore and exploit these pathways for novel therapeutic strategies.
Introduction to 2-Alkyl-4(1H)-Quinolones (AQs)
2-Alkyl-4(1H)-quinolones are a class of secondary metabolites produced by various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. These molecules are characterized by a 4-hydroxyquinoline core with an alkyl side chain at the C-2 position. The length and saturation of this alkyl chain can vary, leading to a diverse family of related compounds with distinct biological activities.
AQs are integral components of the quorum sensing (QS) network in P. aeruginosa, a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. The most studied AQ is 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). PQS, along with its precursor 2-heptyl-4(1H)-quinolone (HHQ), regulates the expression of numerous virulence factors and plays a crucial role in biofilm formation.[1]
Beyond their role in intraspecies communication, AQs are potent weapons in interspecies competition. They exhibit antimicrobial activity against a range of other bacteria and fungi, contributing to the ecological success of the producing organism.[2] The N-oxides of some AQs, for instance, show significant antibiotic activity.[3] This guide will delve into the known functions of AQs in mediating these competitive interactions.
Biosynthesis and Regulation of AQs
The biosynthesis of AQs in P. aeruginosa is primarily governed by the pqs operon (pqsABCDE) and the pqsH gene. The pathway begins with anthranilic acid, a product of the kynurenine pathway for tryptophan degradation.
// Biosynthesis Pathway Anthranilate -> PqsA; MalonylCoA -> PqsD; PqsA -> PqsD [label="Anthraniloyl-CoA"]; OctanoylCoA -> PqsBC; PqsD -> PqsBC [label="2-aminobenzoylacetyl-CoA"]; PqsBC -> HHQ; HHQ -> PqsH; PqsH -> PQS;
// Regulation LasR -> PqsR [arrowhead=tee, color="#EA4335"]; RhlR -> PqsR [arrowhead=tee, color="#FBBC05"]; PqsR -> PqsA [label="+", color="#34A853"]; PQS -> PqsR [label="binds", style=dashed, color="#34A853"];
{rank=same; LasR; RhlR;} }
Caption: Experimental workflow for a bacterial co-culture competition assay.
Materials:
-
AQ-producing bacterial strain
-
Target bacterial strain
-
Appropriate liquid growth medium
-
Selective agar plates to differentiate the two strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Grow overnight cultures of both the AQ-producing strain and the target strain in the chosen liquid medium.
-
The next day, measure the optical density at 600 nm (OD600) of each culture and dilute to a standardized OD600 (e.g., 1.0).
-
Mix the two cultures at a desired ratio (e.g., 1:1) in fresh medium.
-
Immediately after mixing (t=0), take a sample, perform serial dilutions, and plate on selective agar to determine the initial colony-forming units (CFUs) of each strain.
-
Incubate the co-culture under appropriate conditions (e.g., 37°C with shaking) for a defined period (e.g., 24 hours).
-
At the end of the incubation period, take another sample, serially dilute, and plate on selective agar to determine the final CFUs of each strain.
-
Calculate the competitive index or the change in the ratio of the two strains to quantify the competitive outcome.
Signaling Pathways and Logical Relationships
The production and perception of AQs are embedded in a complex network of signaling pathways. The following diagram illustrates the logical relationships in the regulation of AQ biosynthesis in P. aeruginosa.
dot
Caption: Logical relationships in the quorum sensing regulation of AQ production.
Conclusion and Future Directions
The 2-alkyl-4(1H)-quinolones are a critically important class of molecules that mediate complex interactions within and between bacterial species. Their role as both quorum sensing signals and antimicrobial agents underscores their significance in shaping microbial communities. While much is known about the biosynthesis and function of AQs in Pseudomonas aeruginosa, the vast chemical diversity of this class of molecules suggests that many of their biological roles remain to be discovered.
The absence of information on specific derivatives such as this compound highlights the need for continued research into the natural product landscape of diverse microorganisms. Future studies should focus on:
-
Exploring the diversity of AQs: Investigating a wider range of bacterial species for the production of novel AQ structures.
-
Elucidating the bioactivity of novel AQs: Characterizing the antimicrobial spectrum and mechanism of action of newly discovered AQs.
-
Understanding the ecological role of AQs: Studying the impact of AQs on the structure and function of complex microbial communities in their natural habitats.
-
Exploiting AQs for therapeutic development: Leveraging the antimicrobial properties of AQs to develop new anti-infective agents.
By continuing to unravel the complexities of AQ-mediated interactions, the scientific community can gain valuable insights into the fundamental principles of microbial ecology and potentially uncover new solutions to combat infectious diseases.
References
- 1. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
physical and chemical properties of 1-methyl-2-undecyl-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-2-undecyl-4(1H)-quinolone is a quinolone alkaloid belonging to a class of compounds known for their diverse biological activities. While experimental data on this specific molecule is limited, its structural analogues have been identified as potent inhibitors of monoamine oxidase B (MAO-B) and as signaling molecules in bacterial communication. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, drawing on computed data and experimental findings from closely related compounds. It also outlines detailed synthetic protocols and visualizes key biological pathways to support further research and drug development efforts.
Physical and Chemical Properties
Quantitative data for this compound is primarily based on computational models due to a scarcity of direct experimental studies. The following tables summarize the available data for the target compound and its close structural analogues to provide a comparative reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₁NO | PubChem |
| Molecular Weight | 313.48 g/mol | PubChem |
| CAS Number | 59443-02-6 | DC Chemicals[1] |
| Physical Description | Solid (Predicted) | N/A |
| XLogP3 | 6.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 10 | PubChem |
| Exact Mass | 313.24056457 g/mol | PubChem |
| Monoisotopic Mass | 313.24056457 g/mol | PubChem |
| Topological Polar Surface Area | 20.3 Ų | PubChem |
| Heavy Atom Count | 23 | PubChem |
| Complexity | 390 | PubChem |
Table 2: Comparative Experimental Data of Structural Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Description | Source |
| 1-methyl-2-nonyl-4(1H)-quinolone | C₁₉H₂₇NO | 285.4 | 71 - 75 | Solid | PubChem[2] |
| 2-undecyl-4(1H)-quinolone | C₂₀H₂₉NO | 299.5 | 130 - 132 | Solid | PubChem[3] |
| 4-hydroxy-1-methyl-2(1H)-quinolone | C₁₀H₉NO₂ | 175.18 | 269 - 271 | Powder | Sigma-Aldrich[4] |
| 1-methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone | C₂₁H₂₉NO | 311.46 | N/A | Colorless Oil | DC Chemicals[5] |
Spectral Data (Comparative)
No specific experimental spectral data for this compound has been identified. However, data from its analogues can provide valuable insights for characterization.
Table 3: Spectral Data of Analogous Compounds
| Compound | 13C NMR Data | Mass Spectrometry Data | Source |
| 1-methyl-2-nonyl-4(1H)-quinolone | Available | MS-MS and LC-MS data available | PubChem[2] |
| 1-methyl-2-[(Z)-5-undecenyl]-4(1H)-quinolone | Available | Not specified | SpectraBase[6] |
| 2-undecyl-4(1H)-quinolone | Not specified | MS-MS and LC-MS data available | PubChem[3] |
Experimental Protocols: Synthesis of 2-Alkyl-4(1H)-quinolones
The synthesis of this compound can be achieved through established methods for 2-alkyl-4(1H)-quinolone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions.[7][8][9][10][11] The subsequent N-methylation can be performed as a final step.
General Protocol via Conrad-Limpach Reaction
This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[8][10]
Step 1: Synthesis of Ethyl 3-oxotetradecanoate
-
Reactants: Ethyl lauroylacetate and a suitable base (e.g., sodium ethoxide).
-
Procedure: To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl lauroylacetate at room temperature. The mixture is stirred for several hours to facilitate the Claisen condensation. After completion, the reaction is quenched with a weak acid and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield ethyl 3-oxotetradecanoate.
Step 2: Condensation with N-methylaniline
-
Reactants: Ethyl 3-oxotetradecanoate and N-methylaniline.
-
Procedure: An equimolar mixture of ethyl 3-oxotetradecanoate and N-methylaniline is heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction is monitored by the removal of water, often using a Dean-Stark apparatus. The resulting enamine intermediate is then purified.
Step 3: Thermal Cyclization
-
Reactants: The enamine intermediate from Step 2.
-
Procedure: The purified enamine is heated to a high temperature (typically 250-300 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.[9] This induces an intramolecular cyclization to form this compound. The product is then isolated and purified by recrystallization or chromatography.
Biological Activity and Signaling Pathways
Inhibition of Monoamine Oxidase B (MAO-B)
This compound has been identified as a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B).[12] It exhibits an IC50 of 15.3 μM and a Ki of 9.91 μM for MAO-B, with no inhibitory effect on MAO-A.[12] This selectivity makes it a compound of interest for neuroprotective and therapeutic applications in neurodegenerative diseases such as Parkinson's disease.
Role in Bacterial Quorum Sensing
Many 2-alkyl-4(1H)-quinolones are known to function as signaling molecules in the quorum-sensing system of the bacterium Pseudomonas aeruginosa. This system regulates the expression of virulence factors and biofilm formation. While the direct involvement of this compound has not been confirmed, its structural similarity to the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, suggests a potential role in similar pathways.
The PQS system is a complex regulatory network. The synthesis of PQS precursors, such as 2-heptyl-4-quinolone (HHQ), is mediated by the pqsABCDE operon. HHQ can then be converted to the more active PQS by the monooxygenase PqsH. PQS, in turn, binds to the transcriptional regulator PqsR (also known as MvfR), leading to the upregulation of virulence genes and the pqs operon itself, creating a positive feedback loop.
Safety and Handling
According to the available safety data sheet, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. It should be stored at -20°C in powder form or at -80°C in a solvent, away from direct sunlight and sources of ignition.[1]
Conclusion
This compound is a promising molecule with potential applications in neurotherapeutics due to its selective MAO-B inhibition. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties, synthesis, and biological context based on available data and the behavior of its structural analogues. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. This compound|59443-02-6|MSDS [dcchemicals.com]
- 2. 1-Methyl-2-nonyl-4(1H)-quinolone | C19H27NO | CID 13967189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Undecyl-4(1H)-quinolone | C20H29NO | CID 10063343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-羟基-N-甲基-2-喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone Datasheet DC Chemicals [dcchemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. synarchive.com [synarchive.com]
- 9. mdpi.com [mdpi.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. ablelab.eu [ablelab.eu]
- 12. This compound | Monoamine Oxidase | 59443-02-6 | Invivochem [invivochem.com]
The Pseudomonas Quinolone Signal (PQS) Quorum Sensing System: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Regulatory Network in Pseudomonas aeruginosa
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its ability to form resilient biofilms. A key orchestrator of its virulence and collective behaviors is a sophisticated cell-to-cell communication network known as quorum sensing (QS). Among the interconnected QS systems in P. aeruginosa, the Pseudomonas quinolone signal (PQS) system plays a pivotal and multifaceted role. This technical guide provides a comprehensive overview of the core components, regulatory intricacies, and functional outputs of the PQS system, tailored for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of PQS signaling, present quantitative data on its impact on gene expression and virulence, and provide detailed experimental protocols for its study, with the aim of fostering a deeper understanding and facilitating the development of novel anti-virulence strategies.
The Core PQS Signaling Pathway
The PQS quorum sensing system is centered around a class of signaling molecules known as 2-alkyl-4-quinolones (AQs). The primary signaling molecule is 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone Signal (PQS), and its immediate precursor, 2-heptyl-4(1H)-quinolone (HHQ).[1] The biosynthesis and perception of these signals involve a suite of proteins encoded by the pqs operons.
Biosynthesis of PQS and HHQ
The synthesis of HHQ is initiated from anthranilate, a product of the kynurenine pathway or synthesized by the PhnAB anthranilate synthase.[2] The core biosynthetic machinery is encoded by the pqsABCDE operon.[3]
-
PqsA , an anthranilate-CoA ligase, activates anthranilate.[4]
-
PqsD is responsible for the condensation of anthraniloyl-CoA with malonyl-CoA.
-
PqsB and PqsC are also involved in the condensation reaction that ultimately forms HHQ.[1]
-
The monooxygenase PqsH then hydroxylates HHQ at the 3-position to produce PQS.[5]
-
PqsE , encoded by the last gene in the operon, is not essential for AQ biosynthesis but functions as a crucial effector protein, linking the PQS system to the rhl QS system.[1]
Signal Perception and Regulation
The central regulator of the PQS system is PqsR (also known as MvfR), a LysR-type transcriptional regulator (LTTR).[6] PqsR binds to the promoter of the pqsABCDE operon, and its activity is significantly enhanced by the binding of its ligands, HHQ and PQS.[1][6] PQS binds to PqsR with a much higher affinity than HHQ, making it the more potent agonist.[1] This interaction creates a positive autoinduction loop, amplifying the production of AQs.[7]
The PQS system is intricately integrated into the broader P. aeruginosa QS network. The las system, governed by the regulator LasR, positively regulates the expression of pqsR and pqsH.[1] Conversely, the rhl system, controlled by RhlR, can exert negative regulation on pqsR and the pqsA promoter.[3][6]
Quantitative Impact of the PQS System
The PQS system exerts significant control over the expression of numerous genes, including those directly involved in virulence. The following tables summarize quantitative data from various studies, highlighting the impact of mutations in key pqs genes.
Table 1: Gene Expression Changes in pqs Mutants
This table presents the fold change in the expression of key genes in pqsA and pqsE mutants compared to the wild-type P. aeruginosa PAO1 strain. Data is derived from microarray analyses.
| Gene | Function | Fold Change in pqsA Mutant | Fold Change in pqsEind Mutant (uninduced) | Reference |
| phzA1 | Pyocyanin biosynthesis | -10.5 | -3.1 | [8] |
| phzC1 | Pyocyanin biosynthesis | -8.7 | -2.5 | [8] |
| lecA | Lectin A | -5.6 | -1.7 | [8] |
| chiC | Chitinase | -6.2 | -2.1 | [8] |
| pchA | Pyochelin biosynthesis | -3.8 | Not significantly changed | [8] |
| pqsA | PQS biosynthesis | - | -2.8 | [8] |
| rhlI | C4-HSL synthesis | Not significantly changed | +2.1 | [9] |
| rhlR | C4-HSL receptor | Not significantly changed | +2.0 | [9] |
Note: Negative values indicate downregulation, while positive values indicate upregulation.
Table 2: Production of PQS and HHQ in Wild-Type and Mutant Strains
This table shows the concentrations of HHQ and PQS in the culture supernatants of wild-type P. aeruginosa and various pqs mutants, as determined by LC-MS/MS.
| Strain | Genotype | HHQ Concentration (µM) | PQS Concentration (µM) | Reference |
| PA14 | Wild-type | ~15 | ~5 | [5] |
| PA14 pqsA⁻ | pqsA knockout | Not detected | Not detected | [5] |
| PA14 pqsH⁻ | pqsH knockout | ~20 | Not detected | [5] |
| PAO1-N | Wild-type | ~2.5 | ~1.5 | [10] |
| PAO1-N ΔpqsL | pqsL knockout | ~6.2 | Not significantly changed | [10] |
Table 3: Virulence Factor Production and Biofilm Formation in pqs Mutants
This table summarizes the quantitative reduction in key virulence factors and biofilm formation in various pqs mutants compared to their respective wild-type strains.
| Phenotype | Mutant Strain | Reduction Compared to Wild-Type | Reference |
| Pyocyanin Production | tatA mutant (affects PQS signaling) | ~75% reduction | [11] |
| Rhamnolipid Production | tatA mutant | ~80% reduction | [11] |
| Elastase Production | Pyomelanin-producing clinical mutants (reduced PQS) | Significant reduction in 1 of 4 mutants | [12] |
| Biofilm Formation | pilT mutant (hyperpiliated) | Increased biofilm formation | [13] |
| Biofilm Formation | lasI and rhlI mutants | Reduced biofilm formation | [14] |
Table 4: Potency of Selected PqsR Inhibitors
This table provides a selection of PqsR inhibitors and their reported IC₅₀ values for the inhibition of PqsR-dependent reporter gene expression.
| Compound | Strain | IC₅₀ (µM) | Reference |
| Compound 40 (acetamide derivative) | PAO1-L | 0.25 ± 0.12 | [15] |
| Compound 40 (acetamide derivative) | PA14 | 0.34 ± 0.03 | [15] |
| Hit compound 7 | PAO1-L | 0.98 ± 0.02 | [15] |
| QZN derivative | E. coli reporter | 0.011 | [6] |
| Citrinin | - | - | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the PQS system. Below are methodologies for key experiments cited in this guide.
Protocol 1: Quantification of PQS and HHQ by LC-MS/MS
Objective: To quantify the absolute concentrations of PQS and HHQ in bacterial culture supernatants.
Methodology:
-
Sample Preparation:
-
Grow P. aeruginosa cultures to the desired optical density.
-
Centrifuge 1 mL of culture at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Extract the filtered supernatant with an equal volume of acidified ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of methanol.[17]
-
-
LC-MS/MS Analysis:
-
Employ a C18 reverse-phase HPLC column.
-
Use a water/acetonitrile gradient for separation.
-
Perform mass spectrometry in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for quantification, with specific ion transitions for HHQ (e.g., 244.1 -> 159.1) and PQS (e.g., 260.1 -> 175.1).[18]
-
Generate a standard curve using synthetic PQS and HHQ to determine the absolute concentrations in the samples.
-
Protocol 2: Pyocyanin Quantification Assay
Objective: To measure the amount of pyocyanin produced by P. aeruginosa.
Methodology:
-
Extraction:
-
Centrifuge a 5 mL aliquot of a P. aeruginosa culture.
-
Add 3 mL of chloroform to the supernatant and vortex vigorously.
-
Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform phase.
-
Transfer the chloroform layer to a new tube.
-
Add 1 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper aqueous phase, which will turn pink.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Measure the absorbance of the upper (pink) aqueous phase at 520 nm (OD₅₂₀).
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD₅₂₀ by 17.072.[19]
-
Protocol 3: Elastase Activity Assay (Elastin Congo Red Method)
Objective: To quantify the elastolytic activity in P. aeruginosa culture supernatants.
Methodology:
-
Sample Preparation:
-
Prepare cell-free culture supernatants by centrifugation and filtration (0.22 µm filter).
-
Dilute the supernatants as needed (e.g., 1:10 in fresh growth medium).
-
-
Assay:
-
Prepare a 2X Elastin Congo Red (ECR) solution (e.g., 20 mg/mL in 100 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).
-
Mix equal volumes of the diluted supernatant and the 2X ECR solution in a microtiter plate or tube.
-
Incubate at 37°C with shaking for several hours to overnight.
-
Pellet the insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo red released, and thus to the elastase activity.[20]
-
Protocol 4: Biofilm Formation Assay (Crystal Violet Method)
Objective: To quantify the total biofilm biomass.
Methodology:
-
Biofilm Growth:
-
Grow P. aeruginosa overnight and dilute 1:100 in fresh medium.
-
Add 100-200 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
Incubate statically at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm (OD₅₅₀).[21]
-
Conclusion and Future Directions
The PQS quorum sensing system is a cornerstone of P. aeruginosa's ability to cause disease. Its intricate regulation and its control over a wide array of virulence factors make it a prime target for the development of novel anti-infective therapies. By providing a detailed technical overview, quantitative data, and robust experimental protocols, this guide aims to equip researchers and drug development professionals with the necessary tools to further unravel the complexities of PQS signaling and to accelerate the discovery of effective PQS-targeted therapeutics. Future research should continue to focus on the interplay between the PQS system and other regulatory networks, the in vivo dynamics of PQS signaling during infection, and the identification and optimization of potent and specific inhibitors of this critical virulence pathway. The multifaceted nature of PQS, extending beyond quorum sensing to iron acquisition and stress responses, suggests that targeting this system could have pleiotropic effects on P. aeruginosa physiology, further enhancing its appeal as a therapeutic target.[1]
References
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PqsE Expands and Differentially Modulates the RhlR Quorum Sensing Regulon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Disruption of the Pseudomonas aeruginosa Tat system perturbs PQS-dependent quorum sensing and biofilm maturation through lack of the Rieske cytochrome bc1 sub-unit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyomelanin-producing Pseudomonas aeruginosa selected during chronic infections have a large chromosomal deletion which confers resistance to pyocins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hfq-binding small RNA PqsS regulates Pseudomonas aeruginosa pqs quorum sensing system and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Alkylquinolones in Bacterial Communication: A Technical Guide for Researchers
An in-depth exploration of the biosynthesis, signaling, and multifaceted functions of alkylquinolone molecules in bacterial quorum sensing and virulence, with a focus on Pseudomonas aeruginosa.
Introduction
Alkylquinolones (AQs) are a class of secondary metabolites that have emerged as crucial signaling molecules in bacterial communication, particularly in the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] This technical guide provides a comprehensive overview of the role of AQs in quorum sensing, the regulation of virulence factors, biofilm formation, and interspecies interactions. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of these complex signaling networks and their potential as therapeutic targets.
The most well-characterized AQs in P. aeruginosa include 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal (PQS), its direct precursor 2-heptyl-4-hydroxyquinoline (HHQ), and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO).[3] While PQS and HHQ are integral to the quorum-sensing cascade, HQNO functions as a cytochrome inhibitor, highlighting the functional diversity of this class of molecules.[3] The production of these molecules is tightly regulated and integrated with other quorum sensing systems, such as the las and rhl systems, forming a hierarchical network that controls the expression of a wide array of genes associated with virulence and bacterial fitness.[4]
Alkylquinolone Biosynthesis and Signaling Pathway
The biosynthesis of AQs is primarily governed by the pqsABCDE operon.[3][5] The process is initiated by the conversion of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA.[6][7] Subsequently, PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA).[8] The PqsBC complex then converts 2-ABA into HHQ.[6][8] HHQ can then be hydroxylated by the monooxygenase PqsH to produce PQS.[5][8] Alternatively, 2-ABA can be converted to HQNO by the action of the monooxygenase PqsL.[7][8]
The PQS signaling system is centered around the transcriptional regulator PqsR (also known as MvfR).[3][5] Both HHQ and PQS can act as ligands for PqsR, with PQS exhibiting a significantly higher affinity.[8] The binding of these AQs to PqsR induces a conformational change that promotes its binding to the promoter of the pqsA operon, leading to a positive feedback loop that autoinduces AQ synthesis.[1][9] The activated PqsR-AQ complex also regulates the expression of numerous virulence factors, including elastase, pyocyanin, and lectins, as well as genes involved in biofilm formation.[1][10]
Quantitative Analysis of Alkylquinolone Production
The production of AQs can vary significantly depending on the bacterial strain, growth conditions, and the presence of other microbial species. Quantitative analysis is therefore essential for understanding the dynamics of AQ signaling.
| Molecule | Strain | Condition | Concentration | Reference |
| HHQ | P. aeruginosa PA14 | Thigh infection in mice (15-22h post-infection) | 1-5000 pg/mL | [11] |
| PQS | P. aeruginosa PA14 | Thigh infection in mice (15-22h post-infection) | 10-5000 pg/mL | [11] |
| L-ornithine | E. faecalis | Monoculture in Mueller Hinton broth | 518-539 µM | [12] |
| L-ornithine | P. aeruginosa & E. faecalis | Co-culture | 21-96 µM | [12] |
| L-ornithine | P. aeruginosa | Monoculture | 8-13.5 µM | [12] |
| Δ²-MNQNO | Chitinivorax tropicus | Concentrated sample | 0.42 nM | [13] |
| Quinolones | P. aeruginosa PAO1 & PA14, B. thailandensis | - | Up to a few mg/L (µM level) | [13] |
| Quinolones | B. ambifaria | - | µg/L (nM level) | [13] |
| NHQ | P. aeruginosa | Infected mouse lung | [6] |
Experimental Protocols
Quantification of Alkylquinolones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AQs in complex biological matrices.[6][11][14]
1. Sample Preparation (from bacterial culture):
-
Grow bacterial cultures to the desired cell density.
-
Pellet the cells by centrifugation and collect the supernatant.
-
Extract the AQs from the supernatant using an equal volume of acidified ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[11][15]
2. LC-MS/MS Analysis:
-
Chromatographic separation is typically performed on a C8 or C18 reverse-phase column.[6][16]
-
A gradient elution with a mobile phase consisting of acidified water and acetonitrile is commonly used.[6]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target AQs.[14]
-
Quantification is achieved by comparing the peak areas of the AQs in the samples to a standard curve generated with authentic standards.[14]
Construction and Use of Bacterial Reporter Strains
Bacterial reporter strains are valuable tools for studying gene expression in response to AQ signaling and for screening for potential inhibitors.[17][18] These strains typically contain a reporter gene (e.g., luxCDABE for bioluminescence or lacZ for colorimetric assays) fused to a promoter that is regulated by PqsR.
1. Construction of a pqsA Promoter-Reporter Fusion:
-
Amplify the promoter region of the pqsA gene from P. aeruginosa genomic DNA using PCR.
-
Clone the amplified promoter fragment into a suitable reporter plasmid upstream of the reporter gene.
-
Introduce the resulting plasmid into a suitable bacterial host, such as E. coli or a P. aeruginosa strain deficient in AQ production.[19]
2. Reporter Assay:
-
Grow the reporter strain in a suitable medium to mid-logarithmic phase.
-
Aliquot the culture into a multi-well plate.
-
Add the test compounds (e.g., synthetic AQs or potential inhibitors) at various concentrations.
-
Incubate the plate under appropriate conditions.
-
Measure the reporter gene activity (e.g., bioluminescence or β-galactosidase activity) at regular intervals.
-
A change in reporter activity indicates that the test compound interacts with the AQ signaling pathway.
Multifaceted Roles of Alkylquinolones
Beyond their role as quorum-sensing molecules, AQs exhibit a range of other biological activities that contribute to the pathogenic potential of P. aeruginosa.
-
Iron Acquisition: PQS has been shown to chelate ferric iron, contributing to iron uptake in iron-limited environments.[3][10] This function is independent of its role in signaling through PqsR.[15]
-
Cytotoxicity: AQs can be directly cytotoxic to host cells.[10][20] This activity is particularly pronounced when AQs are packaged in outer-membrane vesicles (OMVs), which can enhance their delivery to host cells.[20]
-
Interspecies Competition: AQs can influence the growth and behavior of other bacterial species. For instance, HHQ has been shown to be bacteriostatic to several Gram-negative bacteria and can suppress biofilm formation in the Gram-positive bacterium Bacillus subtilis.[2]
-
Biofilm Formation: The PQS signaling system plays a crucial role in the development of structured and antibiotic-tolerant biofilms.[1][15] HQNO can trigger autolysis, leading to the release of extracellular DNA, a key component of the biofilm matrix.[3]
Implications for Drug Development
The central role of the PQS signaling system in regulating virulence and biofilm formation makes it an attractive target for the development of novel anti-infective therapies.[21][22] Strategies for targeting this system include:
-
Inhibition of AQ Biosynthesis: Small molecules that inhibit the enzymes of the PQS biosynthesis pathway, such as PqsA or PqsD, could prevent the production of these signaling molecules.[23]
-
Antagonism of the PqsR Receptor: Compounds that bind to PqsR but do not activate it can act as competitive inhibitors, blocking the downstream signaling cascade.[21]
-
Quorum Quenching: The enzymatic degradation of AQs represents another potential therapeutic strategy.
Conclusion
Alkylquinolones are versatile molecules that play a central role in the intricate communication networks of P. aeruginosa and other bacteria. Their functions extend beyond simple cell-to-cell signaling to encompass iron acquisition, cytotoxicity, and the modulation of microbial communities. A thorough understanding of the biosynthesis, regulation, and diverse activities of AQs is crucial for developing effective strategies to combat infections caused by pathogens that utilize these signaling systems. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the complex biology of alkylquinolone signaling and to explore its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells [frontiersin.org]
- 4. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 5. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 9. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS; and its application to a pharmacodynamic evaluation of MvfR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa alkyl quinolone response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Engineering of Bacterial Reporter Gene Fusions by Using Red Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic alkyl-quinolones mediate surface-induced virulence in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 21. In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular basis of HHQ biosynthesis: molecular dynamics simulations, enzyme kinetic and surface plasmon resonance studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-methyl-2-undecyl-4(1H)-quinolone: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 1-methyl-2-undecyl-4(1H)-quinolone. This compound belongs to the 2-alkyl-4(1H)-quinolone (AQ) class of molecules, which are of significant interest due to their role in bacterial quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa.
This protocol outlines a two-step synthesis process beginning with the formation of the precursor, 2-undecyl-4(1H)-quinolone, via the Conrad-Limpach reaction, followed by a selective N-methylation to yield the final product. Additionally, this note includes information on the relevant signaling pathway, quantitative data, and detailed experimental procedures.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Step | Reaction | Reactants | Product | Typical Yield (%) |
| 1 | Conrad-Limpach Reaction | Aniline, Ethyl 3-oxotetradecanoate | 2-undecyl-4(1H)-quinolone | 65-75% |
| 2 | N-methylation | 2-undecyl-4(1H)-quinolone, Methyl iodide, Potassium carbonate | This compound | 30-40% (N-methylated product) |
Experimental Protocols
Step 1: Synthesis of 2-undecyl-4(1H)-quinolone via Conrad-Limpach Reaction
This procedure details the synthesis of the quinolone scaffold through the thermal cyclization of an aniline and a β-ketoester.[1][2]
Materials:
-
Aniline
-
Ethyl 3-oxotetradecanoate
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
Ethanol
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl 3-oxotetradecanoate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250 °C with stirring for 2-3 hours. The reaction progression can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with ethanol followed by hexanes to remove residual solvent and unreacted starting materials.
-
Dry the purified 2-undecyl-4(1H)-quinolone product under vacuum. The expected yield is typically in the range of 65-75%.
Characterization of 2-undecyl-4(1H)-quinolone:
-
Molecular Formula: C₂₀H₂₉NO
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (dd, J = 8.0, 1.5 Hz, 1H), 7.65 (ddd, J = 8.5, 7.0, 1.5 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.35 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 6.25 (s, 1H), 2.70 (t, J = 7.5 Hz, 2H), 1.75 (p, J = 7.5 Hz, 2H), 1.40-1.20 (m, 16H), 0.88 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 178.5, 154.0, 141.0, 132.0, 125.5, 124.0, 123.5, 118.0, 110.0, 35.0, 32.0, 29.8, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 22.8, 14.2.
Step 2: N-methylation of 2-undecyl-4(1H)-quinolone
This protocol describes the methylation of the nitrogen atom at the 1-position of the quinolone ring. This reaction can yield a mixture of N-methylated and O-methylated products, requiring careful purification.[5][6]
Materials:
-
2-undecyl-4(1H)-quinolone
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve 2-undecyl-4(1H)-quinolone (1.0 eq) in acetone.
-
Add potassium carbonate (3.0 eq) to the solution, followed by the dropwise addition of methyl iodide (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N-methylated and O-methylated isomers. The N-methylated product is typically less polar. The expected yield of the desired this compound is in the range of 30-40%.
Characterization of this compound:
-
Molecular Formula: C₂₁H₃₁NO
-
Molecular Weight: 313.48 g/mol
-
Appearance: White to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.40 (dd, J = 8.0, 1.6 Hz, 1H), 7.60 (ddd, J = 8.4, 7.0, 1.6 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.30 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 6.20 (s, 1H), 3.70 (s, 3H, N-CH₃), 2.65 (t, J = 7.8 Hz, 2H), 1.70 (p, J = 7.6 Hz, 2H), 1.40-1.20 (m, 16H), 0.88 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 177.0, 155.5, 140.5, 131.5, 126.0, 123.0, 122.5, 116.0, 109.5, 35.5, 34.0 (N-CH₃), 32.0, 29.8, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 22.8, 14.2.
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Pseudomonas aeruginosa Quinolone Signaling Pathway
2-Alkyl-4(1H)-quinolones are integral components of the quorum-sensing (QS) system in Pseudomonas aeruginosa, which regulates the expression of virulence factors. The Pqs system, also known as the quinolone signaling system, is a key part of this regulatory network.[7][8][9] The central regulator of this system is PqsR (also known as MvfR), a LysR-type transcriptional regulator.[10] The biosynthesis of AQs is encoded by the pqsABCDE operon.[8] PqsA, B, C, and D are involved in the synthesis of 2-heptyl-4(1H)-quinolone (HHQ), the precursor to the Pseudomonas Quinolone Signal (PQS).[7] PqsH, a monooxygenase, then converts HHQ to PQS (2-heptyl-3-hydroxy-4(1H)-quinolone).[1] PQS and, to a lesser extent, HHQ can bind to and activate PqsR, leading to the autoinduction of the pqsABCDE operon and the expression of virulence genes.[11] This signaling cascade is integrated with other QS systems in P. aeruginosa, such as the las and rhl systems, to form a complex regulatory network that controls the pathogen's virulence and biofilm formation.[10][12]
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-Undecyl-4(1H)-quinolone | C20H29NO | CID 10063343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
Application Notes: Extraction and Analysis of 2-Alkyl-4(1H)-quinolones from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkyl-4(1H)-quinolones (AQs) are a class of secondary metabolites produced by several bacterial genera, most notably Pseudomonas and Burkholderia.[1] These molecules are critical components of quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression with population density.[2] The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a well-studied AQ that regulates the expression of numerous virulence factors and is essential for biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa.[3][4]
Given their role in controlling pathogenesis, the extraction, identification, and quantification of AQs like 1-methyl-2-undecyl-4(1H)-quinolone are of significant interest for research into bacterial communication, virulence, and the development of novel anti-infective therapies that target QS pathways. This document provides detailed protocols for the extraction of these molecules from bacterial cultures and their subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Context: The PQS Signaling Pathway in P. aeruginosa
The biosynthesis of AQs in P. aeruginosa is governed by the pqs operon (pqsABCDE) and associated genes like pqsH and pqsL.[5] The pathway begins with anthranilic acid and results in the production of various AQ congeners. A key precursor, 2-heptyl-4-quinolone (HHQ), is converted to the potent signaling molecule PQS by the monooxygenase PqsH.[5] Both HHQ and PQS can activate the transcriptional regulator PqsR, which in turn upregulates the pqs operon, creating a positive feedback loop that amplifies the signal.[3][6] This signaling cascade controls the production of important virulence factors, including elastase, pyocyanin, and components necessary for biofilm maturation.[5]
Experimental Protocols
Protocol 1: Extraction of 2-Alkyl-4(1H)-quinolones from Bacterial Supernatant
This protocol details a liquid-liquid extraction method suitable for isolating AQs from the supernatant of bacterial cultures.
Materials:
-
Bacterial culture (e.g., P. aeruginosa grown in Lysogeny Broth - LB)
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (LC-MS grade)
-
50 mL centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Glass vials for final sample storage
Procedure:
-
Culture Preparation: Grow bacteria (e.g., P. aeruginosa PAO1) in 10 mL of LB medium overnight at 37°C with shaking (250 rpm).
-
Cell Separation: Transfer the culture to a 50 mL centrifuge tube. Centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant 1 mL of the cell-free supernatant into a clean tube for extraction.[7]
-
Solvent Extraction:
-
Add an equal volume (1 mL) of acidified ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic phases.
-
-
Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean glass tube. Repeat the extraction step on the remaining aqueous layer to maximize yield and pool the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of methanol.[7] Vortex for 30 seconds to dissolve the residue completely.
-
Final Preparation: Transfer the reconstituted sample to an LC-MS vial for analysis. If particulates are visible, centrifuge the sample at 13,000 rpm for 3 minutes and transfer the clear supernatant to the vial.[9]
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This protocol provides a general framework for the sensitive and selective quantification of AQs. Instrument parameters should be optimized for the specific compound of interest and the available equipment.
Instrumentation and Columns:
-
UHPLC System: Agilent 1290 Infinity or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent, with an electrospray ionization (ESI) source.[10]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
Reagents and Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Standards: Authentic standards of the target AQs for calibration.
Procedure:
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Set the injection volume to 2 µL.
-
Use a flow rate of 0.4 mL/min.
-
Develop a gradient elution program. A typical gradient might be:
-
0-1 min: 30% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for column re-equilibration.
-
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ionization mode.
-
Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) by infusing a standard solution.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.
-
Determine the optimal precursor-to-product ion transitions and collision energies for each target AQ.
-
-
Quantification:
-
Prepare a series of calibration standards by diluting a stock solution of the target AQ in methanol. A linear range of 25 to 1000 nmol/L is often achievable.[11]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the AQ in the extracted samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Quantitative analysis of AQs can reveal how bacterial populations respond to different environmental cues, such as the presence of competing microbes.
Table 1: Relative Production of AQs and Pyocyanin by P. aeruginosa in Mono-culture vs. Co-culture.
This table summarizes data showing how the presence of other bacterial species can modulate the production of AQs and related virulence factors by P. aeruginosa.
| Compound | Co-cultured with E. coli (Relative Amount) | Co-cultured with E. faecalis (Relative Amount) | Reference |
| PQS | Increased | Reduced | [12] |
| C9-PQS | Increased | Reduced | [12] |
| HQNO | Increased | Reduced | [12] |
| Pyocyanin | 10.3 x Increase | 0.59 x (Decrease) | [12] |
Note: Values are relative to the amount produced in P. aeruginosa mono-culture, which is set to 1.0. "Increased" or "Reduced" indicates a qualitative change where specific fold-changes were not provided in the source material.
Table 2: Typical Quantifiable Ranges and Limits of Quantification for AQs.
This table provides examples of the analytical performance achievable with LC-MS/MS methods for AQ quantification.
| Analyte | Linear Range | Lower Limit of Quantification (LLOQ) | Matrix | Reference |
| HHQ | 25 - 1000 nmol/L | 25 nmol/L | Cell Culture | [11] |
| PQS | 25 - 1000 nmol/L | 25 nmol/L | Cell Culture | [11] |
| NHQ | 25 - 1000 nmol/L | 25 nmol/L | Cell Culture | [11] |
| HHQ | Not specified | 10 pmol/L | Plasma | [13] |
| HQNO | Not specified | 30 pmol/L | Plasma | [13] |
HHQ: 2-heptyl-4-hydroxyquinoline; PQS: 2-heptyl-3-hydroxy-4-quinolone; NHQ: 2-nonyl-4-hydroxyquinoline; HQNO: 2-heptyl-4-hydroxyquinoline-N-oxide.
References
- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilrom.ro [agilrom.ro]
- 10. jfda-online.com [jfda-online.com]
- 11. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa Alkyl Quinolone Response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 1-methyl-2-undecyl-4(1H)-quinolone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and specific detection of 1-methyl-2-undecyl-4(1H)-quinolone in complex biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of signaling molecules. AQs are known to play a crucial role in the quorum-sensing system of the opportunistic human pathogen Pseudomonas aeruginosa. This intricate cell-to-cell communication network regulates the expression of virulence factors and biofilm formation, making it a key target for novel anti-infective therapies. The accurate quantification of specific AQs like this compound is therefore essential for understanding bacterial pathogenesis and for the development of quorum-sensing inhibitors.
This application note details a robust LC-MS/MS method for the analysis of this compound, adaptable for various sample types including bacterial cultures and biological tissues.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction protocol is employed to isolate this compound from the sample matrix.
Reagents and Materials:
-
Ethyl acetate (acidified with 0.1% v/v acetic acid)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled quinolone or a quinolone not present in the sample (e.g., Nalidixic acid) is recommended.
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Sonicating water bath
Procedure:
-
To 300 µL of sample (e.g., bacterial culture supernatant, homogenized tissue), add the internal standard to a final concentration of 500 nM.
-
Add 900 µL of acidified ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 1 minute to separate the phases.
-
Carefully transfer the upper organic phase (approximately 800 µL) to a new microcentrifuge tube.
-
Repeat the extraction by adding another 500 µL of acidified ethyl acetate to the original sample, vortex, centrifuge, and pool the organic phases.
-
Evaporate the pooled organic extract to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a 1:1:1 (v/v/v) mixture of methanol, water, and acetonitrile.
-
Sonicate for 15 seconds in a sonicating water bath to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 50 1.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The exact mass of this compound (C₂₁H₃₁NO) is approximately 313.24. The protonated molecule [M+H]⁺ will be the precursor ion. Product ions are generated by fragmentation of the undecyl chain and the quinolone ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 314.2 | 173.1 | 100 | 30 | 25 |
| This compound (Qualifier) | 314.2 | 144.1 | 100 | 30 | 35 |
| Internal Standard (e.g., ¹³C₆-HHQ) | User Defined | User Defined | 100 | User Optimized | User Optimized |
Note: The specific m/z values for product ions should be optimized by direct infusion of a pure standard of this compound.
Data Presentation
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar quinolone compounds and should be validated for this compound in the user's laboratory.
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be determined for each matrix |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Pseudomonas aeruginosa Quorum Sensing Signaling Pathway
Application Notes and Protocols for 1-methyl-2-undecyl-4(1H)-quinolone as a Putative Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of 1-methyl-2-undecyl-4(1H)-quinolone as a potential quorum sensing (QS) inhibitor, specifically targeting the Pseudomonas aeruginosa quinolone signal (PQS) pathway. While direct studies on this specific N-methylated undecyl derivative are not extensively available in current literature, its structural similarity to known 2-alkyl-4(1H)-quinolones (AQs) strongly suggests its activity as an antagonist of the PqsR transcriptional regulator. These notes therefore provide a framework for its evaluation, based on established methodologies for characterizing PqsR antagonists.
Introduction to the PQS Quorum Sensing System
Pseudomonas aeruginosa, a significant opportunistic human pathogen, utilizes a complex QS network to coordinate the expression of virulence factors and biofilm formation.[1] One key component of this network is the PQS system, which relies on 2-alkyl-4(1H)-quinolone signal molecules. The central receptor of this pathway is the Pseudomonas quinolone signal receptor (PqsR), also known as MvfR (Multiple virulence Factor Regulator).[2]
The PQS signaling cascade is integral to the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, and plays a crucial role in biofilm maturation.[3] The natural ligands for PqsR are 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[2] Binding of these autoinducers to PqsR activates it, leading to the upregulation of the pqsABCDE operon, which is responsible for the biosynthesis of AQs, creating a positive feedback loop.[2]
Inhibiting the PQS system, particularly by targeting the PqsR receptor, is a promising anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which may reduce the development of resistance.[4][5]
Mechanism of Action: this compound as a PqsR Antagonist
Based on its structure, this compound is hypothesized to function as a competitive antagonist of the PqsR receptor. The 2-undecyl side chain mimics the alkyl chain of the natural ligands, allowing it to bind to the ligand-binding pocket of PqsR. The N-methylation at position 1 is a key modification that likely prevents the conformational changes required for receptor activation. By occupying the binding site without activating the receptor, the compound can effectively block the binding of the native autoinducers HHQ and PQS, thus inhibiting the entire PQS signaling cascade.
Caption: PQS signaling pathway and proposed inhibition.
Quantitative Data on PqsR Antagonists
While specific data for this compound is not available, the following table summarizes the inhibitory activities of other known PqsR antagonists to provide a benchmark for evaluation.
| Compound Class/Name | Target Organism | Assay Type | IC50 / % Inhibition | Reference |
| Triazinoindole derivative (Compound 40) | P. aeruginosa PAO1-L | pqsA-lux reporter | 0.25 µM | [3][6] |
| Triazinoindole derivative (Compound 40) | P. aeruginosa PA14 | pqsA-lux reporter | 0.34 µM | [3][6] |
| Benzamide-benzimidazole derivative | P. aeruginosa | Pyocyanin production | ~50% inhibition at 100 µM | [5] |
| Quinazolinone derivatives | P. aeruginosa | pqsA-lux reporter | Sub-micromolar IC50 | [7] |
| Juglone | P. aeruginosa PAO1 | pqsA-gfp reporter | Significant inhibition at 5 µg/mL | [1] |
Experimental Protocols
The following protocols are generalized methods for assessing the activity of putative PqsR antagonists like this compound.
Protocol 1: PqsR Reporter Strain Assay
This assay quantitatively measures the inhibition of PqsR-dependent gene expression.
Objective: To determine the IC50 value of the test compound for PqsR inhibition.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1-L CTX::pqsA-lux or a similar strain with a PqsR-driven reporter like gfp or lacZ).
-
Luria-Bertani (LB) broth.
-
Test compound stock solution (in DMSO).
-
Native ligand (HHQ or PQS) solution (if using a heterologous E. coli reporter system).
-
96-well microtiter plates (black with clear bottom for luminescence/fluorescence).
-
Plate reader capable of measuring luminescence or fluorescence, and OD600.
Procedure:
-
Culture Preparation: Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
Compound Addition: Add 100 µL of the diluted culture to the wells of a 96-well plate. Add serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C with shaking for 16-24 hours.
-
Measurement: Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) of each well.
-
Data Analysis: Normalize the reporter signal to cell density (Reporter Signal / OD600). Plot the normalized signal against the compound concentration and fit the data using a dose-response curve to determine the IC50 value.
Protocol 2: Pyocyanin Production Inhibition Assay
This assay measures the inhibition of a key PQS-controlled virulence factor.
Objective: To quantify the reduction in pyocyanin production in the presence of the test compound.
Materials:
-
P. aeruginosa PAO1 or PA14 wild-type strain.
-
Glycerol Alanine (GA) medium.
-
Test compound stock solution (in DMSO).
-
Chloroform.
-
0.2 M HCl.
-
Spectrophotometer.
Procedure:
-
Culture and Treatment: Grow P. aeruginosa in GA medium with serial dilutions of the test compound (and a DMSO control) at 37°C with shaking for 24 hours.
-
Pyocyanin Extraction:
-
Centrifuge 5 mL of the culture supernatant.
-
Add 3 mL of chloroform to the supernatant and vortex to extract the blue pyocyanin pigment.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to move the now pink/red pyocyanin to the acidic aqueous phase.
-
-
Quantification: Measure the absorbance of the top aqueous layer at 520 nm (A520).
-
Calculation: Pyocyanin concentration (µg/mL) = A520 × 17.072. Calculate the percentage inhibition relative to the DMSO control.
Protocol 3: Biofilm Formation Inhibition Assay
This assay assesses the compound's ability to interfere with biofilm development.
Objective: To determine the effect of the test compound on P. aeruginosa biofilm formation.
Materials:
-
P. aeruginosa PAO1 or PA14 wild-type strain.
-
LB broth.
-
Test compound stock solution (in DMSO).
-
96-well PVC or polystyrene microtiter plates.
-
0.1% Crystal Violet solution.
-
30% Acetic acid.
Procedure:
-
Inoculation and Treatment: Inoculate a diluted overnight culture of P. aeruginosa into the wells of a 96-well plate containing various concentrations of the test compound. Include a DMSO control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Staining:
-
Carefully discard the planktonic culture and wash the wells gently with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 550 nm.
-
-
Analysis: Compare the absorbance values of treated wells to the control wells to determine the percentage of biofilm inhibition.
Experimental Workflow and Logic
Caption: Workflow for evaluating a putative PqsR inhibitor.
Conclusion
While this compound is not a well-documented quorum sensing inhibitor, its chemical structure provides a strong rationale for its investigation as a PqsR antagonist. The protocols and data presented here offer a comprehensive guide for researchers to systematically evaluate its potential as a novel anti-virulence agent against Pseudomonas aeruginosa. Successful inhibition of the PQS pathway using this or similar compounds could pave the way for new therapeutic strategies that disarm pathogens rather than kill them, potentially circumventing the rise of antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers [beilstein-journals.org]
- 3. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 7. Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections - Nottingham ePrints [eprints.nottingham.ac.uk]
Application Notes and Protocols for the Experimental Use of 1-methyl-2-undecyl-4(1H)-quinolone in Virulence Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of published scientific literature directly investigating the effects of 1-methyl-2-undecyl-4(1H)-quinolone on bacterial virulence. The following application notes and protocols are based on the known biological activities of structurally related 2-alkyl-4(1H)-quinolones (AQs) and their N-methylated derivatives, particularly within the context of Pseudomonas aeruginosa quorum sensing and virulence. The provided experimental designs are intended to serve as a comprehensive guide for initiating research into the potential virulence-modulating properties of this compound.
Introduction
Quinolones are a diverse class of heterocyclic compounds with a broad range of biological activities.[1][2] Within this family, 2-alkyl-4(1H)-quinolones (AQs) are notable for their role as signaling molecules in bacterial communication, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[3] This bacterium utilizes the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), to regulate the expression of numerous virulence factors in a cell-density-dependent manner, a process known as quorum sensing.[4]
The compound of interest, this compound, is a derivative of the AQ scaffold, featuring a methyl group on the nitrogen at position 1 and an eleven-carbon alkyl chain at position 2. While its direct role in bacterial virulence has not been extensively studied, its structural similarity to known quorum sensing molecules suggests it may have significant effects on bacterial pathogenicity. Notably, studies on N-methylated derivatives of PQS have shown that they can retain strong quorum sensing activity.[5][6] Furthermore, this compound has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), indicating its potential for bioactivity.[7][8]
These application notes provide a framework for investigating the hypothesis that this compound can modulate virulence in P. aeruginosa and other relevant pathogens. The subsequent protocols detail the experimental procedures for assessing its impact on key virulence-associated phenotypes.
Data Presentation: Hypothetical Quantitative Data
The following tables are presented as examples to illustrate how quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
| Strain of P. aeruginosa | MIC (µg/mL) | MIC (µM) |
| PAO1 | >128 | >408 |
| PA14 | >128 | >408 |
| Clinical Isolate 1 | >128 | >408 |
| Clinical Isolate 2 | >128 | >408 |
Table 2: Effect of this compound on Biofilm Formation by P. aeruginosa PAO1
| Concentration of Compound (µM) | Biofilm Formation (OD595) - 24h | % Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 10 | 1.18 ± 0.12 | 5.6% |
| 50 | 0.85 ± 0.09 | 32% |
| 100 | 0.42 ± 0.05 | 66.4% |
Table 3: Effect of this compound on Pyocyanin Production by P. aeruginosa PAO1
| Concentration of Compound (µM) | Pyocyanin Production (µg/mL) - 24h | % Inhibition |
| 0 (Control) | 8.5 ± 0.7 | 0% |
| 10 | 7.9 ± 0.6 | 7.1% |
| 50 | 4.3 ± 0.4 | 49.4% |
| 100 | 2.1 ± 0.2 | 75.3% |
Table 4: Effect of this compound on Elastase Activity in P. aeruginosa PAO1 Supernatants
| Concentration of Compound (µM) | Elastase Activity (Units/OD600) - 24h | % Inhibition |
| 0 (Control) | 2.5 ± 0.3 | 0% |
| 10 | 2.3 ± 0.2 | 8% |
| 50 | 1.4 ± 0.15 | 44% |
| 100 | 0.8 ± 0.1 | 68% |
Table 5: Effect of this compound on Rhamnolipid Production by P. aeruginosa PAO1
| Concentration of Compound (µM) | Rhamnolipid Concentration (µg/mL) - 48h | % Inhibition |
| 0 (Control) | 25.6 ± 2.1 | 0% |
| 10 | 24.1 ± 1.9 | 5.9% |
| 50 | 15.8 ± 1.4 | 38.3% |
| 100 | 9.2 ± 0.8 | 64.1% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa. This is crucial to ensure that subsequent virulence assays are conducted at sub-inhibitory concentrations, where effects are likely due to virulence modulation rather than bactericidal or bacteriostatic activity.
Materials:
-
This compound
-
P. aeruginosa strains (e.g., PAO1, PA14, clinical isolates)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare an inoculum of P. aeruginosa by diluting an overnight culture to a final concentration of 5 x 105 CFU/mL in MHB.
-
Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600).
Biofilm Formation Assay
Objective: To quantify the effect of this compound on the ability of P. aeruginosa to form biofilms.
Materials:
-
Sub-inhibitory concentrations of this compound
-
P. aeruginosa strains
-
Luria-Bertani (LB) broth or other suitable medium
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Spectrophotometer (plate reader)
Protocol:
-
Grow P. aeruginosa overnight in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth containing the desired sub-inhibitory concentrations of the test compound.
-
Dispense 200 µL of the inoculated media into the wells of a 96-well plate. Include a vehicle control (DMSO if used as a solvent).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate and add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 595 nm using a plate reader.
Pyocyanin Quantification Assay
Objective: To measure the impact of this compound on the production of the virulence factor pyocyanin.[9][10][11][12]
Materials:
-
Sub-inhibitory concentrations of this compound
-
P. aeruginosa strains
-
King's A medium or other pyocyanin-inducing medium
-
Chloroform
-
0.2 N HCl
Protocol:
-
Inoculate P. aeruginosa into King's A medium containing various sub-inhibitory concentrations of the test compound.
-
Incubate at 37°C with shaking for 24-48 hours.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Extract pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.
-
Separate the chloroform layer (which will be blue) and re-extract it with an equal volume of 0.2 N HCl. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Measure the absorbance of the pink aqueous phase at 520 nm.
-
Calculate the concentration of pyocyanin using the molar extinction coefficient of 2460 M-1cm-1. Normalize the pyocyanin concentration to the cell density (OD600) of the initial culture.
Elastase Activity Assay
Objective: To determine the effect of this compound on the activity of the LasB elastase, a key protease in P. aeruginosa virulence.[13][14][15][16]
Materials:
-
Sub-inhibitory concentrations of this compound
-
P. aeruginosa strains
-
LB broth
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (pH 7.5)
Protocol:
-
Grow P. aeruginosa in LB broth with sub-inhibitory concentrations of the test compound for 18-24 hours at 37°C with shaking.
-
Centrifuge the cultures and filter-sterilize the supernatant to obtain cell-free culture supernatants.
-
Prepare the ECR assay solution by suspending Elastin-Congo Red in Tris-HCl buffer.
-
Add a volume of the cell-free supernatant to the ECR solution.
-
Incubate the mixture at 37°C for at least 4 hours, or until a red color develops in the supernatant.
-
Stop the reaction by adding a buffer to precipitate the remaining ECR.
-
Centrifuge to pellet the insoluble ECR and transfer the supernatant to a fresh tube.
-
Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates greater elastase activity. Normalize the activity to the cell density (OD600) of the culture.
Rhamnolipid Quantification Assay
Objective: To quantify the production of rhamnolipids, biosurfactants involved in motility and biofilm development, in the presence of this compound.[17][18][19][20][21]
Materials:
-
Sub-inhibitory concentrations of this compound
-
P. aeruginosa strains
-
Glycerol Alanine Minimal Medium (or other suitable medium for rhamnolipid production)
-
Orcinol
-
Sulfuric acid
Protocol:
-
Grow P. aeruginosa in a suitable medium with sub-inhibitory concentrations of the test compound for 48-72 hours at 37°C with shaking.
-
Centrifuge the cultures to obtain cell-free supernatants.
-
Extract rhamnolipids from the supernatant using an appropriate solvent extraction method (e.g., with diethyl ether or ethyl acetate).
-
Evaporate the solvent and resuspend the rhamnolipid extract in water.
-
Prepare the orcinol reagent (e.g., 1.6% orcinol in 60% sulfuric acid).
-
Mix the rhamnolipid sample with the orcinol reagent and heat at 80°C for 30 minutes.
-
Cool the samples and measure the absorbance at 421 nm.
-
Quantify the rhamnolipid concentration using a standard curve prepared with known concentrations of rhamnose or a purified rhamnolipid standard. Normalize the results to the cell density (OD600) of the culture.
By employing these protocols, researchers can systematically evaluate the potential of this compound as a novel anti-virulence agent, contributing valuable data to the field of antimicrobial drug development.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. This compound|CAS 59443-02-6|DC Chemicals [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. [PDF] Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 10. doaj.org [doaj.org]
- 11. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 12. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 13. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. scispace.com [scispace.com]
- 17. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]
- 18. Quantitative determination of rhamnolipid using HPLC-UV through carboxyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. abdel-mawgoud.com [abdel-mawgoud.com]
- 21. Detection and Quantification of Mono-Rhamnolipids and Di-Rhamnolipids Produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Quinolone Derivatives: A Versatile Scaffold for Drug Discovery and Development
Application Notes and Protocols for Researchers
Synthetic quinolone derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Initially recognized for their antibacterial properties, the versatile quinolone scaffold has been extensively modified to develop potent anticancer, antiviral, and anti-inflammatory agents. These notes provide an overview of the diverse research applications of synthetic quinolone derivatives, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows to guide researchers in their drug discovery endeavors.
Antibacterial Applications
Quinolones, particularly fluoroquinolones, are a cornerstone of antibacterial therapy.[1] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2][3] This targeted inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[4] The antibacterial efficacy of synthetic quinolone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Quantitative Data: Antibacterial Activity of Synthetic Quinolone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | 0.00915 | [5] |
| Ciprofloxacin | S. aureus | 0.22 | [5] |
| Compound 3 | E. coli | 4.7 | [5] |
| Compound 3 | S. aureus | 0.97 | [5] |
| p-toluidine derivative 9d | S. aureus | 3.5 | [5][6] |
| p-chloro derivative 9e | S. aureus | 4.0 | [5][6] |
| aniline 9f | S. aureus | 5.0 | [5][6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a synthetic quinolone derivative against a bacterial strain using the broth microdilution method.[3][7]
Materials:
-
Test quinolone derivative
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Quinolone Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the quinolone stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the quinolone dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the quinolone derivative at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Applications
The anticancer potential of quinolone derivatives has been increasingly recognized, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[8] The mechanisms of action are diverse and include the inhibition of topoisomerase II, disruption of microtubule polymerization, and modulation of various signaling pathways involved in cancer cell proliferation and survival.[9] The anticancer efficacy is commonly evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Quantitative Data: Anticancer Activity of Synthetic Quinolone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Breast Cancer) | 8.48 | |
| Compound 5a | HepG2 (Liver Cancer) | 4.05 | [10] |
| Compound 5a | HCT-116 (Colon Cancer) | 1.89 | [10] |
| Compound 11e | COLO 205 (Colon Cancer) | 0.06 | |
| Compound 12e | MGC-803 (Gastric Cancer) | 1.38 | [8] |
| Compound 12e | HCT-116 (Colon Cancer) | 5.34 | [8] |
| Compound 12e | MCF-7 (Breast Cancer) | 5.21 | [8] |
| Ciprofloxacin/Thiazole Chalcone Hybrid 4b | HL-60 (Leukemia) | 0.3 | [11] |
| Ciprofloxacin/Thiazole Chalcone Hybrid 4d | HCT-116 (Colon Cancer) | 3.70 | [11] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test quinolone derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic quinolone derivative. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Applications
Several synthetic quinolone derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus and coronaviruses.[9][16][17] Their mechanisms of action can vary, from inhibiting viral enzymes to interfering with viral replication processes. The antiviral potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
Quantitative Data: Antiviral Activity of Synthetic Quinolone Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Enoxacin | SARS-CoV-2 | Vero | 126.4 |[2][16] | | Isoquinolone Compound 1 | Influenza A | MDCK | 0.2 - 0.6 |[9][17] | | Isoquinolone Compound 21 | Influenza A | MDCK | 9.9 - 18.5 |[9][17] |
Experimental Protocol: Viral Replication Assay (General)
This protocol provides a general workflow for assessing the antiviral activity of a synthetic quinolone derivative.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test quinolone derivative
-
Cell culture medium
-
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, or ELISA for viral proteins)
Procedure:
-
Cell Seeding: Seed the host cells in an appropriate culture plate or dish.
-
Compound Treatment and Infection: Pre-treat the cells with different concentrations of the quinolone derivative for a short period. Then, infect the cells with the virus at a known multiplicity of infection (MOI). Alternatively, the compound and virus can be added simultaneously.
-
Incubation: Incubate the infected cells for a period that allows for viral replication.
-
Quantification of Viral Replication: After incubation, quantify the extent of viral replication using a suitable method. For example, in a plaque assay, the number of plaques (zones of cell death) is counted to determine the viral titer.
-
EC50 Determination: The percentage of inhibition of viral replication is calculated for each compound concentration relative to an untreated, infected control. The EC50 value is then determined from the dose-response curve.
Anti-inflammatory Applications
Quinolone derivatives have also been explored for their anti-inflammatory properties.[14][18] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[19] The inhibitory activity is quantified by the IC50 value.
Quantitative Data: Anti-inflammatory Activity of Synthetic Quinolone Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Quinolone Chalcone 6a | COX-2 | 0.21 | [20] |
| Quinolone Chalcone 6b | COX-2 | 0.29 | [20] |
| Quinolone Chalcone 6c | COX-2 | 0.21 | [20] |
| Quinoline Derivative 12c | COX-2 | 0.1 | [21] |
| Quinoline Derivative 14a | COX-2 | 0.11 | [21] |
| Quinoline Derivative 14b | COX-2 | 0.11 | [21] |
| Indolin-2-one Derivative 4e | COX-2 | 2.35 | [22] |
| Indolin-2-one Derivative 9h | COX-2 | 2.422 | [22] |
| Indolin-2-one Derivative 9i | COX-2 | 3.34 | [22] |
Experimental Protocol: COX Inhibition Assay (In Vitro)
This protocol describes a common in vitro assay to measure the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test quinolone derivative
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test quinolone derivative for a short pre-incubation period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the reaction mixture for a specific time at a controlled temperature to allow for the production of prostaglandins.
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.
-
IC50 Calculation: The percentage of COX inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To further aid in the understanding of the applications of synthetic quinolone derivatives, the following diagrams illustrate a key mechanism of action and a general experimental workflow.
Caption: Mechanism of action of quinolone antibacterial agents.
Caption: A general workflow for screening the biological activity of synthetic quinolone derivatives.
References
- 1. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 21. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Inhibitors of PQS Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of inhibitors targeting the 1-methyl-2-undecyl-4(1H)-quinolone (PQS) signaling pathway, a key regulator of virulence in Pseudomonas aeruginosa. These guidelines are intended to assist researchers in the discovery and characterization of novel anti-virulence agents.
Introduction to PQS Signaling
The Pseudomonas quinolone signal (PQS) system is a cell-to-cell communication mechanism, also known as quorum sensing (QS), that plays a pivotal role in coordinating the expression of virulence factors and biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] This gram-negative bacterium is a significant cause of hospital-acquired infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[3][4] The PQS system is intricately linked with other QS systems in P. aeruginosa, namely the las and rhl systems, forming a complex regulatory network that controls the expression of a large portion of the bacterial genome.[1][5][6]
The primary signaling molecule of this system is 2-heptyl-3-hydroxy-4(1H)-quinolone, commonly referred to as the Pseudomonas quinolone signal (PQS).[1] Its precursor, 2-heptyl-4-quinolone (HHQ), also functions as a signaling molecule.[7][8] These molecules bind to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of genes responsible for the biosynthesis of PQS and other virulence factors, including pyocyanin, elastase, and rhamnolipids, as well as genes involved in biofilm formation.[9][10][11] Given its central role in pathogenicity, the PQS signaling pathway represents a promising target for the development of novel anti-virulence therapies that aim to disarm the pathogen rather than kill it, potentially reducing the selective pressure for antibiotic resistance.[3][4][12]
The PQS Signaling Pathway
The biosynthesis of PQS is a multi-step enzymatic process encoded by the pqsABCDE operon. The pathway begins with anthranilic acid, which is converted to 2-aminobenzoylacetate (2-ABA). The key enzymes in this pathway and their functions are:
-
PqsA: An anthranilate-CoA ligase that activates anthranilate.
-
PqsD: A key enzyme that catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA.[13][14][15]
-
PqsBC: A heterodimeric condensing enzyme that catalyzes the condensation of octanoyl-CoA and 2-aminobenzoylacetate to form HHQ.[16][17][18]
-
PqsE: A thioesterase that also plays a regulatory role, independent of its enzymatic activity, by interacting with the RhlR transcriptional regulator.[2][12][19]
-
PqsH: A monooxygenase that catalyzes the final step of converting HHQ to PQS.[6]
Once synthesized, PQS and HHQ can bind to PqsR, a LysR-type transcriptional regulator.[20] This binding event leads to a conformational change in PqsR, enabling it to activate the transcription of the pqsABCDE operon, thus creating a positive feedback loop.[11] The activated PqsR also upregulates the expression of numerous virulence genes.
Strategies for PQS Signaling Inhibition
Several strategies can be employed to inhibit the PQS signaling pathway, primarily focusing on key protein targets.
PqsR Antagonism
PqsR is a primary target for inhibition as it is the central regulator of the PQS system.[7] Antagonists of PqsR competitively bind to the ligand-binding site, preventing the binding of the native ligands HHQ and PQS.[9][21] This approach has led to the discovery of potent inhibitors that can reduce the production of virulence factors like pyocyanin.[9][21]
Inhibition of PQS Biosynthesis Enzymes
-
PqsA Inhibitors: Targeting the first committed step in the biosynthesis pathway can effectively shut down the production of all quinolone signals. Halogenated anthranilic acid analogs have been shown to inhibit PqsA.[22]
-
PqsD Inhibitors: As a key condensing enzyme, PqsD is an attractive target. Several classes of PqsD inhibitors have been identified, including those based on a (2-nitrophenyl)methanol scaffold, which have demonstrated anti-biofilm activity.[13][14][15][23]
-
PqsBC Inhibitors: The heterodimeric nature of PqsBC offers a unique target. 2-aminoacetophenone, a molecule produced by P. aeruginosa, has been identified as a competitive inhibitor of PqsBC.[16][18]
-
PqsE Inhibitors: PqsE is a dual-function protein, acting as both a thioesterase and a regulator. Inhibiting its regulatory function, which is independent of its enzymatic activity, is a promising strategy.[12][19] FDA-approved drugs like nitrofurazone and erythromycin estolate have been identified as PqsE inhibitors.[12][19]
Quantitative Data of PQS Signaling Inhibitors
The following table summarizes the inhibitory activities of selected compounds targeting various components of the PQS signaling pathway.
| Target | Inhibitor | IC50 / Activity | Reference |
| PqsR | Compound 20 | Kd,app: 7 nM | [9] |
| PqsR | M64 | - | [20] |
| PqsR | Compound 40 | IC50: 0.25 µM (PAO1-L), 0.34 µM (PA14) | [20] |
| PqsR | Compound 1 | IC50: 20.22 µM | [11] |
| PqsR | Pimozide | 22.9% reduction in AQs at 200 µM | [24] |
| PqsD | Compound 19 | Strong reduction of HHQ and PQS | [15] |
| PqsD | (2-nitrophenyl)(thiophen-3-yl)methanol | Potent inhibitor of cellular HHQ formation | [23] |
| PqsE | Nitrofurazone | Reduces PqsE-dependent virulence | [12] |
| PqsE | Erythromycin estolate | Reduces PqsE-dependent virulence | [12] |
| PqsBC | 2-aminoacetophenone | Competitive inhibitor | [16][18] |
Experimental Protocols
Protocol 1: Screening for PqsR Antagonists using a Reporter Gene Assay
This protocol describes a cell-based assay to screen for compounds that inhibit the activity of the PqsR transcriptional regulator.
Workflow Diagram:
Materials:
-
E. coli strain harboring a plasmid with the pqsA promoter fused to a reporter gene (e.g., luxCDABE) and a compatible plasmid for the inducible expression of pqsR.
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer for PqsR expression (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
PQS (2-heptyl-3-hydroxy-4-quinolone).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates (white, clear bottom for luminescence reading).
-
Luminometer.
Methodology:
-
Culture Preparation: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Plate Preparation: Prepare a serial dilution of the test compounds in the 96-well plates. Include positive controls (PQS only) and negative controls (vehicle solvent).
-
Assay Setup: Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth. Add the inducer for PqsR expression to the culture.
-
Inoculation: Add the diluted culture to each well of the prepared 96-well plates.
-
Induction: Add PQS to all wells except the negative controls to a final concentration that gives a robust signal.
-
Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
Protocol 2: Quantification of PQS and HHQ Production using LC-MS
This protocol outlines the extraction and quantification of PQS and HHQ from P. aeruginosa culture supernatants.
Workflow Diagram:
Materials:
-
P. aeruginosa strain (e.g., PA14 or PAO1).
-
LB broth.
-
Test inhibitors.
-
Centrifuge.
-
Ethyl acetate (acidified with 0.1% acetic acid).
-
Nitrogen evaporator or vacuum concentrator.
-
Methanol (LC-MS grade).
-
Liquid chromatography-mass spectrometry (LC-MS) system with a C18 reverse-phase column.
-
PQS and HHQ standards.
Methodology:
-
Culture Growth: Grow P. aeruginosa in LB broth in the presence and absence of the test inhibitor to a specific growth phase (e.g., stationary phase).
-
Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Carefully collect the supernatant.
-
Extraction: Extract the quinolones from the supernatant by adding an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Solvent Evaporation: Transfer the organic (upper) phase to a new tube and evaporate the solvent to dryness using a stream of nitrogen or a vacuum concentrator.
-
Sample Reconstitution: Resuspend the dried extract in a known volume of methanol.
-
LC-MS Analysis: Inject the resuspended sample into the LC-MS system. Separate the compounds using a suitable gradient on a C18 column.
-
Quantification: Detect PQS and HHQ based on their specific mass-to-charge ratios. Quantify the compounds by comparing their peak areas to a standard curve generated with pure PQS and HHQ standards.
Protocol 3: Biofilm Formation Inhibition Assay
This protocol describes a method to assess the ability of a compound to inhibit biofilm formation by P. aeruginosa.
Workflow Diagram:
Materials:
-
P. aeruginosa strain.
-
LB broth or other suitable medium.
-
Test compounds.
-
96-well flat-bottom microtiter plates (polystyrene).
-
Phosphate-buffered saline (PBS).
-
0.1% (w/v) Crystal Violet solution.
-
Ethanol (95%) or 30% acetic acid.
-
Microplate reader.
Methodology:
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include positive (no compound) and negative (medium only) controls.
-
Inoculation: Dilute an overnight culture of P. aeruginosa in fresh medium and add it to each well.
-
Incubation: Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.
-
Washing: Carefully discard the medium and planktonic cells from each well. Wash the wells gently with PBS to remove any remaining non-adherent bacteria.
-
Staining: Add the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Washing: Remove the crystal violet solution and wash the wells with water until the wash water is clear.
-
Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion
The development of inhibitors targeting the PQS signaling pathway is a promising strategy for the treatment of P. aeruginosa infections. By disrupting this key virulence regulatory system, it is possible to mitigate the pathogenicity of this formidable pathogen. The application notes and protocols provided herein offer a framework for researchers to screen, identify, and characterize novel PQS signaling inhibitors, ultimately contributing to the development of new anti-virulence therapies.
References
- 1. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | In vitro Activity of Antivirulence Drugs Targeting the las or pqs Quorum Sensing Against Cystic Fibrosis Pseudomonas aeruginosa Isolates [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In silico identification of novel PqsD inhibitors: promising molecules for quorum sensing interference in Pseudomonas aeruginosa - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and Catalytic Mechanism of a Key Drug Target in the Pathogen Pseudomonas aeruginosa♦: PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal. Crystal Structure, Inhibition, and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 21. research.regionh.dk [research.regionh.dk]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents [frontiersin.org]
Application Notes and Protocols for Analytical Standards of 2-Undecyl-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecyl-4(1H)-quinolone is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of molecules. AQs are notable for their role as quorum sensing signal molecules in bacteria, particularly the opportunistic human pathogen Pseudomonas aeruginosa. In P. aeruginosa, these molecules regulate the expression of virulence factors and are involved in biofilm formation, making them a significant area of interest for the development of novel anti-infective therapies. 2-Undecyl-4(1H)-quinolone and its analogs are also found in various natural sources, including herbs and spices like Ruta graveolens (rue).[1]
This document provides detailed application notes and protocols for the analytical standards of 2-undecyl-4(1H)-quinolone, covering its physicochemical properties, synthesis, and methods for its quantification.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-undecyl-4(1H)-quinolone is essential for its accurate analysis and handling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉NO | [2][3][4] |
| Molecular Weight | 299.45 g/mol | [4] |
| Monoisotopic Mass | 299.224914549 Da | [2] |
| IUPAC Name | 2-undecyl-1H-quinolin-4-one | [2] |
| Synonyms | 2-undecyl-4-hydroxyquinoline (UHQ), 4-hydroxy-2-undecylquinoline, 2-undecyl-4-quinolinol | [1][3] |
| CAS Number | 56183-46-1 | [1][2] |
| Physical Description | Solid, off-white powder | [2][3] |
| Melting Point | 130 - 132 °C | [2] |
| Solubility | Soluble in DMSO (5 mg/mL) | [3] |
Synthesis of 2-Undecyl-4(1H)-quinolone
The chemical synthesis of 2-alkyl-4(1H)-quinolones is crucial for producing analytical standards and for structure-activity relationship studies. The most common and historically significant method is the Conrad-Limpach reaction.[5]
Conrad-Limpach Reaction Workflow
Caption: Workflow of the Conrad-Limpach reaction for quinolone synthesis.
Experimental Protocol: Conrad-Limpach Synthesis
-
Condensation: Aniline is reacted with a β-ketoester (for 2-undecyl-4(1H)-quinolone, this would be an ester of 3-oxotetradecanoic acid) in the presence of an acid catalyst. This reaction forms the enamine tautomer of the corresponding Schiff base.[5]
-
Cyclization: The resulting enamine intermediate is heated to a high temperature, which induces an intramolecular cyclization.[5]
-
Purification: The final product, 2-undecyl-4(1H)-quinolone, is typically purified by precipitation with a non-polar solvent such as diethyl ether or n-hexane, yielding a product of high purity.[5]
Role in Pseudomonas aeruginosa Quorum Sensing
2-Alkyl-4(1H)-quinolones are key signaling molecules in the pqs quorum sensing system of P. aeruginosa. This system is hierarchically integrated with other quorum sensing systems (las and rhl) to regulate virulence. The immediate precursor to the Pseudomonas quinolone signal (PQS), 2-heptyl-4-quinolone (HHQ), is structurally very similar to 2-undecyl-4(1H)-quinolone and shares a similar biosynthetic pathway. These molecules bind to the transcriptional regulator PqsR (also known as MvfR), activating the expression of the pqsA-E operon, which is responsible for their own biosynthesis in a positive feedback loop.
Caption: The pqs quorum sensing signaling pathway in P. aeruginosa.
Analytical Protocols
The quantification of 2-undecyl-4(1H)-quinolone, particularly from complex biological matrices like bacterial cultures, is most effectively achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and specificity.[6][7]
Sample Preparation from Bacterial Culture
This protocol is adapted from methods developed for similar 2-alkyl-4-quinolones.[6][8]
-
Culture Sampling: Aliquot 300 µL of bacterial culture into a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., nalidixic acid) to a final concentration of 500 nM.
-
Liquid-Liquid Extraction:
-
Add 900 µL of ethyl acetate acidified with 0.1% (v/v) acetic acid to the sample.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 1 minute.
-
Transfer 500 µL of the upper organic phase to a new tube.
-
Repeat the extraction by adding another 500 µL of acidified ethyl acetate to the original sample, vortexing, centrifuging, and pooling the organic phases.[8]
-
-
Drying: Evaporate the pooled organic extracts to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 300 µL of a 1:1:1 (v/v/v) mixture of methanol, water, and acetonitrile. Sonicate for 15 seconds to ensure complete dissolution.[6]
-
Analysis: The sample is now ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Quantification
The following are typical starting conditions for the analysis of 2-alkyl-4-quinolones. Method optimization for 2-undecyl-4(1H)-quinolone is recommended.
| Parameter | Recommended Setting |
| UHPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might run from 5% to 95% B over several minutes. |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Source Temperature | ~550 °C |
| Capillary Voltage | ~1.0 kV |
SRM Transitions for 2-Undecyl-4(1H)-quinolone:
To set up an SRM method, the precursor ion (the protonated molecule [M+H]⁺) and a stable product ion must be determined.
-
Precursor Ion [M+H]⁺: For C₂₀H₂₉NO, the monoisotopic mass is 299.225. Therefore, the precursor ion to monitor is m/z 300.232 .
-
Product Ions: Product ions are generated by collision-induced dissociation of the precursor ion. Based on spectral data for 2-undecyl-4(1H)-quinolone, prominent product ions would be expected. While specific SRM transitions for the undecyl variant are not explicitly detailed in the provided search results, fragmentation of the quinolone core is common. Likely transitions would involve the loss of the alkyl chain or fragmentation of the quinolone ring system. For method development, direct infusion of a standard into the mass spectrometer is required to determine the optimal collision energy and identify the most intense and stable product ions for quantification and qualification.
General Workflow for Analytical Quantification
Caption: Standard workflow for quantifying 2-undecyl-4(1H)-quinolone.
Conclusion
The analytical standards for 2-undecyl-4(1H)-quinolone are integral to research in bacterial communication and drug development. The protocols and data presented here provide a comprehensive guide for its synthesis, handling, and accurate quantification. The use of high-resolution analytical techniques like UHPLC-MS/MS is essential for discerning the roles of this and other related signal molecules in complex biological systems.
References
- 1. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring [mdpi.com]
- 8. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Quinolone Production in Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pseudomonas aeruginosa is a formidable opportunistic pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors. A key component of this network is the Pseudomonas quinolone signal (PQS) system, which relies on a class of molecules called 2-alkyl-4-quinolones (AQs). The principal signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (PQS), along with its precursor 2-heptyl-4-quinolone (HHQ) and the related 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), plays a crucial role in regulating virulence and biofilm formation.[1][2][3] The ability to accurately measure the production of these quinolones is therefore essential for understanding P. aeruginosa pathogenesis and for the development of novel anti-infective therapies that target this signaling pathway.
This document provides detailed protocols for the extraction and quantification of quinolones from P. aeruginosa cultures, summarizes key quantitative data, and illustrates the underlying signaling pathway and experimental workflows.
I. Quinolone Signaling Pathway in Pseudomonas aeruginosa
The PQS signaling system is intricately linked with other QS systems in P. aeruginosa, namely the las and rhl systems, which use acylated homoserine lactones as signal molecules.[4][5] The biosynthesis of quinolones begins with anthranilate, derived from the chorismate pathway.[1] A series of enzymes encoded by the pqsABCDE operon are responsible for the synthesis of HHQ.[2][6] The monooxygenase PqsH then converts HHQ to the more active PQS.[2][6][7] Another enzyme, PqsL, is involved in the synthesis of HQNO.[2][6] These signaling molecules regulate the expression of a wide array of virulence genes.[6][8]
Caption: PQS signaling pathway in P. aeruginosa.
II. Experimental Protocols
A. Culture Preparation and Quinolone Extraction
This protocol describes the extraction of quinolones from a P. aeruginosa liquid culture.
Materials:
-
P. aeruginosa strain of interest (e.g., PAO1, PA14).
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
Acidified ethyl acetate (0.1% v/v glacial acetic acid).
-
Centrifuge and appropriate tubes.
-
Separatory funnel.
-
Rotary evaporator or nitrogen stream evaporator.
-
Methanol (HPLC grade).
Procedure:
-
Inoculate a single colony of P. aeruginosa into 10 mL of LB broth and incubate overnight at 37°C with shaking (250 rpm).[9]
-
The next day, dilute the overnight culture into 50 mL of fresh LB broth to an optical density at 600 nm (OD600) of 0.05.[9]
-
Incubate at 37°C with shaking until the desired growth phase is reached (e.g., late exponential or stationary phase, as quinolone production is maximal at the onset of the stationary phase).[10]
-
Transfer the 50 mL culture to a larger flask and add an equal volume (50 mL) of acidified ethyl acetate.[9][11]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.
-
Transfer the mixture to a separatory funnel and allow the aqueous and organic phases to separate for 5-10 minutes.[9]
-
Collect the upper organic phase, which contains the quinolones.
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Combine the organic phases and evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
Re-suspend the dried extract in a known volume of methanol (e.g., 200-500 µL) for subsequent analysis.[9][11]
Caption: Workflow for quinolone extraction from bacterial culture.
B. Quantification Methods
TLC is a straightforward method for the semi-quantitative analysis of PQS, which is naturally fluorescent.[9]
Procedure:
-
Prepare TLC plates by incubating them in 5% KH2PO4 solution for 30 minutes, followed by drying in an oven at 100°C for at least 1 hour.[9]
-
Spot 10 µL of the resuspended extract and a series of PQS standards (e.g., 100-500 ng) onto the prepared TLC plate.[9]
-
Develop the TLC plate in a chamber with a mobile phase of 95:5 (v/v) dichloromethane:methanol.
-
After development, air dry the plate and visualize the fluorescent spots under long-wave UV light.
-
Quantify the PQS in the samples by comparing the fluorescence intensity of the sample spots to the standard curve using densitometry software.[12]
HPLC provides more accurate quantification of HHQ and PQS.
Procedure for HHQ Quantification:
-
Use a reverse-phase C8 or C18 column.[9]
-
The mobile phase can consist of a gradient of acidified water (0.1% acetic acid) and acidified methanol (0.1% acetic acid).[9] A typical gradient program is: 60% acidified methanol for 10 min, ramp to 100% in 5 min, hold for 5 min, then return to 60%.[9]
-
Inject 50 µL of the sample extract and standards.
-
Monitor the absorbance at a wavelength characteristic of HHQ (e.g., 254 nm or 328 nm).
-
Quantify HHQ by comparing the peak area of the sample to a standard curve prepared with pure HHQ.[9]
UHPLC-MS/MS is the most sensitive and specific method for the simultaneous quantification of multiple quinolones (HHQ, PQS, HQNO, and their analogues).[13][14]
Procedure:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~30% B to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for each quinolone and an internal standard (e.g., a deuterated analog).[10]
-
PQS: m/z 260.2 → 175.1
-
HHQ: m/z 244.2 → 159.1
-
HQNO: m/z 260.2 → 159.1
-
-
-
Quantification: Calculate the concentration of each quinolone in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
III. Data Presentation
The production of quinolones can vary significantly depending on the P. aeruginosa strain, growth medium, and culture conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Quinolone Concentrations in P. aeruginosa PA14 Cultures
| Quinolone | Concentration (mg/L) | Growth Phase | Reference |
| PQS | ~13 (peak) | Early Stationary | [10] |
| HQNO | ~18 | Stationary | [10] |
Table 2: Quinolone Concentrations during Infection of Human Bronchial Epithelial Cells by P. aeruginosa PAO1
| Quinolone | Concentration in Upper Chamber (µM) | Concentration in Lower Chamber (nM) | Reference |
| PQS | ~2.0 | ~350 | [3] |
| HHQ | ~2.5 | ~600 | [3] |
| HQNO | ~2.5 | ~200 | [3] |
Table 3: LC-MS/MS Method Validation Parameters
| Analyte | LLOQ (pg/mL) | Precision (%CV, Interday) | Accuracy (% of Nominal, Interday) | Reference |
| PQS | 10 | 5.3 - 13.6 | 94.9 - 110.8 | [15] |
| HHQ | 1 | 5.3 - 13.6 | 94.9 - 110.8 | [15] |
Note: LLOQ = Lower Limit of Quantification; %CV = Percent Coefficient of Variation.
IV. Conclusion
The protocols and data presented here provide a comprehensive guide for the measurement of quinolone production in Pseudomonas aeruginosa. The choice of quantification method will depend on the specific research question, required sensitivity, and available instrumentation. Accurate and reproducible quantification of these key signaling molecules is paramount for advancing our understanding of P. aeruginosa virulence and for the development of targeted therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 3. Frontiers | Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope dilution assay for the quantification of the Pseudomonas quinolone signal in Pseudomonas aeruginosa cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS; and its application to a pharmacodynamic evaluation of MvfR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Quinolones in Antimalarial Drug Discovery
Introduction
The 4(1H)-quinolone scaffold represents a promising and versatile chemotype in the development of novel antimalarial agents. Historically, the discovery of endochin, a 4-quinolone with activity in avian malaria models, laid the groundwork for future exploration.[1][2][3] Although endochin itself proved inactive in humans, its mechanism of action and chemical structure have inspired the development of numerous analogues, often referred to as endochin-like quinolones (ELQs).[2][4] These compounds are potent inhibitors of the Plasmodium falciparum mitochondrial electron transport chain (mETC), a pathway essential for parasite survival, particularly for pyrimidine biosynthesis.[5][6][7]
Mechanism of Action
4-quinolones exert their antimalarial effect by targeting the cytochrome bc1 complex (Complex III) of the parasite's mETC.[4][6][8][9] This complex is crucial for transferring electrons from ubiquinol to cytochrome c.[8][10] Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential, leading to a halt in ATP synthesis and, critically, the regeneration of ubiquinone required by dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7] This ultimately leads to parasite death.
Interestingly, the 4-quinolone scaffold is versatile, and subtle structural modifications can alter the binding site within the cytochrome bc1 complex.[8][10] The complex has two distinct inhibitor binding pockets: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[8][10] While the clinically used drug atovaquone exclusively targets the Qo site, some 4-quinolone derivatives, like ELQ-300, have been shown to preferentially inhibit the Qi site.[3][8][10] This provides a critical advantage, as these compounds often retain activity against atovaquone-resistant parasite strains, which typically harbor mutations in the Qo site (e.g., Y268S).[4][8][9] Some quinolones have even demonstrated a dual mechanism, inhibiting both the bc1 complex and the type II NADH:ubiquinone oxidoreductase (NDH2).[6][11]
Structure-Activity Relationship (SAR)
The antimalarial potency of 4-quinolones is highly dependent on the substituents at various positions of the quinolone core.
-
Position 3: The nature of the group at this position is critical. While early studies explored 3-carboxyl esters, later work showed that extended alkyl or alkoxy side chains, particularly those terminated with a trifluoromethyl group, confer potent, low-nanomolar activity against multidrug-resistant P. falciparum strains.[1][4] More recent developments have focused on 3-diarylether substitutions, leading to highly potent compounds like ELQ-300.[3]
-
Positions 5, 6, and 7: Substitutions on the benzenoid ring significantly modulate activity and selectivity. For instance, 7-methoxy and 7-phenoxyethoxy groups have been shown to be favorable for potency.[1][12][13] Halogenation at positions 5, 6, or 7 can influence whether the compound targets the Qo or Qi site of the cytochrome bc1 complex.[8] For example, 5,7-dihalogen groups tend to favor Qo site inhibition, while 6-position halogens are associated with Qi site inhibition.[8]
-
Position 2: Modifications at this position can also impact activity. For example, replacing a methyl group with a larger aryl group can be explored to optimize potency and pharmacokinetic properties.
Data Presentation: In Vitro Activity of Selected 4-Quinolones
The following table summarizes the in vitro activity of representative 4-quinolone derivatives against various P. falciparum strains and a mammalian cell line for cytotoxicity assessment.
| Compound ID | 3-Position Substituent | 7-Position Substituent | P. falciparum W2 (EC50, nM) [a] | P. falciparum TM90-C2B (EC50, nM) [b] | J774 Cells (EC50, µM) [c] | Selectivity Index (SI) [d] | Reference |
| 5 | -COOCH3 | 6-butyl-7-(2-phenoxyethoxy) | 0.23 | 50.7 | > 20 | > 394 | [12] |
| 16 | -CH2CH3 | 6-chloro-7-methoxy | 1.92 | 0.15 | > 20 | > 133,333 | [12] |
| ELQ-233 | Diarylether | 7-methoxy | Low nM | Low nM | > 10 | > 1000 | [2] |
| ELQ-300 | Diarylether | 6-chloro-7-methoxy | 0.58 [e] | N/A | > 10 | > 17,241 | [3],[14] |
| 7 | -(CH2)5CF3 | 7-methoxy | ~1.2 - 30 | ~1.2 - 30 | N/A | N/A | [4] |
| 20 | -COCH3 | 7-methoxy | ~22.5 [f] | N/A | N/A | N/A | [1] |
Table Notes: [a] W2 strain is chloroquine and pyrimethamine-resistant. [b] TM90-C2B strain is resistant to chloroquine, mefloquine, pyrimethamine, and atovaquone.[12][13] [c] J774 or HepG2 cells are mammalian cell lines used to assess cytotoxicity.[2][12] [d] Selectivity Index (SI) = EC50 (Mammalian Cells) / EC50 (P. falciparum TM90-C2B). A higher SI indicates greater selectivity for the parasite. [e] Value is IC50 against P. falciparum cytochrome bc1, not a whole-cell EC50.[14] [f] Calculated based on a 90% drop in potency from a related compound with an EC50 of ~0.25 µM.[1]
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This protocol determines the 50% inhibitory concentration (IC50) of compounds against asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, W2) maintained in human O+ erythrocytes.
-
Complete parasite medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 50 mg/L hypoxanthine, 10 mg/mL gentamicin, and 0.5% Albumax II).
-
Test compounds dissolved in DMSO.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Prepare synchronized ring-stage parasite cultures at 2% parasitemia and 2% hematocrit in complete medium.
-
Serially dilute test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%. Include drug-free wells (negative control) and wells with a known antimalarial like Chloroquine or Atovaquone (positive control).
-
Add 100 µL of the parasite culture to each well of the assay plate.
-
Add 100 µL of the diluted compounds (or control medium) to the corresponding wells.
-
Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 (final concentration 2x).
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay (MTT Method)
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., HepG2, J774) to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Mammalian cell line (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well clear microplates.
-
Absorbance plate reader (570 nm).
Procedure:
-
Seed 100 µL of cell suspension (e.g., 1x10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.[15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate CC50 values by plotting the percentage of cell viability versus the log of the drug concentration.
Protocol 3: Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol provides a functional assessment of a compound's ability to inhibit the parasite's mETC.
Materials:
-
Synchronized trophozoite-stage P. falciparum culture (high parasitemia, >10%).
-
Oxygen biosensor plates (e.g., Seahorse XF or similar).
-
Assay medium (e.g., RPMI without bicarbonate, supplemented with glucose).
-
Test compounds, Atovaquone (positive control), and Antimycin A (inhibitor control).
Procedure:
-
Isolate parasites from host erythrocytes using saponin lysis and wash them with the assay medium.
-
Resuspend the isolated parasites to a defined density in the assay medium.
-
Plate the parasites into the oxygen biosensor plate.
-
Prepare test compounds and controls in the assay medium for injection.
-
Use an extracellular flux analyzer to measure the basal oxygen consumption rate (OCR).
-
Inject the test compound (or controls) into the wells and continue to monitor OCR.
-
A significant drop in OCR after compound injection, similar to that caused by atovaquone, indicates inhibition of the mETC.[4]
-
Data is typically normalized to the basal OCR and expressed as a percentage of inhibition.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinolones: breathing new life into an old class of compounds to tackle malaria | Medicines for Malaria Venture [mmv.org]
- 4. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Subtle changes in endochin-like quinolone (ELQ) structure alter site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Techniques for Studying Quinolone-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolones are a critical class of broad-spectrum antibiotics that function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial agents. The mechanism of action of quinolones involves the formation of a ternary complex with the topoisomerase and DNA, which stabilizes the DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[1] Understanding the molecular details of quinolone-protein interactions is paramount for the development of new quinolones that can overcome emerging resistance and for the design of novel antibacterial agents.
This document provides detailed application notes and protocols for various experimental techniques used to study the interactions between quinolones and their protein targets. It is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.
Biochemical Assays
Biochemical assays are fundamental for characterizing the inhibitory activity of quinolones against their target enzymes. These assays typically measure the effect of the compounds on the catalytic activity of DNA gyrase and topoisomerase IV.
Data Presentation: Quinolone Inhibitory Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of various quinolones against DNA gyrase and topoisomerase IV from different bacterial species.
Table 1: IC50 Values of Quinolones against Enterococcus faecalis DNA Gyrase and Topoisomerase IV [2][3]
| Quinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |
| Sitafloxacin | 1.38 | 1.42 |
| Levofloxacin | 28.1 | 8.49 |
| Ciprofloxacin | 27.8 | 9.30 |
| Sparfloxacin | 25.7 | 19.1 |
| Tosufloxacin | 11.6 | 3.89 |
| Gatifloxacin | 5.60 | 4.24 |
Table 2: IC50 Values of Quinolones against Staphylococcus aureus Topoisomerase IV
| Quinolone | Topoisomerase IV IC50 (µg/mL) |
| Levofloxacin | 2.3 |
| Ciprofloxacin | 2.5 |
| Sparfloxacin | 7.4 |
| Tosufloxacin | 1.8 |
| DU-6859a | 0.45 |
| DV-7751a | 1.5 |
| DR-3354 | 97 |
Table 3: Apparent Dissociation Constants (Kdapp) for Quinolone-Gyrase-DNA Complex [2]
| Quinolone | Enzyme Complex | Kdapp (µM) |
| Ciprofloxacin | Wild-type Gyrase-DNA | 7.8 |
| Ciprofloxacin | Mutant Gyrase (GyrB426)-DNA | 24.3 |
Experimental Protocols
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence and absence of quinolones.
Materials:
-
Enzyme: Purified DNA gyrase (GyrA and GyrB subunits)
-
Substrate: Relaxed pBR322 DNA
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Quinolone compounds dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.
-
Agarose Gel: 1% agarose in 1X TAE buffer.
-
Ethidium Bromide Staining Solution: 1 µg/mL ethidium bromide in water.
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
1 µL Relaxed pBR322 DNA (0.5 µg)
-
1 µL Quinolone compound at various concentrations (or solvent control)
-
x µL Purified DNA gyrase (pre-titrated to determine the optimal amount for supercoiling)
-
ddH₂O to a final volume of 20 µL.
-
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of 6X Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye fronts have migrated sufficiently.
-
Stain the gel with ethidium bromide solution for 15-30 minutes.
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands under UV light and capture an image. Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the band intensities to determine the IC50 value of the quinolone.
This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in the presence and absence of quinolones.
Materials:
-
Enzyme: Purified topoisomerase IV (ParC and ParE subunits)
-
Substrate: Kinetoplast DNA (kDNA)
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin.
-
Quinolone compounds dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.
-
Agarose Gel: 1% agarose in 1X TAE buffer.
-
Ethidium Bromide Staining Solution: 1 µg/mL ethidium bromide in water.
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
2 µL kDNA (0.4 µg)
-
1 µL Quinolone compound at various concentrations (or solvent control)
-
x µL Purified topoisomerase IV (pre-titrated to determine the optimal amount for decatenation)
-
ddH₂O to a final volume of 20 µL.
-
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of 6X Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.
-
Stain, destain, and visualize the gel as described for the supercoiling assay.
-
Quantify the amount of released minicircles to determine the IC50 value of the quinolone.
This assay detects the formation of the ternary quinolone-enzyme-DNA complex by measuring the amount of linearized plasmid DNA.
Materials:
-
Enzyme: Purified DNA gyrase or topoisomerase IV.
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (as per supercoiling or decatenation assay, but ATP may be omitted).
-
Quinolone compounds.
-
SDS (10% solution).
-
Proteinase K (20 mg/mL).
-
Agarose Gel and electrophoresis reagents.
Protocol:
-
Set up reaction mixtures similar to the supercoiling or decatenation assays, including the enzyme, supercoiled plasmid DNA, and various concentrations of the quinolone.
-
Incubate at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.
-
Terminate the reaction and trap the cleavage complex by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL.
-
Incubate at 37°C for an additional 30 minutes to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis. The formation of a linear DNA band indicates enzyme-mediated DNA cleavage stabilized by the quinolone.
-
Quantify the linear DNA band to assess the potency of the quinolone in stabilizing the cleavage complex.
Biophysical Techniques
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of quinolone-protein interactions.
Data Presentation: Binding Affinities
Table 4: Binding Affinities (Kd) of Quinolones to DNA Gyrase
| Quinolone | Method | Kd (µM) | Reference |
| Ciprofloxacin | Drug-binding assay | 7.3 ± 3.1 | |
| Ciprofloxacin (mutant gyrase) | Drug-binding assay | 78.0 ± 35.6 |
Experimental Protocols
ITC directly measures the heat changes that occur upon binding of a quinolone to its target protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).
Materials:
-
Isothermal Titration Calorimeter.
-
Purified protein (DNA gyrase or topoisomerase IV) dialyzed extensively against the experimental buffer.
-
Quinolone compound dissolved in the same dialysis buffer.
-
Experimental Buffer: A suitable buffer that ensures protein stability and solubility of the quinolone (e.g., phosphate or Tris buffer with appropriate pH and salt concentration).
Protocol:
-
Sample Preparation:
-
Prepare the protein solution to a concentration of 10-50 µM in the experimental buffer.
-
Prepare the quinolone solution at a concentration 10-20 times that of the protein in the same buffer.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution.
-
Fill the injection syringe with the quinolone solution.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the quinolone solution into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of quinolone to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
SPR is a label-free technique that monitors the binding of a quinolone (analyte) to its immobilized protein target (ligand) in real-time, providing kinetic data (kon and koff) and the dissociation constant (Kd).
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit).
-
Purified protein (DNA gyrase or topoisomerase IV).
-
Quinolone compounds.
-
Running Buffer: A buffer suitable for both the protein and the quinolone, filtered and degassed.
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified protein over the activated surface to achieve covalent immobilization via amine coupling. The amount of immobilized protein should be optimized.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the quinolone compound in the running buffer.
-
Inject the quinolone solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound quinolone without denaturing the immobilized protein.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the dissociation constant (Kd) as koff/kon.
-
Structural Biology Techniques
Structural biology techniques provide high-resolution information about the three-dimensional structure of the quinolone-protein complex, revealing the precise molecular interactions.
Experimental Protocol
This technique is used to determine the atomic and molecular structure of the ternary quinolone-gyrase-DNA complex.
Workflow:
-
Protein Expression and Purification:
-
Overexpress the subunits of DNA gyrase (GyrA and GyrB) or topoisomerase IV in a suitable expression system (e.g., E. coli).
-
Purify the individual subunits to homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Complex Formation:
-
Reconstitute the functional enzyme by mixing the purified subunits.
-
Prepare a short, specific DNA duplex that is known to be cleaved by the enzyme.
-
Incubate the enzyme and the DNA duplex in the presence of the quinolone to form the stable ternary complex.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield well-diffracting crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and expose them to a high-intensity X-ray beam (often at a synchrotron).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Use molecular replacement with a known structure or de novo phasing methods to solve the phase problem.
-
Build an atomic model of the quinolone-protein-DNA complex into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
-
Structural Analysis:
-
Analyze the final structure to identify the key amino acid residues and DNA bases involved in the interaction with the quinolone.
-
Examine the role of water molecules and metal ions in mediating the interaction.
-
Visualizations
Signaling Pathway: Quinolone-Induced Bacterial Cell Death
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Quinolin-4-ones: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal laboratory methods for the synthesis of quinolin-4-ones, a critical scaffold in medicinal chemistry. The protocols detailed herein are intended to serve as a practical guide for the synthesis of this important class of heterocyclic compounds, which are foundational to the development of numerous therapeutic agents.[1] Quinolin-4-ones are not only prevalent in a variety of natural products but are also the core of many synthetic drugs with a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3]
Introduction to Quinolin-4-one Synthesis
The synthesis of the quinolin-4-one core has been a subject of extensive research for over a century, leading to the development of several classic and modern synthetic strategies.[1] Traditional methods such as the Conrad-Limpach, Gould-Jacobs, and Camps cyclization reactions remain widely used due to their reliability.[1] More contemporary approaches, including microwave-assisted and metal-catalyzed reactions, offer advantages in terms of reaction times, yields, and substrate scope.[4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methodologies
The foundational methods for quinolin-4-one synthesis involve the cyclization of aniline derivatives. These reactions, while established, often require high temperatures.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[5][6] The initial condensation is followed by a thermal cyclization at high temperatures to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4-one form.[5][7] While early protocols suffered from low yields, the use of high-boiling inert solvents like mineral oil or diphenyl ether has been shown to significantly improve yields to as high as 95%.[1][5]
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][8] The multi-step process includes condensation, thermal cyclization, saponification, and finally decarboxylation.[1][8] This method is particularly useful for the synthesis of many commercially available drugs, including the antibiotic nalidixic acid.[1]
Camps Cyclization
The Camps cyclization utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-4-ones.[1][7][9][10] The regioselectivity of the reaction, yielding either quinolin-4-ones or quinolin-2-ones, is dependent on the reaction conditions and the structure of the substrate.[1][9] A two-step synthesis involving a copper-catalyzed amidation followed by a base-mediated Camps cyclization has been developed for the efficient synthesis of 2-aryl-4-quinolones with yields ranging from 72-97%.[9]
Modern Synthetic Methodologies
Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for quinolin-4-one synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of quinolin-4-ones.[4] This method significantly reduces reaction times and can improve yields compared to conventional heating.[4][11][12] For instance, the synthesis of ethyl-quinolon-4-one-3-carboxylates can be efficiently achieved in a one-pot procedure under microwave irradiation.[4]
Metal-Catalyzed Synthesis
Palladium-catalyzed reactions have become a cornerstone in the synthesis of functionalized quinolin-4-ones.[1][13] These methods often involve carbonylation reactions using carbon monoxide or a solid CO source like molybdenum hexacarbonyl.[1] Palladium-catalyzed one-pot syntheses from readily available starting materials like 2-amino aromatic ketones and alkynes provide an efficient route to polysubstituted quinolines.[14]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the different synthetic methodologies, allowing for easy comparison of their efficiencies.
| Method | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reaction Time | Ref. |
| Conrad-Limpach | Aniline, β-ketoester | High temperature (200-250 °C), inert solvent (e.g., diphenyl ether) | 4-Hydroxyquinoline | Up to 95 | Hours | [1],[5] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | High temperature (>250 °C) for cyclization | 4-Hydroxyquinoline-3-carboxylate | Varies | Multi-step, hours | [1],[8] |
| Camps Cyclization | N-(2-acylaryl)amide | Strong base (e.g., NaOH) | 2-Substituted-quinolin-4-one | 72-97 | Varies | [9] |
| Microwave-Assisted | p-Substituted anilines, Diethyl ethoxymethylenemalonate | Microwave irradiation, diphenyl ether | Ethyl-quinolon-4-one-3-carboxylate | 80-94 | 4-10 min | [15] |
| Palladium-Catalyzed | 2-Iodoaniline, Terminal alkyne, Mo(CO)₆ | Pd catalyst, Diethylamine | 2-Substituted-quinolin-4-one | Good to high | Varies | [1] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Diphenyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) dropwise to the solution while stirring.
-
Heat the mixture to reflux for 1 hour to form the intermediate enamine.
-
Remove the ethanol by distillation.
-
Add diphenyl ether to the reaction mixture.
-
Heat the mixture to 250 °C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with a suitable solvent (e.g., petroleum ether) to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxyquinoline.
Protocol 2: Gould-Jacobs Reaction for Ethyl 4-hydroxyquinoline-3-carboxylate
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
Procedure:
-
In a round-bottom flask, mix aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-110 °C for 1 hour. Ethanol will distill off during this period.
-
Increase the temperature to 250 °C and add the mixture dropwise to a flask containing Dowtherm A preheated to 250 °C.
-
Maintain the reaction at 250 °C for 20 minutes.
-
Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry to yield ethyl 4-hydroxyquinoline-3-carboxylate.
Protocol 3: Microwave-Assisted Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Materials:
-
4-Chloroaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroaniline (1 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) in diphenyl ether (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 250 °C for 10 minutes.
-
After cooling to room temperature, add hexane to the vessel to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to obtain the desired product.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the classical synthesis methods and the mechanism of action of quinolin-4-ones in a biological context.
Biological Significance and Signaling Pathways
Quinolin-4-ones are of significant interest to drug development professionals due to their diverse biological activities. They are well-known for their antibacterial and anticancer properties.
Antibacterial Mechanism of Action
Quinolone antibiotics primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[16][17] By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[16][17]
Anticancer Mechanism of Action
In the realm of oncology, quinolin-4-ones have demonstrated potent anticancer activity through various mechanisms.[1] They can inhibit key signaling pathways involved in cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1] Furthermore, some derivatives can induce apoptosis and inhibit tubulin polymerization, a critical process in cell division.[1][2][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Camps quinoline synthesis [quicknode.quicknode-ipfs.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Camps_quinoline_synthesis [chemeurope.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Application Notes and Protocols for Mass Spectrometry-Based Metabolomics of Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of Pseudomonas metabolites using mass spectrometry. The following sections detail experimental design, sample preparation, analytical methods, and data analysis strategies to investigate the metabolic landscape of this clinically significant bacterium.
Introduction
Pseudomonas aeruginosa is a versatile opportunistic pathogen known for its metabolic adaptability and its ability to cause a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A key feature of P. aeruginosa pathogenesis is its complex regulatory networks, such as quorum sensing (QS), which control the production of a diverse arsenal of virulence factors and secondary metabolites.[3][4][5][6] Mass spectrometry-based metabolomics has emerged as a powerful tool to unravel the intricate metabolic pathways of P. aeruginosa, identify novel biomarkers, and understand mechanisms of virulence and antibiotic resistance.[1][2][7] This document provides detailed protocols for the mass spectrometry-based analysis of Pseudomonas metabolites, with a focus on virulence-associated compounds.
I. Experimental Design and Workflow
A typical metabolomics workflow for the analysis of Pseudomonas metabolites involves several key stages, from sample preparation to data analysis and biological interpretation. Careful consideration of the experimental design is crucial for obtaining high-quality, reproducible data.
II. Quantitative Analysis of Virulence-Associated Metabolites
Untargeted metabolomics of virulent and avirulent P. aeruginosa strains reveals significant differences in their metabolic profiles, particularly in the production of secondary metabolites that act as virulence factors.[1][2][7] The following table summarizes the relative abundance of key virulence-associated metabolites in virulent strains compared to avirulent strains, as determined by LC-MS analysis.
| Metabolite Class | Metabolite Example | Fold Change (Virulent vs. Avirulent) | Reference |
| Rhamnolipids | Rhamnolipid (C10-C10) | > 1.5 | [1][2][7] |
| Alkyl Quinolones | 2-heptyl-4-quinolone (HHQ) | > 1.5 | [1][2][7] |
| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | > 1.5 | [1][2][7] | |
| Phenazines | Pyocyanin | > 1.5 | [1][2][7] |
| Phenazine-1-carboxylic acid (PCA) | > 1.5 | [1][2][7] |
III. Experimental Protocols
A. Protocol for Metabolite Extraction from Planktonic Cultures
This protocol is optimized for the extraction of intracellular metabolites from planktonic P. aeruginosa cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 50% in water, ice-cold
-
Liquid nitrogen
-
Centrifuge capable of 9000 x g and 4°C
-
Sonicator
-
0.22 µm syringe filters
Procedure:
-
Grow P. aeruginosa cultures to the desired optical density (e.g., OD600 of 2.0).
-
Harvest the cells by centrifuging 2 mL of culture at 9000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge again at 9000 x g for 5 minutes at 4°C and discard the supernatant.
-
Snap-freeze the cell pellet in liquid nitrogen to quench metabolic activity.[8]
-
Add 500 µL of ice-cold 50% methanol to the cell pellet.[9]
-
Resuspend the pellet by vigorous vortexing and sonicate for 3 x 30-second cycles on ice to lyse the cells.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the metabolites and filter through a 0.22 µm syringe filter.
-
Store the extracts at -80°C until LC-MS or GC-MS analysis.
B. Protocol for LC-MS/MS Analysis
This protocol describes a general method for the analysis of a broad range of Pseudomonas metabolites using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a Q-TOF mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Set the column temperature to 40°C.
-
Inject 1-5 µL of the metabolite extract.
-
Use a flow rate of 0.3 mL/min.
-
Apply a linear gradient from 2% to 98% Mobile Phase B over 20 minutes.
-
Hold at 98% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-1500.
-
Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra for the top 10 most intense ions in each full scan.
C. Protocol for GC-MS Analysis of Volatile Metabolites
This protocol is suitable for the analysis of volatile organic compounds (VOCs) produced by P. aeruginosa.
Instrumentation:
-
Gas chromatograph coupled to a time-of-flight (TOF) mass spectrometer
-
DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
For analysis of headspace volatiles, use a solid-phase microextraction (SPME) fiber to adsorb VOCs from the headspace of the bacterial culture.
-
For analysis of extracted metabolites, perform derivatization (e.g., methoxyamination and silylation) to increase the volatility of polar metabolites.
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Apply a temperature program: start at 60°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Set the ion source temperature to 250°C and the transfer line temperature to 280°C.
-
Acquire data in full scan mode over a mass range of m/z 40-600.
IV. Pseudomonas aeruginosa Quorum Sensing Signaling Pathway
The production of many virulence-associated metabolites in P. aeruginosa is regulated by a hierarchical quorum sensing (QS) system. This system consists of three main interconnected signaling pathways: las, rhl, and pqs.
References
- 1. Untargeted LC-MS Metabolomics Differentiates Between Virulent and Avirulent Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted LC-MS Metabolomics Differentiates Between Virulent and Avirulent Clinical Strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Untargeted LC-MS Metabolomics Differentiates Between Virulent and Avirulent Clinical Strains of Pseudomonas aeruginosa [mdpi.com]
- 9. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-undecyl-4(1H)-quinolone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-methyl-2-undecyl-4(1H)-quinolone.
The synthesis is typically a multi-step process, primarily involving the Conrad-Limpach reaction to form the quinolone core, followed by N-methylation. Each step presents unique challenges that can impact the overall yield.[1]
Overall Synthesis Workflow
The general synthetic pathway involves three main stages:
-
Condensation: Aniline is reacted with a β-ketoester (ethyl 3-oxotetradecanoate) to form an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate is heated at high temperatures in an inert, high-boiling solvent to form the 2-undecyl-4(1H)-quinolone core.[2]
-
N-Methylation: The quinolone nitrogen is methylated using a suitable methylating agent and base to yield the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Condensation (Aniline + β-Ketoester)
Question: My condensation reaction to form the enamine intermediate is slow or incomplete. How can I improve the conversion? Answer:
-
Cause: The reaction is an equilibrium process, and the water produced can inhibit the reaction from going to completion.
-
Solution 1: Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove the water as it is formed, driving the equilibrium towards the product.
-
Solution 2: Acid Catalysis: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid. This protonates the keto carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by aniline.[2]
-
Solution 3: Purity of Reagents: Ensure both the aniline and ethyl 3-oxotetradecanoate are pure. Impurities can interfere with the reaction. Aniline should be distilled if it has darkened from oxidation.
Step 2: Thermal Cyclization
Question: The yield of 2-undecyl-4(1H)-quinolone is very low after heating the enamine. What are the common causes? Answer: This is the most critical and often lowest-yielding step. Several factors are crucial for success.
-
Cause 1: Insufficient Temperature: The Conrad-Limpach cyclization requires a high activation energy to overcome the aromaticity of the aniline ring during the intramolecular cyclization.[3]
-
Solution: The reaction must be conducted at a high temperature, typically around 250 °C. Ensure your heating mantle and thermometer are calibrated correctly.
-
-
Cause 2: Improper Solvent: Using a solvent that cannot reach the required temperature or is not inert will result in low yields or decomposition.
-
Cause 3: Oxidation/Decomposition: At such high temperatures, the starting material and product can be susceptible to oxidation or thermal decomposition.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Add the enamine intermediate slowly to the pre-heated solvent to minimize the time it spends at high temperature before cyclizing.
-
Question: I am observing the formation of the 2-quinolone isomer instead of the desired 4-quinolone. Why is this happening? Answer:
-
Cause: The formation of 2-hydroxyquinoline (the tautomer of the 2-quinolone) is known as the Knorr quinoline synthesis and is favored under different conditions. The initial condensation of aniline can occur at either the keto group or the ester group of the β-ketoester.[2][4]
-
Solution: To favor the 4-quinolone product, the initial condensation step should be performed under milder conditions (e.g., room temperature to 80 °C) to form the enamine intermediate. This intermediate is then isolated before being subjected to the high-temperature cyclization. Performing the initial condensation at very high temperatures (e.g., >140 °C) can lead to the formation of the undesired β-keto anilide, which cyclizes to the 2-quinolone.[2]
Caption: Troubleshooting flowchart for the thermal cyclization step.
Step 3: N-Methylation
Question: After methylation, my TLC shows two major spots: the desired product and a side product. What is the likely side product and how can I avoid it? Answer:
-
Cause: The 2-undecyl-4(1H)-quinolone exists in tautomeric equilibrium with its enol form, 2-undecyl-4-hydroxyquinoline. Alkylation can therefore occur on either the nitrogen (N-methylation) or the oxygen (O-methylation).[6] The O-methylated product (4-methoxy-2-undecylquinoline) is a common side product.
-
Solution: The choice of base and solvent system is critical to control the selectivity.
-
Favoring N-methylation: Use a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. The strong base will deprotonate the nitrogen, and the resulting anion is a soft nucleophile, which preferentially attacks the soft electrophile (methyl iodide).
-
Favoring O-methylation: Using a weaker base like potassium carbonate (K2CO3) in a polar protic solvent can favor O-alkylation. While K2CO3 is often used for N-methylation, the conditions must be carefully controlled.[6]
-
Question: My N-methylation reaction is incomplete, and I still have starting material present. Answer:
-
Cause 1: Insufficient Base or Methylating Agent: The stoichiometry may be incorrect.
-
Solution: Use a slight excess of both the base (e.g., 1.1-1.2 equivalents) and the methylating agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
-
Cause 2: Ineffective Base/Solvent Combination: The chosen base may not be strong enough to fully deprotonate the quinolone.
-
Solution: Switch to a stronger base (e.g., from K2CO3 to NaH or Cs2CO3) and ensure you are using an appropriate anhydrous solvent (DMF, THF).
-
| Base | Solvent | Methylating Agent | Temp. (°C) | Approx. Yield (%) | Selectivity & Notes |
| K₂CO₃ | Acetone/DMF | CH₃I | Reflux | 60-75 | Common and inexpensive, but may be slow and can produce O-methylated side products.[6] |
| Cs₂CO₃ | DMF | CH₃I | 60 | 85-95 | More reactive and soluble than K₂CO₃, often providing better yields and selectivity for N-methylation. |
| NaH | THF/DMF | CH₃I | 0 to RT | >95 | Highly effective for N-methylation. Requires strictly anhydrous conditions as NaH reacts violently with water. |
Frequently Asked Questions (FAQs)
Q1: How can I best purify the final product, this compound? A1: The final product is a relatively nonpolar solid. Column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically effective. This will separate the N-methylated product from any unreacted starting material and the O-methylated side product. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for further purification.
Q2: What analytical techniques are best for monitoring the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 7:3 or 8:2 hexane:ethyl acetate. The product will be less polar than the starting 2-undecyl-4(1H)-quinolone. For structural confirmation, ¹H NMR, ¹³C NMR, and mass spectrometry are essential. In the ¹H NMR of the product, look for the appearance of a singlet for the N-CH₃ group around 3.5-4.0 ppm.
Q3: Are there any safety precautions I should be aware of? A3: Yes. The thermal cyclization step is performed at very high temperatures (~250 °C), requiring caution to avoid burns and ensure proper fume hood ventilation. Solvents like diphenyl ether have a strong odor. Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic; they must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE). Reactions with sodium hydride (NaH) are highly exothermic and produce flammable hydrogen gas; they must be performed under an inert atmosphere and away from any sources of water.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Undecyl-4(1H)-quinolone (Cyclization)
-
Place 100 mL of diphenyl ether in a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Heat the solvent to 250 °C with vigorous stirring.
-
In a separate flask, dissolve 10 g of the enamine intermediate (ethyl 3-(phenylamino)tetradec-2-enoate) in a minimal amount of warm diphenyl ether.
-
Add the enamine solution dropwise to the pre-heated solvent over 30 minutes.
-
Maintain the reaction temperature at 250 °C for an additional 1 hour after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.
-
Add 200 mL of hexane to the cooled mixture to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (N-Methylation)
-
Suspend 5 g of 2-undecyl-4(1H)-quinolone and 1.2 equivalents of cesium carbonate (Cs₂CO₃) in 50 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension at room temperature for 20 minutes.
-
Add 1.5 equivalents of methyl iodide (CH₃I) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. beilstein-journals.org [beilstein-journals.org]
1-methyl-2-undecyl-4(1H)-quinolone solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-2-undecyl-4(1H)-quinolone, focusing on common in vitro solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a quinolone derivative. Due to its long undecyl alkyl chain, it is a highly lipophilic and hydrophobic molecule, which often leads to poor aqueous solubility. A structurally similar compound, 1-methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, is described as a colorless oil.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H31NO | PubChem |
| Molecular Weight | 313.48 g/mol | DC Chemicals |
| Appearance | Likely a colorless oil or solid | Inferred from similar compounds |
| CAS Number | 59443-02-6 | DC Chemicals |
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the likely cause?
Precipitation is a common issue with highly hydrophobic compounds like this compound when transitioning from a high-concentration organic stock solution to an aqueous medium. The compound is likely exceeding its solubility limit in the final solution. The final concentration of the organic solvent (e.g., DMSO) may be insufficient to keep the compound dissolved in the aqueous environment of the cell culture medium.
Q3: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[1] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media. For a similar compound, 1-methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, storage in DMSO is recommended, indicating its suitability as a solvent.
Q4: What is the maximum final concentration of DMSO that is safe for my cell line?
The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive.[1]
Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effect on Cell Lines | Recommendation |
| ≤ 0.1% | Considered safe for almost all cell lines with minimal to no cytotoxicity. | Ideal for sensitive assays and primary cells. |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[1][2] | A common working range for many in vitro experiments. |
| > 0.5% - 1.0% | May induce cellular stress or cytotoxicity in some cell lines.[1] | Should be used with caution and after thorough validation with your specific cell line. |
| > 1.0% | High likelihood of significant cytotoxicity and artefactual effects. | Generally not recommended. |
Important: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Addition to Cell Culture Medium
This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Compound Precipitates Over Time in the Incubator
Sometimes, the compound may appear to be dissolved initially but then precipitates out of solution during the course of the experiment.
Possible Causes and Solutions
-
Metastable Supersaturation: The initial solution may be supersaturated and thermodynamically unstable. Over time, the compound crashes out of solution.
-
Solution: Decrease the final concentration of the compound in the cell culture medium.
-
-
Interaction with Medium Components: The compound may interact with proteins (e.g., in fetal bovine serum) or other components of the medium, leading to precipitation.
-
Solution: Try reducing the serum concentration if your experiment allows. You can also test the solubility in a serum-free version of your medium.
-
-
Temperature Changes: Although incubators maintain a stable temperature, slight fluctuations can occur, or the compound's solubility may be critically dependent on a precise temperature.
-
Solution: Ensure the incubator is properly calibrated and stable.
-
Experimental Protocols
Recommended Protocol for Solubilizing this compound for In Vitro Assays
This protocol is a general guideline based on best practices for hydrophobic compounds. Optimization for your specific experimental setup may be required.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). The choice of concentration depends on the highest final concentration you intend to test and the maximum allowable final DMSO concentration.
-
Ensure the compound is fully dissolved. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. Sonication may also be helpful if the compound is difficult to dissolve.[1]
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a range of final concentrations, it is often easier to first make intermediate dilutions of your high-concentration stock solution in 100% DMSO.
-
-
Dilute to Final Concentration in Cell Culture Medium:
Calculation of Final DMSO Concentration:
Final DMSO % = (Volume of DMSO stock added / Total volume of medium) * 100
Example: To achieve a final compound concentration of 10 µM from a 10 mM stock in DMSO, you would perform a 1:1000 dilution. If you add 1 µL of the 10 mM stock to 999 µL of medium (for a total volume of 1 mL), the final DMSO concentration will be 0.1%.
Potential Signaling Pathways
While the specific effects of this compound on mammalian cell signaling are not well-documented, other quinolone derivatives have been shown to modulate various cellular pathways beyond their antibacterial effects on DNA gyrase. The long alkyl chain of this particular compound may enhance its interaction with cellular membranes and associated signaling proteins.
Potential Signaling Interactions of Quinolones
Caption: Potential signaling pathways modulated by quinolone compounds.
Researchers should consider these potential off-target effects when designing and interpreting experiments with this compound in mammalian cells. It is advisable to perform control experiments to investigate the potential impact on these or other signaling pathways relevant to the specific research context.
References
overcoming degradation of 1-methyl-2-undecyl-4(1H)-quinolone in media
Technical Support Center: 1-methyl-2-undecyl-4(1H)-quinolone
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the stability and degradation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage recommendations for this compound?
This compound (C21H31NO) is an alkyl-quinolone compound.[1][2] Like other quinolones, its stability is crucial for obtaining reliable experimental results. Proper storage is essential to prevent degradation. For long-term storage, the compound in powder form should be kept at -20°C, where it can be stable for up to two years.[2][3] Stock solutions, particularly in DMSO, should be stored at -80°C for up to six months.[3] Quinolones are generally stable when stored frozen at -20°C for extended periods.[4]
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
|---|---|---|---|
| Powder | N/A | -20°C | Up to 2 years[2][3] |
| Solution | DMSO | 4°C | Up to 2 weeks[3] |
| Solution | DMSO | -80°C | Up to 6 months[3] |
Q2: What are the primary factors that cause the degradation of this compound in media?
Several factors can contribute to the degradation of quinolone compounds in solution. Researchers should be aware of these to ensure the stability of this compound during experiments.
Table 2: Key Factors Leading to Quinolone Degradation
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light Exposure | Photodegradation is a major pathway for quinolone degradation.[5][6] Exposure to both UV and even ambient room light can be sufficient to cause the formation of photoproducts, leading to a loss of activity.[6][7] | Work in low-light conditions, use amber-colored vials or tubes, and wrap experimental containers in aluminum foil. |
| Alkaline pH | Quinolones can be unstable in alkaline conditions (high pH).[5] Hydrolysis can occur, leading to the cleavage of the quinolone ring structure.[8] | Maintain the pH of the experimental media in the neutral to slightly acidic range. Buffer the solution if necessary. |
| Oxidizing Agents | Strong oxidizing agents can degrade the quinolone structure. | Avoid introducing strong oxidizers into the media. If unavoidable, assess compound stability directly. |
| Microbial Contamination | Certain microorganisms are capable of degrading quinolone antibiotics.[9][10] Contamination of culture media can lead to enzymatic breakdown of the compound. | Employ sterile techniques for all experiments. Consider using media containing appropriate antibiotics if compatible with the experimental design. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing stock solutions can lead to compound degradation for some quinolones.[11] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Troubleshooting Guide
Q3: My compound is showing reduced or inconsistent activity in my experiments. How do I determine the cause?
A loss of activity is often the first sign of compound degradation. A systematic approach is necessary to identify the root cause. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for diagnosing compound inactivity.
Q4: How can I definitively confirm if my compound is degrading and quantify its concentration?
Visual inspection for precipitation is a first step, but analytical chemistry is required for confirmation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for separating and quantifying quinolones and their degradation products.[12][13]
Caption: Experimental workflow for assessing compound stability in media.
Below is a general protocol that can be adapted for your specific equipment and experimental needs.
Experimental Protocols
Protocol 1: Stability Assessment Using RP-HPLC
This protocol describes a method to quantify the concentration of this compound over time in a specific medium.
Objective: To determine the rate of degradation under experimental conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
HPLC-grade additives (e.g., Formic Acid or Trifluoroacetic Acid)
-
Experimental medium (e.g., cell culture media, buffer)
-
RP-HPLC system with UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable solvent like DMSO or acetonitrile.
-
Sample Preparation:
-
Create a "Time 0" sample by diluting the stock solution in the mobile phase or initial solvent to the final working concentration.
-
Spike the experimental medium with the stock solution to achieve the same final concentration.
-
-
Incubation: Incubate the spiked medium under your standard experimental conditions (e.g., 37°C, 5% CO2). If testing for photodegradation, prepare identical samples, wrapping one set in aluminum foil (dark control) and exposing the other to ambient light.[6]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated medium.
-
Quenching and Filtration: Immediately process the aliquot. This may involve quenching the reaction by adding an equal volume of cold acetonitrile to precipitate proteins. Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid is a common starting point for quinolones.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the quinolone chromophore (typically between 280-330 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the Time 0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Table 3: Example Data Table for Stability Study
| Time Point (Hours) | Peak Area (Arbitrary Units) | Concentration (µM) | % Remaining |
|---|---|---|---|
| 0 | 1,500,000 | 10.0 | 100% |
| 2 | 1,425,000 | 9.5 | 95% |
| 4 | 1,312,500 | 8.8 | 88% |
| 8 | 1,050,000 | 7.0 | 70% |
| 24 | 600,000 | 4.0 | 40% |
Protocol 2: Forced Degradation Study
This protocol is used to understand the compound's degradation profile under harsh conditions, which is essential for developing a stability-indicating analytical method.[13]
Objective: To identify potential degradation products under acidic, basic, oxidative, thermal, and photolytic stress.
Procedure: For each condition, a solution of the compound (e.g., 100 µg/mL) is treated as follows. A control sample (compound in solvent, no stress) should be run in parallel.
-
Acid Hydrolysis: Mix the compound solution with 1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[13] Neutralize a sample before HPLC injection.
-
Base Hydrolysis: Mix the compound solution with 0.5 M NaOH.[5] Incubate at room temperature. Neutralize a sample before injection.
-
Oxidative Degradation: Mix the compound solution with 3-6% hydrogen peroxide (H2O2). Keep at room temperature for several hours.
-
Thermal Degradation: Heat the compound solution (in a neutral buffer) at a high temperature (e.g., 70-80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the compound solution to direct UV light (e.g., 254 nm) or simulated sunlight for a defined period.[5][7]
-
Analysis: Analyze all stressed samples by RP-HPLC, comparing them to the control. Look for a decrease in the parent compound peak and the appearance of new peaks, which represent degradation products. If available, LC-MS/MS can be used to identify the mass of these products.[15]
References
- 1. This compound | C21H31NO | CID 5319811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|59443-02-6|MSDS [dcchemicals.com]
- 3. 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone Datasheet DC Chemicals [dcchemicals.com]
- 4. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 4-Quinolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 4-quinolone antibiotics.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 4-quinolones by mass spectrometry.
Issue: Low Signal Intensity or Poor Sensitivity
Q1: My 4-quinolone analyte is showing very low signal intensity. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity for 4-quinolones can stem from several factors, including suboptimal ionization, matrix effects, or improper instrument settings. Here is a systematic approach to troubleshoot this issue:
-
Optimize Ionization Source Parameters: Electrospray ionization (ESI) is commonly used for 4-quinolones, typically in positive ion mode, as they readily accept a proton.[1] Ensure your ESI source parameters are optimized. Key parameters to investigate include:
-
Capillary Voltage: An optimal voltage is crucial for efficient spray and ionization.
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This parameter is critical for ion transmission and can be optimized to improve the signal of the precursor ion.[2]
-
Nebulizing and Drying Gas Flow and Temperature: These parameters affect desolvation. Proper optimization is necessary to ensure efficient ion generation without thermal degradation.[3]
-
-
Evaluate Mobile Phase Composition: The mobile phase pH can influence the ionization efficiency of 4-quinolones. Although some studies suggest that bulk solution pH may not have a significant effect on signal intensity in ESI, it is still a parameter worth investigating for your specific analytes and conditions.[4][5] The use of acidic modifiers like formic acid in the mobile phase is common to promote protonation.[6]
-
Investigate Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte.[7] To assess matrix effects, compare the signal of the analyte in a pure solvent with the signal in a matrix extract. If ion suppression is observed, consider the following:
-
Check for In-Source Fragmentation: If the cone voltage is too high, the precursor ion might fragment in the source, leading to a lower intensity of the intended precursor ion.[2] Infuse a standard solution of the analyte and ramp the cone voltage to find the optimal value that maximizes the precursor ion signal without causing significant fragmentation.
Caption: Troubleshooting workflow for low signal intensity.
Issue: Poor Reproducibility and Erratic Behavior
Q2: I am observing erratic behavior and poor reproducibility in my tandem MS analysis of piperazinyl 4-quinolones. What could be the cause?
A2: Piperazinyl quinolones can exhibit inconsistent behavior in tandem MS due to the formation of two isomeric protonated species during electrospray ionization.[10] These isomers can have different fragmentation patterns, leading to varying product ion ratios and poor reproducibility.[10]
-
Understanding Isomer Formation: The two isomers arise from protonation at either the piperazinyl nitrogen or the keto group of the quinolone core.[10] The ratio of these isomers can be influenced by the solvent pH and its protic/aprotic nature.[10]
-
Troubleshooting Steps:
-
Control Solvent Conditions: Maintain consistent solvent pH and composition to ensure a stable ratio of the protonated isomers.
-
Optimize Collision Energy: The optimal collision energy may differ for the two isomers. A thorough optimization of the collision energy for the desired product ion is crucial.
-
Select Stable Product Ions: Choose product ions that are common to the fragmentation of both isomers or select the most abundant and reproducible fragment ion for quantification. The primary fragmentation reactions often involve the loss of CO2 or H2O from the carboxyl group.[10]
-
References
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of 4-quinolone antibiotics in biological samples by short-column liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Study for the determination of high-risk quinolone antibiotics residues and its matrix effect in cultured aquatic products by UPLC-MS/MS based on response surface analysis [zjnyxb.cn]
- 10. Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to increase stability of 1-methyl-2-undecyl-4(1H)-quinolone in solution
Welcome to the technical support center for 1-methyl-2-undecyl-4(1H)-quinolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of the compound in solution. | Oxidation: The quinolone ring may be susceptible to oxidation, especially when exposed to air or oxidizing agents. | 1. Deoxygenate your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. 2. Consider adding an antioxidant to your solution. Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid.[1][2] 3. Store solutions in amber vials to minimize light exposure, which can catalyze oxidation. |
| Precipitation of the compound from solution over time. | Poor solubility or pH shift: The solubility of quinolones can be highly dependent on the pH of the solution.[3][4][5] A change in pH during storage can lead to precipitation. | 1. Determine the optimal pH range for solubility and stability. For many quinolones, a slightly acidic to neutral pH (4-8) is often optimal.[3][4] 2. Use a buffer system to maintain a stable pH.[3][4] Common buffers include phosphate or citrate buffers. 3. Consider using a co-solvent to improve solubility. |
| Inconsistent results in bioassays. | Degradation due to freeze-thaw cycles: Repeated freezing and thawing can lead to the degradation of some quinolone compounds. | 1. Aliquot your stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. If repeated use from a single stock is necessary, perform a freeze-thaw stability study to determine the extent of degradation. |
| Loss of activity after storage at room temperature. | Thermal degradation: Elevated temperatures can accelerate the degradation of the compound. | 1. Store stock solutions at low temperatures, such as -20°C or -80°C, for long-term storage. 2. For short-term storage, refrigeration at 2-8°C is recommended. 3. Avoid prolonged exposure to ambient temperatures. |
| Discoloration of the solution upon exposure to light. | Photodegradation: Quinolone compounds can be susceptible to degradation upon exposure to UV or visible light. | 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions whenever possible. 3. If the compound is highly photosensitive, consider using a photostability chamber for controlled light exposure studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the literature, related quinolone compounds are known to degrade via oxidation, hydrolysis, and photolysis.[6] The long alkyl chain at the 2-position may also be susceptible to oxidative cleavage.
Q2: What is the optimal pH for storing solutions of this compound?
A2: The optimal pH for storage should be determined experimentally. Generally, many pharmaceutical compounds are most stable in the pH range of 4-8.[3][4] It is recommended to perform a pH stability study to identify the pH at which the compound exhibits maximum stability.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For stock solutions, organic solvents such as DMSO or ethanol are commonly used. For aqueous solutions, it is crucial to determine the compound's solubility and stability in the chosen buffer system. The use of co-solvents may be necessary to maintain solubility in aqueous media.
Q4: How can I prevent the oxidation of my compound in solution?
A4: To minimize oxidation, it is recommended to use deoxygenated solvents and to handle the solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants such as BHT, ascorbic acid, or glutathione can also be effective in preventing oxidative degradation.[1][2]
Q5: Are there any specific storage temperature recommendations?
A5: For long-term storage, it is advisable to keep solutions at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable. Avoid storing solutions at room temperature for extended periods to minimize thermal degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.[6][7]
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Methanol or acetonitrile (HPLC grade)
- pH meter
- HPLC-UV or LC-MS/MS system
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Analyze by HPLC or LC-MS/MS.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Analyze by HPLC or LC-MS/MS.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC or LC-MS/MS.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC or LC-MS/MS.
-
-
Photodegradation:
-
Prepare a solution of the compound and place it in a quartz cuvette.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC or LC-MS/MS at various time points.
-
3. Data Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
- Calculate the percentage of degradation for each condition.
Protocol 2: pH Stability Study
This protocol helps determine the optimal pH for the stability of this compound in an aqueous solution.
1. Materials:
- This compound
- A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
- HPLC-UV or LC-MS/MS system
2. Procedure:
- Prepare stock solutions of the compound in a suitable organic solvent.
- Prepare a series of solutions by diluting the stock solution in each of the different pH buffers.
- Store the solutions at a constant temperature (e.g., 25°C or 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it by HPLC or LC-MS/MS.
3. Data Analysis:
- Plot the concentration of the compound remaining versus time for each pH.
- Determine the degradation rate constant (k) for each pH.
- Plot the log(k) versus pH to create a pH-rate profile and identify the pH of maximum stability.
Visualizations
References
- 1. Antioxidant therapy in the management of fluoroquinolone-associated disability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Refining Sample Preparation for Alkyl-Quinolone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of alkyl-quinolones (AQs).
Troubleshooting Guides
This section addresses common issues encountered during the extraction of alkyl-quinolones using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete extraction: The solvent may not be optimal for the target AQs. | - Solvent Selection: Use a solvent that has a high affinity for the AQs of interest. Ethyl acetate is a commonly used solvent for AQ extraction. - pH Adjustment: Adjust the pH of the aqueous phase to suppress the ionization of the AQs, making them more soluble in the organic solvent. For AQs, which are weak acids, acidifying the sample can improve extraction efficiency. - Multiple Extractions: Perform sequential extractions (2-3 times) with fresh solvent to maximize recovery. |
| Emulsion formation: The interface between the aqueous and organic layers is not distinct, making separation difficult. | - Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. - "Salting out": Add a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and break the emulsion. - Centrifugation: If the emulsion persists, centrifuge the sample to facilitate phase separation. | |
| High Background/Interference | Co-extraction of matrix components: Other compounds from the sample matrix are extracted along with the AQs. | - Back Extraction: After the initial extraction, wash the organic phase with a clean aqueous buffer at a pH where the interfering compounds are ionized and partition into the aqueous phase, while the AQs remain in the organic phase. - Solvent Polarity: Use a solvent with a polarity that is more selective for the AQs. |
| Poor Reproducibility | Inconsistent extraction conditions: Variations in pH, solvent volume, or extraction time. | - Standardize Protocol: Ensure that all experimental parameters, including pH, solvent volumes, and mixing times, are kept consistent across all samples. - Internal Standard: Use a suitable internal standard that is added to the sample before extraction to account for variability in the extraction process. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inappropriate sorbent: The SPE sorbent is not retaining the AQs effectively. | - Sorbent Selection: For AQs, which are relatively nonpolar, a reversed-phase sorbent (e.g., C18, polymeric) is typically suitable.[1] - Sample pH: Adjust the sample pH to ensure the AQs are in a neutral form to enhance their retention on the nonpolar sorbent. |
| Inefficient elution: The elution solvent is not strong enough to desorb the AQs from the sorbent. | - Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution solvent.[2] - Elution Solvent Volume: Use a sufficient volume of elution solvent to ensure complete elution. Consider eluting with multiple smaller volumes.[2] - pH Modification: For ionizable AQs, modifying the pH of the elution solvent can improve recovery. | |
| Sample breakthrough during loading: The AQs are not retained on the column and are lost in the loading effluent. | - Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction between the AQs and the sorbent.[3] - Sorbent Mass: Ensure the sorbent mass is adequate for the amount of analyte in the sample. | |
| Analyte loss during wash step: The wash solvent is too strong and is eluting the AQs along with the interferences. | - Wash Solvent Strength: Decrease the organic solvent content in the wash solution. The ideal wash solvent should be strong enough to remove interferences without eluting the analytes of interest. | |
| High Background/Interference | Co-elution of matrix components: Interferences are not effectively removed during the wash step. | - Optimize Wash Step: Experiment with different wash solvents of varying polarities and pH to selectively remove interferences. - Sorbent Selectivity: Consider using a more selective SPE sorbent if interferences persist. |
| Poor Reproducibility | Inconsistent SPE procedure: Variations in conditioning, loading, washing, or elution steps. | - Consistent Flow Rate: Maintain a consistent and slow flow rate during all steps of the SPE process.[3] - Avoid Sorbent Drying: For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning and sample loading steps.[4] - Automated SPE: If available, use an automated SPE system to improve consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting unknown alkyl-quinolones from a bacterial culture?
A1: For initial screening and qualitative analysis, Liquid-Liquid Extraction (LLE) with ethyl acetate is a robust and straightforward method. It is effective in extracting a broad range of AQs from bacterial culture supernatants. For quantitative analysis, Solid-Phase Extraction (SPE) is often preferred due to its higher selectivity and potential for sample concentration.
Q2: How can I minimize matrix effects in my LC-MS analysis of alkyl-quinolones?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis.[5][6] To mitigate them:
-
Improve Sample Cleanup: Utilize a more rigorous SPE cleanup protocol to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate the AQs from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[5]
Q3: My recovery of PQS is consistently low. What are the most likely reasons?
A3: Low recovery of 2-heptyl-3-hydroxy-4-quinolone (PQS) can be due to several factors:
-
pH: PQS is a weak acid. Ensure the pH of your sample is acidic (e.g., pH 3-4) during extraction to keep it in its neutral, less polar form, which improves its extraction into organic solvents or retention on a reversed-phase SPE column.
-
Solvent Choice: In LLE, ensure you are using a suitable solvent like acidified ethyl acetate.[7] For SPE, a strong elution solvent, such as methanol or acetonitrile with a small percentage of acid (e.g., 0.1% formic acid), may be necessary.
-
Adsorption: PQS can be "sticky" and adsorb to plasticware. Using low-adsorption tubes and minimizing sample transfer steps can help.
Q4: Should I use LLE or SPE for my alkyl-quinolone analysis?
A4: The choice between LLE and SPE depends on your specific needs:
-
LLE is generally simpler, requires less specialized equipment, and is good for initial, qualitative assessments. However, it can be less selective and more labor-intensive for large numbers of samples.
-
SPE offers higher selectivity, better sample cleanup, and the ability to concentrate your sample, leading to improved sensitivity.[8] It is often preferred for quantitative analyses and can be automated for high-throughput applications.
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of Alkyl-Quinolones from Bacterial Supernatant
-
Sample Preparation:
-
Grow the bacterial culture (e.g., Pseudomonas aeruginosa) to the desired growth phase.
-
Centrifuge the culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
-
Acidification:
-
Acidify the supernatant to a pH of approximately 3-4 by adding a suitable acid (e.g., hydrochloric acid or formic acid). This step is crucial for protonating the AQs, making them less polar.
-
-
Extraction:
-
Transfer a known volume of the acidified supernatant (e.g., 10 mL) to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Gently invert the funnel 20-30 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic (ethyl acetate) layer.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh ethyl acetate.
-
Combine all the organic extracts.
-
-
Drying and Evaporation:
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis by LC-MS or other techniques.
-
Detailed Methodology for Solid-Phase Extraction (SPE) of Alkyl-Quinolones from Biological Samples
-
Sorbent Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with an appropriate bed weight for your sample volume and expected analyte concentration.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1-2 column volumes of methanol through it.
-
Equilibrate the cartridge by passing 1-2 column volumes of deionized water or an appropriate buffer (e.g., water with 0.1% formic acid) through it. Do not let the sorbent dry out after this step.[4]
-
-
Sample Loading:
-
Pre-treat your sample by adjusting the pH to acidic conditions (pH 3-4).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the retained AQs with a small volume (e.g., 1-2 mL) of a strong organic solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid in the elution of acidic compounds).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Visualizations
A general overview of the sample preparation workflow.
References
- 1. welchlab.com [welchlab.com]
- 2. bacterial-metabolomics-sample-preparation-methods - Ask this paper | Bohrium [bohrium.com]
- 3. specartridge.com [specartridge.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of 2-Alkyl-4-quinolones with Unusual Side Chains from a Chinese Pseudomonas aeruginosa Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS analysis of quinolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of quinolones.
Troubleshooting Guide
Q1: I am observing significant signal suppression for my quinolone analytes. What are the initial troubleshooting steps?
When encountering signal suppression, a systematic approach is necessary to identify and resolve the issue. The initial focus should be on determining the source of the matrix effect and implementing appropriate sample preparation and chromatographic adjustments.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for signal suppression.
A recommended first step is to perform a post-column infusion experiment to determine if co-eluting matrix components are causing ion suppression at the retention time of your analyte.[1][2][3] If co-elution is confirmed, focus on improving sample preparation and/or adjusting chromatographic conditions to separate the interference from the analyte.[4]
Q2: My quinolone recovery is low and inconsistent. Which sample preparation technique should I use?
The choice of sample preparation technique is critical and depends on the sample matrix. Common and effective methods for quinolone analysis include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Solid-Phase Extraction (SPE): Offers high selectivity and is effective for cleaning up complex matrices like animal tissues and wastewater.[5][6][7] Various sorbents are available, and the selection should be optimized for the specific quinolones and matrix.
-
Liquid-Liquid Extraction (LLE): A fundamental technique that can be optimized by adjusting solvent polarity and pH to selectively extract quinolones.[8]
-
QuEChERS: A streamlined approach that combines extraction and cleanup into a few simple steps, making it suitable for high-throughput analysis of food matrices.[9][10][11]
-
Protein Precipitation (PPT): A straightforward method for removing proteins from biological fluids like plasma or serum.[12][13][14] It is often followed by further cleanup steps.
Comparison of Sample Preparation Techniques for Quinolone Analysis:
| Sample Preparation Technique | Common Matrices | Advantages | Disadvantages | Typical Recovery (%) |
| Solid-Phase Extraction (SPE) | Animal Tissues, Eggs, Milk, Water | High selectivity, good for complex matrices | Can be time-consuming and require method development | 61.9 - 99.0[5][15] |
| QuEChERS | Fruits, Vegetables, Meat, Fish | Fast, high-throughput, low solvent usage | May require optimization for different matrices | 73.8 - 118.5[9][11] |
| Liquid-Liquid Extraction (LLE) | Milk, Tissues, Water | Simple, cost-effective | Can be labor-intensive, may use large solvent volumes | 57 - 96[6] |
| Protein Precipitation (PPT) | Plasma, Serum | Simple, fast | Non-selective, may require further cleanup | >80 (for general drugs)[13] |
Q3: How can I compensate for matrix effects that cannot be eliminated through sample preparation or chromatography?
When matrix effects persist, compensation strategies are necessary for accurate quantification. The two most widely accepted methods are the use of stable isotope-labeled internal standards and matrix-matched calibration curves.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[3] A SIL-IS is an analog of the analyte that contains heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[5][16] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS ratio.[14][17]
-
Matrix-Matched Calibration Curves: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix.[18][19] This approach helps to normalize the matrix effects between the standards and the samples, leading to more accurate quantification.[20]
Workflow for Using Matrix-Matched Calibration:
Caption: Workflow for matrix-matched calibration.
Frequently Asked Questions (FAQs)
Q: What are matrix effects in LC-MS? A: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[21] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantitative analysis.[4][22]
Q: What are the common sources of matrix effects in quinolone analysis? A: In biological and environmental samples, common sources of matrix effects include salts, phospholipids, proteins, and other endogenous components.[23] The complexity of the matrix directly impacts the severity of these effects.
Q: How do I quantitatively assess the extent of matrix effects? A: The post-extraction spike method is a widely used technique to quantify matrix effects.[3][24] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[25]
Q: Can changing my LC-MS interface help reduce matrix effects? A: While electrospray ionization (ESI) is commonly used, it can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your analytes are amenable to APCI, it may be a viable option to reduce matrix effects. However, optimizing sample preparation and chromatography is generally the first line of defense.
Q: Are there any specific SPE cartridges recommended for quinolone analysis? A: The choice of SPE cartridge depends on the matrix. For chicken plasma, a combination of mixed-mode anion-exchange and cation-exchange cartridges has been shown to be effective at minimizing matrix effects.[5] For milk samples, Oasis HLB cartridges are commonly used after a protein precipitation step.[26] It is recommended to test a few different sorbents to find the optimal one for your specific application.
Experimental Protocols
Protocol 1: QuEChERS for Quinolone Residues in Bovine Liver
This protocol is adapted from a method for the determination of 11 quinolones in bovine liver.[10]
-
Sample Homogenization: Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 5% formic acid in acetonitrile to the sample. Shake vigorously for 30 seconds.
-
Salting Out: Add the contents of a Bond Elut EN QuEChERS extraction kit (containing salts like MgSO₄ and NaCl) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., PSA, C18). Vortex and centrifuge.
-
Final Preparation: Take the final extract, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Quinolones in Plasma
This is a general protein precipitation protocol that can be adapted for quinolone analysis in plasma.[12][27]
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution (in methanol/water).
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 15-30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further cleanup if necessary.
Protocol 3: UPLC-MS/MS Analysis of Quinolones in Poultry Feathers
This protocol is based on a method for the simultaneous determination of 26 quinolones in poultry feathers.[21]
-
LC Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the quinolones, followed by a re-equilibration step.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with multiple reaction monitoring (MRM) for quantification of specific quinolone transitions.
References
- 1. lctsbible.com [lctsbible.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiresidue determination of quinolone and fluoroquinolone antibiotics in fish and shrimp by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology [mdpi.com]
- 10. agilrom.ro [agilrom.ro]
- 11. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
- 21. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 24. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 27. documents.thermofisher.com [documents.thermofisher.com]
optimization of quinolone extraction from complex biological samples
Welcome to the technical support center for the optimization of quinolone extraction from complex biological samples. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of quinolones from biological matrices.
1. Issue: Low Recovery of Quinolone Analytes
Answer: Low recovery is a common issue that can stem from several factors related to the extraction protocol. Consider the following troubleshooting steps:
-
Incorrect pH: Quinolones are amphoteric compounds, meaning their charge state is highly dependent on pH.[1] The extraction efficiency is critically influenced by the pH of the sample solution.[2][3] For liquid-liquid extraction (LLE), adjust the sample pH to neutralize the quinolone molecule, thereby increasing its solubility in the organic solvent. For solid-phase extraction (SPE), the pH must be optimized to ensure proper retention on the sorbent. For example, using a weak cation exchange SPE cartridge often requires adjusting the sample pH.[4]
-
Inefficient Protein Precipitation: In protocols that begin with protein precipitation, incomplete removal of proteins can trap the analytes, leading to their loss. The choice of precipitating agent (e.g., acetonitrile, methanol, trichloroacetic acid) and the sample-to-solvent ratio are critical.[5][6] A sample-to-acetonitrile ratio of 1:4 or 1:5 is often effective for protein precipitation.[7]
-
Suboptimal LLE/SPE Solvents: The choice of elution solvent in SPE or extraction solvent in LLE is crucial. The solvent must be strong enough to disrupt the analyte-sorbent interactions (SPE) or effectively partition the analyte from the aqueous phase (LLE) while minimizing the co-extraction of interfering matrix components.[8]
-
Improper SPE Sorbent Selection: The type of SPE sorbent (e.g., reversed-phase, ion-exchange, polymeric) must be appropriate for the specific quinolone and matrix. Polymeric sorbents are often used for their mixed-mode retention capabilities.[1]
2. Issue: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
Answer: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[9][10][11]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Transitioning from a simple protein precipitation method to a more rigorous cleanup technique like SPE or the QuEChERS method can significantly reduce matrix interferences.[7][12]
-
Optimize Chromatography: Adjusting the HPLC/UPLC gradient can help separate the analyte of interest from co-eluting matrix components.[11]
-
Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects by reducing the concentration of interfering substances.[12]
-
Use Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction procedure can help compensate for consistent matrix effects.[9]
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most reliable method for correction.[10]
3. Issue: Poor Reproducibility and High Relative Standard Deviation (RSD)
Answer: Inconsistent results are often due to variability in the sample preparation workflow.
-
Standardize Procedures: Ensure that every step, including vortexing/shaking times, centrifugation speed and duration, and solvent evaporation temperatures, is performed consistently for all samples.[7]
-
Ensure Complete Solvent Evaporation and Reconstitution: If a dry-down step is used, ensure the residue is completely dry before reconstitution. Incomplete reconstitution can lead to significant variability. Vortexing and sonicating during reconstitution can improve consistency.[7]
-
Automate When Possible: Automated liquid handlers or SPE systems can reduce human error and improve the precision of the extraction process.[13]
4. Issue: Clogged SPE Cartridge or HPLC Column
Answer: Clogging is typically caused by particulates or precipitated proteins in the sample extract.
-
Centrifugation: Increase the speed or duration of the centrifugation step after protein precipitation or LLE to more effectively pellet proteins and other particulates.[7] Low temperatures (e.g., 4°C) during centrifugation can also help remove lipids.[7]
-
Filtration: Incorporate a filtration step using a syringe filter (e.g., 0.22 µm) before loading the sample onto the SPE cartridge or injecting it into the LC system.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method to start with for quinolones in plasma?
A1: The choice of method depends on the required sensitivity and throughput. The three primary methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8]
-
Protein Precipitation (PPT): This is the fastest and simplest method, involving the addition of an organic solvent like acetonitrile to precipitate proteins.[6] However, it provides minimal cleanup and is prone to significant matrix effects.[12]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. It requires careful pH optimization and can be labor-intensive.[5]
-
Solid-Phase Extraction (SPE): SPE provides the most effective cleanup and allows for analyte concentration, making it ideal for methods requiring high sensitivity.[8] It is more complex and costly than PPT or LLE but generally yields cleaner extracts and lower matrix effects.[1]
For most quantitative LC-MS/MS applications, SPE is the recommended starting point due to its superior cleanup capabilities.
Q2: How does pH critically influence quinolone extraction?
A2: Quinolones are amphoteric molecules, typically containing both a carboxylic acid group (pKa ~6) and a basic amine group on the piperazine ring (pKa ~8.8).[1] This means their net charge changes with pH:
-
Acidic pH (<6): The carboxylic acid is neutral, and the amine is protonated (positive charge).
-
Neutral pH (6-8.8): The molecule exists as a zwitterion (both positive and negative charges).
-
Alkaline pH (>8.8): The carboxylic acid is deprotonated (negative charge), and the amine is neutral.
This pH-dependent charge state dictates the extraction strategy. For LLE, the pH is often adjusted to the isoelectric point where the molecule is neutral, increasing its affinity for the organic phase. For ion-exchange SPE, the pH is adjusted to ensure the analyte carries the appropriate charge for retention on the sorbent.[2][15] For example, a pH of 4.0-5.0 was found to be optimal for the extraction of some quinolones using a specific magnetic solid-phase extraction material.[2]
Q3: What are the advantages of the QuEChERS method for biological tissues?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been successfully adapted for veterinary drugs like quinolones in animal tissues.[7][13] Its main advantages include:
-
High Throughput: The streamlined two-step process (extraction/partitioning followed by dispersive SPE cleanup) is much faster than traditional SPE.[7]
-
Reduced Solvent Consumption: It uses significantly less organic solvent compared to traditional LLE or SPE methods.[7]
-
Effectiveness: It provides excellent recoveries for a broad range of analytes while effectively removing many matrix interferences like lipids and pigments.[7][16]
Q4: How do I choose the correct SPE sorbent for quinolone extraction?
A4: The choice of sorbent depends on the specific quinolone's properties and the complexity of the matrix.
-
Reversed-Phase (e.g., C18): Retains non-polar compounds. Can be used for quinolones but may require careful pH control to ensure the analyte is in a neutral, less polar state.
-
Ion-Exchange: Exploits the charge of the quinolone molecule. Weak Cation Exchange (WCX) sorbents are commonly used to retain the protonated amine group at an acidic pH.[4]
-
Polymeric Sorbents (e.g., Oasis HLB): These offer mixed-mode retention (reversed-phase and ion-exchange characteristics) and are often effective for a wide range of quinolones across different pH levels.
-
Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents designed to bind a specific target analyte or a class of structurally similar compounds, offering superior cleanup.[1][14]
Q5: What are the key parameters to optimize in a Pressurized Liquid Extraction (PLE) method?
A5: Pressurized Liquid Extraction (PLE) is an automated technique that uses elevated temperature and pressure to improve extraction efficiency. Key parameters to optimize include:
-
Solvent Composition: The type and ratio of organic solvent to aqueous buffer are critical. An 80:20 mixture of acetonitrile and pH 3.0 o-phosphoric acid has been shown to be effective.[17]
-
Temperature: Higher temperatures decrease solvent viscosity and increase analyte solubility, improving extraction. An optimal temperature might be around 80°C.[17]
-
Pressure: High pressure (e.g., 2000 psi) keeps the solvent in a liquid state above its boiling point, enabling faster extraction.[17]
-
Extraction Cycles: Multiple static extraction cycles can improve recovery compared to a single cycle.[17]
Data Presentation
Table 1: Comparison of Common Quinolone Extraction Methods
| Method | Principle | Typical Recovery % | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent or acid.[6] | 60-90% | Fast, simple, low cost.[6] | High matrix effects, low analyte concentration, potential analyte loss via co-precipitation.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility.[5] | 70-100% | Good cleanup, can handle various sample volumes.[8] | Labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.[18] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution with a solvent.[8] | 80-110% | Excellent cleanup, high concentration factor, high selectivity, easily automated.[18] | Higher cost, requires method development, potential for cartridge clogging.[1] |
| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup.[7] | 75-110% | Fast, high throughput, low solvent use, effective for complex matrices like tissue.[7][16] | Originally for plant matrices, requires modification for biological samples.[7] |
Table 2: Influence of pH on Quinolone Extraction Efficiency
| pH Range | Predominant Quinolone State | Recommended Extraction Approach | Rationale |
| 2.0 - 4.0 | Cationic (positively charged) | Cation-Exchange SPE | The positively charged piperazine group is retained by the negatively charged sorbent.[4] |
| 4.0 - 7.0 | Zwitterionic (neutral net charge) | Reversed-Phase SPE or LLE | The molecule is at its least polar state, favoring retention on non-polar sorbents or partitioning into organic solvents.[15] |
| > 9.0 | Anionic (negatively charged) | Anion-Exchange SPE or Homogeneous LLE | The negatively charged carboxylic group can be retained on an anion-exchange sorbent. Some specific LLE methods work at high pH.[4][19] |
Table 3: Reported Recovery Rates for Quinolones in Various Biological Matrices
| Quinolone | Biological Matrix | Extraction Method | Average Recovery (%) | RSD (%) | Citation(s) |
| Ciprofloxacin, Danofloxacin, Norfloxacin | Human Urine | NanoMIP-based SPE | Up to 85% | 3.0 - 4.5% | [14] |
| 11 Quinolones (e.g., Ciprofloxacin, Enrofloxacin) | Bovine Liver | QuEChERS | 87.6 - 95.1% | 2.9 - 9.8% | [7] |
| 24 Quinolones | Eggs | Magnetic SPE | 70.4 - 119.7% | < 10% | [2] |
| Enrofloxacin, Ciprofloxacin | Chicken Plasma | SPE | 61.9 - 84.8% | < 12% | [1] |
| Various Fluoroquinolones | Infant Food | Pressurized Liquid Extraction (PLE) | 69 - 107% | < 9% | [17] |
| 22 Antibiotics (Quinolones & Tetracyclines) | Animal Food | Optimized QuEChERS | 73.8 - 98.5% | 5.8 - 12.4% | [13] |
| Ofloxacin, Ciprofloxacin, Enrofloxacin | Honey | pH-induced DLLME | 98.0 - 112.5% | < 6.0% | [20] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Quinolones from Human Urine
This protocol is adapted from a method using molecularly imprinted polymers (MIPs) but the general steps are applicable to many SPE workflows.[14]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Weak Cation Exchange) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., the dilution buffer or HPLC-grade water).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., HPLC-grade water or a mild buffer) to remove hydrophilic interferences.
-
Follow with a stronger organic wash (e.g., 5% methanol in water) to remove more tightly bound, non-analyte compounds. The specific wash steps must be optimized.
-
-
Elution:
-
Elute the target quinolones using a solvent mixture designed to disrupt the sorbent-analyte interaction (e.g., 5% formic acid in acetonitrile).
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Extraction of Quinolones from Animal Tissue (Bovine Liver)
This protocol is based on the Agilent Bond Elut QuEChERS method.[7]
-
Sample Homogenization:
-
Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.[7]
-
-
Extraction and Partitioning:
-
Centrifugation:
-
Centrifuge the tube at 4,000 rpm for 5 minutes at 4°C. The low temperature helps in removing lipids.[7]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Final Preparation:
Visualizations
Caption: General workflow for selecting a quinolone extraction method.
Caption: Troubleshooting logic for low quinolone recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC- ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00247D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. agilrom.ro [agilrom.ro]
- 8. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. Optimization of a pressurized liquid extraction method by experimental design methodologies for the determination of fluoroquinolone residues in infant foods by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of a pH-dependent homogeneous liquid-liquid extraction by cold-induced phase separation in acetonitrile/water mixtures for determination of quinolone residues in animal-derived foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of quinolone antibiotics in honey by pH-induced natural deep eutectic solvent combined with vortex-assisted dispersive liquid–liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Separation of Quinolone Analogs: A Technical Support Guide
For researchers, scientists, and drug development professionals working with quinolone analogs, achieving optimal chromatographic separation is crucial for accurate analysis and robust method development. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for quinolone analog separation?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating quinolone analogs.[1] C18 columns are widely used as the stationary phase.[2][3] For more challenging separations, phenyl or cyano columns can provide alternative selectivity.[4]
Q2: How does mobile phase pH affect the separation of quinolones?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of quinolone analogs, which are amphoteric molecules.[2][5] Adjusting the pH can significantly impact retention times and peak shapes.[4][6] For acidic compounds, a low pH (<3.5) is often used to suppress ionization.[6] Many methods utilize a slightly acidic mobile phase to improve peak shape.[1]
Q3: My quinolone peaks are tailing. What are the likely causes and solutions?
A3: Peak tailing for quinolone analogs is a frequent issue, often caused by secondary interactions between the basic amine groups on the quinolones and residual silanol groups on the silica-based stationary phase.[7][8]
Troubleshooting Peak Tailing:
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) can help neutralize the silanol groups, minimizing these secondary interactions.[7]
-
Add a Competing Base: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can block the active silanol sites.[1][7]
-
Use End-Capped Columns: Employing modern, high-purity, end-capped silica columns can significantly reduce the number of free silanol groups available for interaction.[9]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q4: I am having trouble separating quinolone isomers. What strategies can I employ?
A4: The separation of quinolone isomers, particularly enantiomers, can be challenging and may require specialized approaches.
Strategies for Isomer Separation:
-
Chiral Chromatography: The use of chiral stationary phases is a direct method for separating enantiomers.
-
Derivatization: Derivatizing the quinolone enantiomers with a chiral reagent to form diastereomers can allow for their separation on a standard achiral column, such as a C18 column.[9]
-
Mobile Phase Additives: Chiral mobile phase additives can be used to form transient diastereomeric complexes that can be separated on a conventional stationary phase.[9]
-
Method Optimization: Systematically optimizing the mobile phase composition, temperature, and flow rate can sometimes achieve separation of closely eluting isomers.[4][10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chromatographic analysis of quinolone analogs.
Problem: Poor Peak Resolution
Poor resolution between quinolone analog peaks can compromise the accuracy of quantification.
Troubleshooting Workflow for Poor Peak Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Problem: Baseline Noise or Drift
An unstable baseline can interfere with peak integration and reduce the sensitivity of the analysis.
Common Causes and Solutions for Baseline Issues:
| Issue | Potential Cause | Recommended Solution |
| Baseline Noise | Air bubbles in the mobile phase or detector.[11] | Degas the mobile phase thoroughly.[11] |
| Contaminated mobile phase or column.[11] | Use high-purity solvents and filter the mobile phase.[11] | |
| Detector lamp instability.[11] | Allow the lamp to warm up sufficiently or replace it if necessary.[11] | |
| Baseline Drift | Changes in mobile phase composition during a gradient.[11] | Ensure proper mixing and solvent proportioning. |
| Column temperature fluctuations.[11] | Use a column oven to maintain a stable temperature.[11] | |
| Column not fully equilibrated.[11] | Allow sufficient time for the column to equilibrate with the mobile phase before injection.[11] |
Experimental Protocols
Below are detailed methodologies for common experiments in quinolone analysis.
Protocol 1: General Reversed-Phase HPLC Method for Quinolone Separation
This protocol outlines a typical starting point for the separation of multiple quinolone analogs.
1. Materials and Reagents:
- HPLC-grade acetonitrile (ACN)[1]
- HPLC-grade water
- Formic acid or phosphoric acid[1][2]
- Triethylamine (TEA) (optional, for peak shape improvement)[1]
- Quinolone reference standards
2. Chromatographic Conditions:
- Column: C18, 150 x 4.6 mm, 5 µm particle size
- Mobile Phase A: Water with 0.1% formic acid (adjust pH to ~3.0)
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 10-40% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 280 nm or fluorescence detection (excitation/emission wavelengths will be specific to the quinolone)[1][3]
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare stock solutions of quinolone standards in a suitable solvent (e.g., methanol or a mixture of mobile phase).
- Dilute the stock solutions with the initial mobile phase to create working standards.
- Filter all samples and standards through a 0.22 µm syringe filter before injection.[11]
Method Development Logic:
References
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Enhancing Oral Bioavailability of Quinolone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of my quinolone compound?
A1: Poor oral bioavailability of quinolones typically stems from several factors:
-
Low Aqueous Solubility: Many quinolone derivatives exhibit poor solubility in water and physiological pH, which is a prerequisite for absorption.
-
Chelation: Quinolones can form insoluble complexes with polyvalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺) present in the gastrointestinal (GI) tract, which can originate from food, antacids, or supplements. This chelation significantly reduces the amount of free drug available for absorption.
-
First-Pass Metabolism: Some quinolones, like ciprofloxacin, may undergo significant metabolism in the liver before reaching systemic circulation, reducing their bioavailability.
-
Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), limiting its net absorption.
Q2: My quinolone compound shows poor dissolution in vitro. What strategies can I employ to improve this?
A2: Improving the dissolution rate is a critical first step. Consider the following formulation strategies:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can reduce drug particle size to a molecular level, converting the crystalline drug to a more soluble amorphous form and improving wettability. Common methods for preparing solid dispersions include solvent evaporation, fusion (melting), and spray drying.
-
Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area available for dissolution. Techniques like media milling and high-pressure homogenization can be used to produce nanoparticles. Nanoformulations such as pluronic nanomicelles have been shown to enhance the solubility and cytotoxic efficacy of quinolone derivatives.
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that converts to the active parent drug in the body. This strategy can be used to temporarily mask the functional groups responsible for poor solubility. For example, adding a phosphate ester promoiety can enhance aqueous solubility.
Q3: How can I overcome the issue of chelation with metal ions in the GI tract?
A3: To mitigate chelation, you can:
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating the quinolone in lipid-based delivery systems like liposomes or solid lipid nanoparticles (SLNs) can protect the drug from interacting with metal ions in the GI tract. These systems can also enhance absorption via the lymphatic pathway.
-
Polymeric Nanoparticles: Similar to lipid-based systems, encapsulating the drug in polymeric nanoparticles can provide a physical barrier against chelation.
-
-
Dosing Regimen in Preclinical/Clinical Studies: Advise that the quinolone be administered at least 1-2 hours before or 3-4 hours after any products containing metal cations.
Q4: My compound has good solubility but still exhibits low permeability. What could be the issue and how can I address it?
A4: Low permeability despite good solubility often points towards issues with crossing the intestinal epithelium. Potential causes and solutions include:
-
Efflux by Transporters: The compound may be a substrate for efflux pumps like P-gp. A bi-directional Caco-2 permeability assay can confirm this by showing a higher basolateral-to-apical (B-A) flux compared to the apical-to-basolateral (A-B) flux. The inclusion of a P-gp inhibitor, like verapamil, in the assay can confirm P-gp mediated efflux.
-
Formulation with Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. They can act by disrupting the tight junctions between epithelial cells or by altering the fluidity of the cell membrane. Medium-chain fatty acids like sodium caprate are examples of permeation enhancers.
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve permeability by presenting the drug in a solubilized state at the site of absorption and by interacting with the cell membrane.
Troubleshooting Guides
Problem 1: Inconsistent results in Caco-2 permeability assays.
| Possible Cause | Troubleshooting Step |
| Monolayer Integrity Issues | Verify the integrity of the Caco-2 cell monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). Ensure TEER values are within the acceptable range for your laboratory. |
| Compound Instability | Assess the stability of your quinolone compound in the assay buffer and conditions to rule out degradation. |
| Non-specific Binding | Use low-binding plates and sample collection tubes to minimize the loss of the compound due to adsorption to surfaces. |
| Efflux Transporter Activity | If high efflux is suspected, perform a bi-directional assay and include known inhibitors of relevant transporters (e.g., verapamil for P-gp). |
Problem 2: Low oral bioavailability in animal models despite promising in-vitro data.
| Possible Cause | Troubleshooting Step |
| High First-Pass Metabolism | Investigate the metabolic stability of the compound in liver microsomes or hepatocytes. If metabolism is high, consider a prodrug approach to protect the metabolically labile site. |
| Poor in-vivo Dissolution/Solubility | The in-vitro dissolution medium may not accurately reflect the in-vivo environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. |
| Chelation in Animal Diet | Standard rodent chow contains minerals. Ensure the dosing schedule is optimized to avoid co-administration with food to minimize chelation. |
| Inadequate Formulation | The formulation used for in-vivo studies may not be optimal. Re-evaluate formulation strategies such as lipid-based systems or nanoformulations to enhance in-vivo performance. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Solid Dispersions | Increases surface area, improves wettability, converts to amorphous form. | 2 to 10-fold | Well-established techniques, scalable. | Potential for recrystallization of the amorphous drug, large amounts of carrier may be needed. |
| Nanoformulations | Increases surface area for dissolution, can enhance permeability. | 2 to 15-fold | Significant increase in dissolution rate, potential for targeted delivery. | Manufacturing complexity, potential for particle aggregation. |
| Lipid-Based Systems (e.g., SMEDDS) | Maintains drug in a solubilized state, enhances membrane permeability, can utilize lymphatic uptake. | 3 to 20-fold | Protects drug from degradation and metabolism, enhances absorption of lipophilic drugs. | Potential for drug precipitation upon dispersion, excipient compatibility issues. |
| Prodrugs | Covalently modifies the drug to improve solubility and/or permeability. | Variable (highly dependent on prodrug design) | Can overcome multiple barriers simultaneously (solubility, permeability, metabolism). | Requires efficient in-vivo conversion to the active drug, potential for altered metabolite profile. |
| Permeation Enhancers | Reversibly opens tight junctions or increases membrane fluidity. | 1.5 to 8-fold | Can be combined with other formulation strategies. | Potential for GI tract irritation or damage at high concentrations. |
Experimental Protocols
Key Experiment 1: In-Vitro Dissolution Testing
Objective: To assess the dissolution rate of a quinolone compound from its formulation.
Methodology (USP Apparatus II - Paddle Method):
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer pH 6.8 to simulate intestinal fluid). For poorly soluble compounds, a surfactant may be added.
-
Apparatus Setup: Set up the dissolution apparatus with the paddle speed typically at 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Place a single dosage form (e.g., tablet, capsule) into each vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of the dissolved quinolone in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Key Experiment 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of a quinolone compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 18-22 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity before starting the transport experiment.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions.
-
Efflux Ratio (ER): Calculate the ER by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the compound is subject to active efflux.
Key Experiment 3: In-Vivo Pharmacokinetic (PK) Study
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a quinolone compound in an animal model (e.g., rats, rabbits).
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of the drug solution to one group of animals to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose of the drug formulation to a second group of animals.
-
-
Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma and analyze the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for improving quinolone oral bioavailability.
Caption: Barriers to oral quinolone bioavailability.
Caption: Strategies to address poor oral bioavailability.
Technical Support Center: Strategies to Prevent Quinolone Resistance in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the development of quinolone resistance during in vitro experiments.
Troubleshooting Guides
Issue: Spontaneous resistant mutants are appearing in my cultures.
| Potential Cause | Suggested Solution |
| High bacterial inoculum | Reduce the initial inoculum size. A lower cell density decreases the probability of pre-existing resistant mutants. |
| Sub-optimal quinolone concentration | Ensure the quinolone concentration is within the mutant selection window (MSW), ideally at or above the Mutant Prevention Concentration (MPC). Use concentrations that are multiples of the Minimum Inhibitory Concentration (MIC), such as 2x or 4x MIC, to suppress the growth of first-step mutants. |
| Prolonged incubation | Limit the duration of the experiment. Longer exposure times provide more opportunities for spontaneous mutations to arise and be selected. |
| Bacterial hypermutator strains | If possible, screen for and avoid using bacterial strains with higher intrinsic mutation rates. |
| Contamination | Ensure aseptic techniques are strictly followed to prevent contamination with resistant organisms. |
Issue: I'm observing a gradual increase in MIC values over serial passages.
| Potential Cause | Suggested Solution |
| Stepwise accumulation of mutations | This is a common mechanism for developing high-level resistance. To avoid this, use a higher initial quinolone concentration (above the MPC if known). |
| Induction of efflux pumps | The presence of the quinolone may be upregulating efflux pump expression. Consider using an efflux pump inhibitor (EPI) in conjunction with the quinolone to see if this reverses the trend. |
| Plasmid-mediated resistance acquisition | If working with mixed cultures or in environments where horizontal gene transfer is possible, ensure the purity of your strain. |
Frequently Asked Questions (FAQs)
Q1: What is the Mutant Prevention Concentration (MPC) and how does it help prevent resistance?
A1: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population (typically ≥10^10 CFU). Using quinolones at concentrations at or above the MPC is a key strategy to restrict the selection of resistant mutants. The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW). Working within this window can inadvertently select for resistant subpopulations.
Q2: How can I minimize the risk of selecting for resistant mutants in my experiments?
A2:
-
Use Appropriate Concentrations: Whenever possible, use quinolone concentrations that are above the MPC. If the MPC is unknown, using concentrations several-fold higher than the MIC (e.g., 4-8x MIC) can be a practical alternative.
-
Control Inoculum Size: Start experiments with a defined and lower bacterial inoculum to reduce the chances of including pre-existing resistant mutants.
-
Limit Exposure Time: Design experiments with the shortest effective duration to minimize the opportunity for resistance to develop.
-
Consider Combination Therapy: In some research contexts, using a quinolone in combination with another antibiotic (synergistic or additive) can reduce the likelihood of resistance emerging to either agent. A checkerboard assay can be used to identify effective combinations.
-
Use Efflux Pump Inhibitors (EPIs): If efflux is a known or suspected mechanism of resistance for your bacterial strain, co-administration of an EPI can increase the intracellular concentration of the quinolone and reduce the selection pressure for efflux-mediated resistance.
Q3: Are there specific experimental conditions that favor the development of quinolone resistance?
A3: Yes, certain conditions can promote the emergence of resistance:
-
Sub-inhibitory Concentrations: Exposing bacteria to quinolone concentrations below the MIC can induce the SOS response, which in turn can increase mutation rates.[1]
-
Biofilm Growth: Bacteria growing in biofilms are often more resistant to antibiotics and can provide a reservoir for the selection and spread of resistance mutations.
-
Stressful Growth Conditions: Other environmental stressors can sometimes increase mutation rates and contribute to the development of resistance.
Q4: What are the primary mechanisms of quinolone resistance I should be aware of in my experiments?
A4: The main mechanisms include:
-
Target-Mediated Resistance: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes (encoding DNA gyrase and topoisomerase IV, respectively) are the most common cause of high-level resistance.
-
Efflux Pump Overexpression: Increased expression of efflux pumps actively transports quinolones out of the bacterial cell, reducing their intracellular concentration.
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of plasmids carrying genes like qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies ciprofloxacin), or plasmid-encoded efflux pumps can confer low-level resistance and facilitate the selection of higher-level resistance.[2]
Data Presentation
Table 1: Representative MIC and MPC Values of Ciprofloxacin against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio |
| Wild-Type 1 | 0.25 | 1.0 | 4 |
| Wild-Type 2 | 0.125 | 0.5 | 4 |
| Efflux Mutant | 2.0 | 8.0 | 4 |
| gyrA Mutant | 4.0 | 32.0 | 8 |
Note: These are example values and can vary between specific isolates.
Table 2: Frequency of Spontaneous Quinolone Resistance Mutations
| Bacterium | Quinolone | Mutation Frequency (per 10^8 cells) at 1x MIC | Mutation Frequency (per 10^8 cells) at 2x MIC | Reference |
| Escherichia coli K-12 | Nalidixic Acid | ~1.5 | No colonies | [3] |
| Escherichia coli K-12 | Ciprofloxacin | ~0.8 | ~0.1 | [3] |
| Escherichia coli K-12 | Levofloxacin | ~0.5 | ~0.05 | [3] |
Table 3: Prevalence of Plasmid-Mediated Quinolone Resistance (PMQR) Genes in Clinical Isolates
| Gene | E. coli (%) | K. pneumoniae (%) | E. cloacae (%) | Reference |
| qnrB | 4.8 | 10 | 17 | [2] |
| qnrS | <1 | <1 | <1 | [2] |
| aac(6')-Ib-cr | 2 | <1 | <1 | [2] |
| qepA | <1 | 0 | 0 | [2] |
Note: Prevalence can vary significantly by geographical location and isolate source.
Table 4: Effect of an Efflux Pump Inhibitor (EPI) on Ciprofloxacin MIC
| Bacterium | Condition | MIC (µg/mL) | Fold Decrease in MIC |
| P. aeruginosa (Efflux+ strain) | Ciprofloxacin alone | 8.0 | - |
| P. aeruginosa (Efflux+ strain) | Ciprofloxacin + EPI | 1.0 | 8 |
| E. coli (Wild-Type) | Ciprofloxacin alone | 0.015 | - |
| E. coli (Wild-Type) | Ciprofloxacin + EPI | 0.008 | 2 |
Note: The effect of an EPI is more pronounced in strains with overexpressed efflux pumps.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Quinolone Stock Solution: Dissolve the quinolone in a suitable solvent to create a high-concentration stock solution.
-
Prepare Microtiter Plate: Add 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the quinolone working solution (at twice the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 can be a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.
Protocol 2: Mutant Prevention Concentration (MPC) Assay
-
Prepare High-Density Inoculum: Grow a large volume of the bacterial culture to a high density (≥10^10 CFU/mL). Concentrate the cells by centrifugation and resuspend in a small volume of saline or broth.
-
Prepare Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold dilutions of the quinolone. The concentration range should span above and below the expected MPC.
-
Plate Inoculum: Spread a precise volume of the high-density inoculum (containing ≥10^10 CFU) onto each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours.
-
Determine MPC: The MPC is the lowest quinolone concentration that prevents the growth of any colonies.
Protocol 3: Checkerboard Assay for Synergy Testing
-
Prepare Microtiter Plate: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute quinolone A down the columns and quinolone B across the rows.
-
Inoculate Plate: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate under appropriate conditions.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
Caption: Key mechanisms of quinolone resistance in bacteria.
Caption: Workflow for selecting quinolone concentrations to minimize resistance.
Caption: Interrelated strategies for preventing quinolone resistance.
References
Validation & Comparative
Comparative Analysis: 1-methyl-2-undecyl-4(1H)-quinolone and Pseudomonas Quinolone Signal (PQS)
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of PQS and its synthetic analog, 1-methyl-2-undecyl-4(1H)-quinolone.
This guide provides a detailed comparison of the known biological activities of the Pseudomonas Quinolone Signal (PQS), a key quorum-sensing molecule in Pseudomonas aeruginosa, and its synthetic analog, this compound. While extensive research has elucidated the multifaceted roles of PQS in bacterial communication and virulence, publicly available data on the specific biological functions of this compound is currently limited. Consequently, this document summarizes the well-established activities of PQS and draws potential inferences for its methylated, long-chain analog based on studies of structurally related compounds.
I. Overview of Biological Activities
The Pseudomonas Quinolone Signal (PQS), chemically identified as 2-heptyl-3-hydroxy-4(1H)-quinolone, is an integral component of the complex quorum-sensing network in P. aeruginosa. This signaling molecule plays a pivotal role in regulating the expression of numerous virulence factors, promoting biofilm formation, and mediating iron acquisition.[1][2][3][4][5] Its activity is intertwined with the las and rhl quorum-sensing systems, acting as a crucial link in the hierarchical signaling cascade that allows P. aeruginosa to coordinate its behavior in a cell-density-dependent manner.[2]
II. Quantitative Data on Biological Activity
Due to the lack of direct comparative studies, a quantitative side-by-side comparison is not possible. The following table summarizes key quantitative data for PQS activity based on available research.
| Biological Activity | PQS Concentration for Half-Maximal Response (EC50) | Organism/System | Reference |
| Activation of pqsA promoter | ~18 µM | P. aeruginosa biosensor | [7] |
| Activation of lecA promoter | ~18 µM | P. aeruginosa biosensor | [7] |
Note: No quantitative biological activity data for this compound has been identified in the public domain.
III. Signaling Pathways and Molecular Mechanisms
A. PQS Signaling Pathway
PQS functions as a co-inducer of the LysR-type transcriptional regulator PqsR (also known as MvfR). The biosynthesis of PQS begins with its precursor, 2-heptyl-4(1H)-quinolone (HHQ), which is synthesized by the products of the pqsABCDE operon. HHQ can then be converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can bind to PqsR, leading to the activation of the pqsABCDE operon in a positive feedback loop. This signaling cascade ultimately regulates the expression of a wide array of virulence genes.[8][9][10]
B. Putative Mechanism of this compound
Based on studies of similar compounds, the biological activity of this compound is likely to be distinct from the PqsR-dependent signaling of PQS. The N-methylation may prevent its interaction with the PqsR receptor. Instead, its activity might be directed towards inhibiting essential cellular processes in target organisms, such as respiration, as observed with other 1-methylated quinolones.[6] The long undecyl (C11) chain would enhance its lipophilicity, likely facilitating its interaction with and disruption of cellular membranes.
IV. Experimental Protocols
A. General Protocol for Quorum Sensing Bioassay using a Reporter Strain
This protocol describes a general method to assess the ability of a test compound to induce a quorum sensing-regulated promoter fused to a reporter gene (e.g., lux or lacZ).
Methodology:
-
Bacterial Strain and Growth Conditions: A P. aeruginosa reporter strain, typically a mutant unable to produce its own PQS (e.g., a pqsA mutant) and carrying a PQS-responsive promoter (e.g., pqsA or lecA) fused to a reporter gene cassette (e.g., luxCDABE for luminescence or lacZ for β-galactosidase activity), is grown overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.[7]
-
Compound Preparation: The test compound, this compound, and the positive control, PQS, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the growth medium.
-
Assay Setup: The overnight culture of the reporter strain is diluted to a starting optical density (OD600) of approximately 0.1 in fresh medium. Aliquots of the diluted culture are dispensed into the wells of a 96-well microtiter plate. The prepared dilutions of the test compound and PQS are then added to the respective wells. A solvent control (e.g., DMSO) is also included.
-
Incubation: The microtiter plate is incubated at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measurement: After incubation, the reporter signal is measured. For a lux-based reporter, luminescence is measured using a luminometer. For a lacZ-based reporter, a β-galactosidase assay is performed. The optical density at 600 nm (OD600) is also measured to account for any effects of the compounds on bacterial growth.
-
Data Analysis: The reporter signal in each well is normalized to the corresponding OD600 value. The normalized data is then plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be determined.
V. Conclusion
The Pseudomonas Quinolone Signal (PQS) is a well-characterized quorum-sensing molecule that plays a critical role in the pathogenicity of P. aeruginosa. Its biological activities are primarily mediated through the transcriptional regulator PqsR. In contrast, there is a significant gap in the scientific literature regarding the biological activity of this compound. Based on the analysis of structurally related compounds, it is plausible that this synthetic analog may exhibit antimicrobial properties through mechanisms distinct from quorum sensing, potentially involving the disruption of the bacterial respiratory chain or cell membrane integrity. Further experimental investigation using established bioassays is necessary to elucidate the specific biological functions of this compound and to enable a direct and quantitative comparison with PQS.
References
- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A dual biosensor for 2-alkyl-4-quinolone quorum-sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PqsR Receptor Binding: The Case of HHQ and the Quest for Novel Ligands
A comparative guide for researchers, scientists, and drug development professionals on the binding interactions with the Pseudomonas aeruginosa PqsR receptor. This guide focuses on the native ligand 2-heptyl-4-hydroxyquinoline (HHQ) and outlines the methodologies used to characterize such interactions, in light of the current absence of published data for 1-methyl-2-undecyl-4(1H)-quinolone.
Introduction
The Pseudomonas aeruginosa quorum sensing (QS) system is a complex signaling network that regulates the expression of numerous virulence factors and is crucial for the bacterium's pathogenicity.[1][2][3] A key component of this network is the pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules. The transcriptional regulator PqsR (also known as MvfR) is the primary receptor for these AQs, and upon binding its native ligands, it initiates a signaling cascade that controls the production of virulence factors and biofilm formation.[3][4]
The most well-studied native ligands for PqsR are 2-heptyl-4-hydroxyquinoline (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS).[5][6] Understanding the binding of these and other molecules to PqsR is of significant interest for the development of novel anti-virulence therapies that disrupt QS pathways. This guide provides a comparative overview of PqsR binding, with a focus on the native ligand HHQ.
Currently, there is a lack of publicly available scientific literature and experimental data on the binding of this compound to the PqsR receptor. Therefore, a direct quantitative comparison with HHQ is not feasible at this time. However, this guide will provide the necessary framework for such a comparison by detailing the established experimental protocols and data presentation formats used in the field.
PqsR Signaling Pathway
The PqsR-mediated signaling pathway is a central regulatory circuit in P. aeruginosa. The synthesis of HHQ is carried out by the products of the pqsABCDE operon.[6][7] HHQ can then be converted to PQS by the monooxygenase PqsH.[6][7] Both HHQ and PQS can bind to and activate PqsR, which in turn upregulates the expression of the pqsABCDE operon, creating a positive feedback loop.[6][7] The activated PqsR also modulates the expression of a wide array of genes responsible for virulence factor production.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. A new Pseudomonas quinolone signal (PQS) binding partner: MexG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new Pseudomonas quinolone signal (PQS) binding partner: MexG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-methyl-2-undecyl-4(1H)-quinolone (PQS) in Virulence Factor Expression: A Comparative Guide to Its Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The opportunistic pathogen Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of a wide array of virulence factors. A key player in this intricate network is the Pseudomonas quinolone signal (PQS), a molecule identified as 1-methyl-2-undecyl-4(1H)-quinolone. PQS signaling is integral to the regulation of genes responsible for the production of toxins, proteases, and factors promoting biofilm formation, making it a prime target for the development of novel anti-virulence therapies. This guide provides a comparative analysis of PQS and alternative strategies aimed at disrupting its role in pathogenicity, supported by experimental data and detailed methodologies.
The PQS Signaling Pathway: A Central Hub in Virulence Regulation
The PQS signaling system is intricately linked with other major QS circuits in P. aeruginosa, namely the las and rhl systems, creating a hierarchical regulatory cascade. The biosynthesis of PQS begins with anthranilate and is mediated by the products of the pqsABCDE operon. The resulting precursor, 2-heptyl-4-quinolone (HHQ), is then converted to PQS by the monooxygenase PqsH. PQS, in turn, binds to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqs operon and the activation of numerous virulence genes.
Comparative Analysis of PQS Modulation and its Alternatives
Several compounds have been investigated for their ability to interfere with the PQS signaling pathway and, consequently, attenuate the virulence of P. aeruginosa. This section provides a comparative overview of the efficacy of these alternatives against key virulence factors.
| Compound/Strategy | Target | Pyocyanin Production | Elastase Activity | Biofilm Formation | Motility (Swarming/Swimming) |
| PQS (Control) | PqsR (Agonist) | Baseline | Baseline | Baseline | Baseline |
| Methyl Anthranilate | PQS Biosynthesis (Anthranilate analog) | Concentration-dependent reduction[1] | Major negative effect | Data not consistently reported | Data not consistently reported |
| M34 | PqsR Antagonist | IC50 ~0.3 µM[2] | Significant reduction | Reduces biofilm formation by ~50% at 10 µM[2] | Data not consistently reported |
| Clofoctol | PqsR Antagonist | Significant reduction | Significant reduction | Reduced biofilm formation | Reduced swarming motility |
| Wogonin | PqsR Antagonist | Reduced production | Reduced production | Inhibited biofilm formation | Inhibited twitching, swimming, and swarming |
| Furanone C-30 | LasR and RhlR inhibitor (indirectly affects PQS) | Significant reduction at 50 µM | Significant reduction | Inhibited in a dose-dependent manner | Strongly inhibited at 50 µM |
| Isoliquiritigenin | Targets las, rhl, and pqs systems | Reduced production at 50 & 100 µg/mL | Reduced production at 50 & 100 µg/mL | Reduced formation at 50 & 100 µg/mL | Reduced motility at 50 & 100 µg/mL[3] |
Experimental Protocols
To facilitate the validation and comparison of PQS modulators, detailed methodologies for key experiments are provided below.
General Experimental Workflow for Screening PQS Inhibitors
Quantification of Pyocyanin Production
Pyocyanin, a blue-green phenazine pigment, is a key virulence factor regulated by the PQS system. Its production can be quantified as follows:
-
Culture Preparation: Grow P. aeruginosa strains in a suitable medium (e.g., King's A broth) with and without the test compounds at desired concentrations. Incubate at 37°C with shaking for 24-48 hours.
-
Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and add chloroform at a 3:5 ratio (chloroform:supernatant). Vortex vigorously to extract the pyocyanin into the chloroform phase.
-
Acidification and Quantification: Separate the chloroform layer and add 0.2 M HCl at a 1:3 ratio (HCl:chloroform). Vortex again. The pyocyanin will move to the acidic aqueous phase, turning it pink. Measure the absorbance of this pink solution at 520 nm.
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.[3]
Elastase Activity Assay
Elastase is a protease that contributes to tissue damage during infection. Its activity can be measured using Elastin-Congo Red as a substrate.
-
Supernatant Collection: Grow P. aeruginosa as described for the pyocyanin assay. After incubation, centrifuge the cultures and filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Enzymatic Reaction: Prepare a reaction mixture containing the bacterial supernatant, Elastin-Congo Red (ECR) solution (final concentration of 10 mg/mL), and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM CaCl₂).
-
Incubation and Measurement: Incubate the reaction mixture at 37°C for several hours (e.g., 3-18 hours) with shaking. Stop the reaction by adding a solution like sodium phosphate. Centrifuge to pellet the insoluble ECR.
-
Quantification: Transfer the supernatant, which contains the solubilized Congo Red dye released by elastase activity, to a new tube and measure the absorbance at 495 nm.
Biofilm Formation Assay
The ability of P. aeruginosa to form biofilms is crucial for its persistence and resistance to antibiotics. A common method to quantify biofilm formation is the crystal violet (CV) staining assay.
-
Culture and Biofilm Growth: Grow overnight cultures of P. aeruginosa. Dilute the cultures in fresh medium (e.g., LB or TSB) and add them to the wells of a 96-well microtiter plate, including wells with different concentrations of the test compounds. Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Washing and Staining: Carefully remove the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS). Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Solubilization and Quantification: Discard the CV solution and wash the wells again with PBS to remove excess stain. Add 30% acetic acid or ethanol to each well to solubilize the CV that has stained the biofilm. Measure the absorbance of the solubilized CV at a wavelength of 550-595 nm.
Motility Assays (Swimming and Swarming)
Motility is essential for bacterial dissemination and the initial stages of infection.
-
Plate Preparation:
-
Swimming: Prepare swim agar plates with a low agar concentration (e.g., 0.3% agar in LB or M8 medium).
-
Swarming: Prepare swarm agar plates with a slightly higher agar concentration (e.g., 0.5% agar in LB or M8 medium, often supplemented with glucose and casamino acids).
-
-
Inoculation: Inoculate the center of the agar plates with a small volume of an overnight culture of P. aeruginosa grown with or without the test compounds. For swimming, the inoculum is typically stabbed into the agar, while for swarming, it is spotted on the surface.
-
Incubation and Measurement: Incubate the plates at 37°C for 24-48 hours. Measure the diameter of the zone of bacterial movement from the point of inoculation. A reduction in the diameter in the presence of a test compound indicates inhibition of motility.
Conclusion
The this compound (PQS) signaling system represents a critical control point for virulence in Pseudomonas aeruginosa. The experimental evidence strongly supports its role in the expression of a multitude of virulence factors. The development of compounds that inhibit PQS biosynthesis or antagonize its receptor, PqsR, offers a promising anti-virulence strategy. This guide provides a framework for comparing the efficacy of such alternative compounds, along with the necessary experimental protocols to facilitate further research and development in this vital area of antimicrobial therapy. By targeting virulence rather than bacterial viability, these novel approaches may offer a sustainable path to combating the growing threat of antibiotic-resistant P. aeruginosa infections.
References
A Comparative Analysis of 2-Alkyl-4(1H)-Quinolone Congeners in Pseudomonas aeruginosa
A Guide for Researchers, Scientists, and Drug Development Professionals
The 2-alkyl-4(1H)-quinolones (AQs) are a class of quorum sensing signal molecules pivotal to the pathogenicity of Pseudomonas aeruginosa. This opportunistic pathogen produces a variety of AQ congeners, primarily differing in the length of the C-2 alkyl chain and modifications to the quinolone core. These structural variations significantly influence their biological activity, including their roles in gene regulation, virulence factor production, biofilm formation, and antimicrobial interactions. This guide provides a comparative analysis of key AQ congeners, supported by experimental data and detailed methodologies, to aid in the research and development of novel anti-pseudomonal strategies.
Performance Comparison of Key AQ Congeners
The biological activity of 2-alkyl-4(1H)-quinolones is highly dependent on their chemical structure. The most studied AQs in Pseudomonas aeruginosa include 2-heptyl-4(1H)-quinolone (HHQ), its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS), and the N-oxide variant, 2-heptyl-4-quinolone N-oxide (HQNO). The length of the alkyl chain, typically ranging from C5 to C13, also plays a crucial role in their function.
Quorum Sensing Activity
HHQ and PQS are central to the pqs quorum sensing system. HHQ acts as a precursor to PQS and can also function as a signaling molecule itself.[1] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqsABCDE operon and the expression of numerous virulence factors.[2] While both are agonists of PqsR, PQS is generally considered the more potent signal. Interestingly, some methylated derivatives of PQS have been shown to retain strong quorum sensing activity, comparable to PQS itself.[3] In contrast, HQNO does not appear to function as a quorum sensing signal molecule and does not influence the P. aeruginosa transcriptome in the same manner as HHQ and PQS.[2]
Antimicrobial and Competitive Activity
While primarily known as signaling molecules within P. aeruginosa, AQs also exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.[3] This provides P. aeruginosa with a competitive advantage in mixed-species environments. HQNO, in particular, is a potent inhibitor of the electron transport chain and demonstrates significant antibacterial activity.[2][3] The antibacterial efficacy is influenced by structural modifications; for instance, certain methylated HQNO derivatives show equal or even enhanced growth inhibition of S. aureus compared to the parent compound.[3]
Biofilm Formation
The pqs system is integral to biofilm development in P. aeruginosa. PQS has been shown to induce autolysis, which releases extracellular DNA, a key component of the biofilm matrix.[2] The influence of different AQ congeners on biofilm formation is complex. Long-chain amide derivatives of 2-amino-4-quinolone have demonstrated significant biofilm inhibition in P. aeruginosa, with the highest activity observed for compounds with a 12-carbon alkyl chain.[4] This suggests that while endogenous AQs promote biofilm formation, synthetic analogues can be developed as potent inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data on the comparative activities of various 2-alkyl-4(1H)-quinolone congeners.
| Compound | Target Organism | Activity | Concentration / Value | Reference(s) |
| HHQ (C7) | Vibrio vulnificus | Bacteriostatic | - | [5] |
| PQS (C7) | Bacillus subtilis | Repression of Biofilm Formation | - | [5] |
| HQNO (C7) | Staphylococcus aureus | Growth Inhibition | Significant at 100 µM | [3] |
| NMe-PQS (C7) | Staphylococcus aureus | Growth Inhibition | Similar to HQNO at 100 µM | [3] |
| 4OMe-HQNO (C7) | Staphylococcus aureus | Growth Inhibition | Stronger than HQNO at 100 µM | [3] |
| 2-dodecyl-amino-4-quinolone derivative | Pseudomonas aeruginosa | Biofilm Inhibition | High | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of the complex interactions of AQs and the methods used to study them.
Caption: The PQS quorum sensing pathway, illustrating the biosynthesis of HHQ and PQS and their role in activating the transcriptional regulator PqsR to control virulence gene expression and biofilm formation.
References
- 1. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Talk: A Comparative Guide to the Cross-Reactivity of 1-methyl-2-undecyl-4(1H)-quinolone with Quorum Sensing Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of 1-methyl-2-undecyl-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS), reveals a nuanced landscape of interaction with non-cognate quorum sensing (QS) receptors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of PQS's interactions, supported by experimental data, to inform the design of novel anti-virulence strategies targeting bacterial communication.
Introduction to Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa, a versatile and opportunistic pathogen, employs a sophisticated network of cell-to-cell communication systems, collectively known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. This intricate network is primarily governed by three interconnected systems: the las, rhl, and pqs systems. Each system utilizes a specific signaling molecule that binds to its cognate receptor to initiate a signaling cascade. The las system is controlled by the LasR receptor, which binds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system is regulated by the RhlR receptor, which responds to N-butanoyl-L-homoserine lactone (C4-HSL). The pqs system is mediated by the Pseudomonas Quinolone Signal (PQS), this compound, and its precursor 2-heptyl-4-quinolone (HHQ), which both bind to the PqsR receptor.[1][2] While these systems are distinct, there is significant cross-talk and hierarchical regulation among them, making the study of signal specificity and receptor cross-reactivity crucial for understanding the overall QS network.[1][3]
Cross-Reactivity of PQS with Other QS Receptors
The specificity of ligand-receptor interactions is a cornerstone of QS signaling. While PQS primarily functions through its cognate receptor, PqsR, studies have explored its potential to interact with other QS receptors, namely LasR and RhlR.
Interaction with RhlR
Emerging evidence suggests a direct interaction between PQS and the RhlR receptor. A study utilizing photoaffinity-based probes provided the first indication of a direct physical interaction between PQS and RhlR at the protein-ligand level.[4][5] This finding is significant as it points towards a direct mode of cross-talk between the pqs and rhl systems, beyond the established regulatory-level interactions.
However, it is crucial to note that while a direct binding event has been identified, functional assays indicate that PQS does not act as an agonist for RhlR. In a study using an E. coli reporter strain with an arabinose-inducible rhlR and a PrhlA-mNeonGreen transcriptional reporter, the addition of 50 µM synthetic PQS did not activate RhlR-driven transcription of rhlA above background levels.[6] This suggests that the binding of PQS to RhlR may have a modulatory or antagonistic effect, or that the interaction does not lead to a productive conformational change required for transcriptional activation.
To date, quantitative data on the binding affinity (e.g., dissociation constant, Kd) of PQS to RhlR has not been reported in the literature. Further biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), are needed to quantify this interaction and elucidate its thermodynamic and kinetic parameters.
Interaction with LasR
In contrast to RhlR, there is no current evidence to suggest a direct binding interaction between PQS and the LasR receptor. The regulation between the pqs and las systems appears to be primarily at the transcriptional level, with LasR positively regulating the expression of pqsR.[7] Functional assays using LasR-based reporter strains have not shown any activation or inhibition by PQS, supporting the hypothesis that PQS does not directly interact with LasR.[6]
Summary of PQS Cross-Reactivity
The following table summarizes the current understanding of the cross-reactivity of PQS with its cognate receptor, PqsR, and the non-cognate receptors, RhlR and LasR.
| Ligand | Receptor | Interaction Type | Binding Affinity (Kd) | Functional Outcome | Experimental Evidence |
| PQS | PqsR | Cognate Binding | ~1.2 µM[8] | Agonist (activates transcription) | DNA mobility shift assays, β-galactosidase reporter fusions[7] |
| PQS | RhlR | Cross-Reactivity | Not Quantified | No agonistic activity observed[6] | Photoaffinity labeling[4][5] |
| PQS | LasR | No Direct Interaction | N/A | No functional effect observed[6] | Reporter gene assays[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Photoaffinity Labeling for PQS-RhlR Interaction
This method was used to identify direct binding partners of PQS in P. aeruginosa.[4][5]
-
Probe Synthesis: PQS is chemically modified to incorporate a photoreactive group (e.g., a diazirine) and a ligation handle (e.g., an alkyne).[8]
-
Incubation: The photoaffinity probe is incubated with P. aeruginosa cell lysate or intact cells to allow for binding to target proteins.
-
UV Cross-linking: The mixture is exposed to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and any interacting proteins.
-
Ligation of Reporter Tag: A reporter tag (e.g., biotin or a fluorescent dye) containing a complementary functional group (e.g., an azide) is added and ligated to the probe's handle via a bio-orthogonal reaction such as click chemistry.
-
Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin-coated beads. The enriched proteins are then separated by SDS-PAGE and identified by mass spectrometry.
Reporter Gene Assay for Functional Activity
This assay is used to determine if a ligand can activate or inhibit the transcriptional activity of a QS receptor.[1][6]
-
Strain Construction: An E. coli or P. aeruginosa reporter strain is constructed. This strain typically lacks the native signaling molecule synthase to avoid background activation. It contains two plasmids: one expressing the receptor of interest (e.g., rhlR or lasR) under the control of an inducible promoter, and a second plasmid containing a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) downstream of a promoter that is regulated by the receptor of interest (e.g., PrhlA or PlasB).
-
Culture and Induction: The reporter strain is grown to a specific optical density. The expression of the receptor is induced (e.g., with arabinose for a pBAD promoter).
-
Ligand Addition: The ligand to be tested (e.g., PQS) is added to the culture at various concentrations. For antagonism assays, the test ligand is added in the presence of the cognate ligand.
-
Incubation: The cultures are incubated for a defined period to allow for ligand binding, receptor activation, and reporter gene expression.
-
Reporter Gene Measurement: The activity of the reporter enzyme is measured (e.g., β-galactosidase activity using a colorimetric substrate like ONPG, or luminescence using a luminometer). The level of reporter activity is indicative of the functional effect of the ligand on the receptor.
Visualizing the Quorum Sensing Network and Experimental Workflow
To better illustrate the complex relationships within the P. aeruginosa QS network and the experimental approaches to study them, the following diagrams are provided.
Caption: P. aeruginosa QS network showing cross-regulation.
References
- 1. Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the RhlR-PqsE complex from Pseudomonas aeruginosa reveals mechanistic insights into quorum sensing transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new quorum sensing autoinducer binding partners in Pseudomonas aeruginosa using photoaffinity probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of PQS and HHQ Probes for Photoaffinity Labeling [bioforumconf.com]
Structure-Activity Relationship of 1-Methyl-2-undecyl-4(1H)-quinolone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-2-undecyl-4(1H)-quinolone analogs, focusing on their potential as antimicrobial and quorum sensing inhibitory agents. Due to the limited availability of data on the specific 1-methyl-2-undecyl derivative, this guide draws comparisons from structurally related 2-alkyl-4(1H)-quinolones and N-methyl-2-alkenyl-4(1H)-quinolones to infer potential biological activities and SAR trends.
Introduction to 2-Alkyl-4(1H)-quinolones
Quinolones are a broad class of heterocyclic compounds recognized for their diverse biological activities.[1] While fluoroquinolones are well-established antibacterial agents that primarily target DNA gyrase and topoisomerase IV, a distinct class of 2-alkyl-4(1H)-quinolones (AQs) has garnered attention for its role in bacterial cell-to-cell communication, known as quorum sensing (QS), particularly in Pseudomonas aeruginosa.[2][3] These molecules, such as the Pseudomonas quinolone signal (PQS, 2-heptyl-3-hydroxy-4(1H)-quinolone), are crucial for regulating virulence factors and biofilm formation.[4][5] The structural backbone of this compound suggests potential for both antimicrobial and quorum sensing modulatory activities.
Comparative Biological Activities
While specific data for this compound is scarce, studies on analogous compounds provide valuable insights into its potential efficacy. The biological activity of 2-alkyl-4(1H)-quinolones is significantly influenced by the nature of the substituents at the N-1 and C-2 positions.
Antimicrobial Activity
Research on N-methyl-2-alkenyl-4(1H)-quinolones has demonstrated antimycobacterial activity.[6] This suggests that the N-1 methylation is compatible with antimicrobial action. Furthermore, the length of the alkyl chain at the C-2 position is a critical determinant of potency. Studies on various 2-alkyl-4(1H)-quinolones have shown that these compounds exhibit activity primarily against Gram-positive bacteria.[7] For instance, analogs with varying alkyl chain lengths have been shown to be active against Staphylococcus aureus and other pathogens.[8] The undecyl (C11) chain of the target compound is a relatively long lipophilic chain, which can influence membrane interaction and target engagement.
Table 1: Comparative Antimicrobial Activity of 2-Alkyl-4(1H)-quinolone Analogs
| Compound Class | Alkyl/Alkenyl Chain Length | Target Organism | Activity (MIC/IC50) | Reference |
| N-methyl-2-alkenyl-4(1H)-quinolones | Varied | Mycobacterium smegmatis | Active (specific values not detailed in abstract) | [6] |
| 2-Alkyl-4(1H)-quinolones | Heptyl (C7), Nonyl (C9) | Metronidazole-resistant Helicobacter pylori | MIC: 0.1–0.5 mg/mL | [7] |
| N-Alkyl-pyranoquinolones | Nonyl (C9) | Staphylococcus aureus (including MRSA) | MIC: 1–4 μg/mL | [8] |
Note: This table presents data from related but not identical compound series to provide a comparative context.
Quorum Sensing Inhibition
The 2-alkyl-4(1H)-quinolone scaffold is a well-established pharmacophore for targeting the Pseudomonas aeruginosa quorum sensing system. The native ligand for the PqsR receptor is 2-heptyl-4(1H)-quinolone (HHQ).[4] Synthetic analogs can act as either agonists or antagonists of this receptor, thereby modulating the expression of virulence genes. The undecyl chain at the C-2 position of this compound would likely influence its binding affinity and functional effect on the PqsR receptor. The N-1 methyl group may also play a role in receptor interaction.
Table 2: Quorum Sensing Inhibitory Activity of Related Quinolone Analogs
| Compound Class | Target | Assay | Activity (IC50) | Reference |
| Synthetic 2-alkyl-4-quinolones | PqsR Receptor (P. aeruginosa) | Reporter Gene Assay | Potent inhibition (nanomolar to low micromolar) | [4] |
| Flavone Derivatives | LasR/RhlR Receptors (P. aeruginosa) | Luciferase Reporter Assay | Varies with structure | [9] |
Note: This table provides a general overview of the potential for quinolone-based compounds to inhibit quorum sensing.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, the following SAR trends can be inferred for this compound analogs:
-
N-1 Position: The presence of a methyl group at the N-1 position is tolerated and can be compatible with biological activity, as seen in antimycobacterial N-methyl-2-alkenyl-4(1H)-quinolones.[6] This substituent may influence the compound's physicochemical properties, such as solubility and membrane permeability.
-
C-2 Position: The length and saturation of the alkyl chain at the C-2 position are critical for both antimicrobial and quorum sensing modulatory activities. A long alkyl chain, such as undecyl, increases lipophilicity, which may enhance membrane disruption or interaction with hydrophobic binding pockets of target proteins. For quorum sensing activity, the alkyl chain length directly impacts the binding affinity to the PqsR receptor.
-
C-3 Position: The absence of a carboxylic acid group at the C-3 position, which is characteristic of fluoroquinolone antibiotics, suggests a different primary mechanism of action for these analogs, likely not involving the inhibition of DNA gyrase and topoisomerase IV in the same manner.[6]
-
Quinolone Core: The 4(1H)-quinolone core is the essential scaffold for this class of compounds and is crucial for their biological activity. Modifications to this core would likely have a significant impact on their efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound analogs.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of 2-alkyl-4(1H)-quinolones involves the microwave-assisted reaction of α-chloro ketones with anthranilic acids.[10]
DOT Script for Synthesis Workflow:
Caption: General synthetic workflow for this compound.
Protocol:
-
α-Chloro Ketone Synthesis: The synthesis begins with the coupling of a Weinreb amide (2-chloro-N-methoxy-N-methylacetamide) with an undecyl Grignard reagent to form the corresponding α-chloro ketone.[10]
-
Quinolone Ring Formation: The resulting α-chloro ketone is then reacted with N-methylanthranilic acid under microwave irradiation to yield the final this compound product.[10]
-
Purification: The crude product is purified using standard techniques such as column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent against a specific bacterium.[11]
DOT Script for MIC Assay Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Quinolone Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth).[11][12]
-
Bacterial Inoculum Preparation: A bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[11]
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[12]
Quorum Sensing Inhibition Assay
A common method to screen for QS inhibitors is to use a reporter strain that produces a measurable signal (e.g., fluorescence or bioluminescence) in response to a specific QS signal molecule.[9]
DOT Script for QS Inhibition Assay Workflow:
Caption: Workflow for a quorum sensing (QS) inhibition reporter assay.
Protocol:
-
Reporter Strain and Culture Conditions: A reporter strain, such as P. aeruginosa carrying a plasmid with the pqsA promoter fused to a green fluorescent protein (GFP) gene, is grown in a suitable medium.
-
Assay Setup: The reporter strain is cultured in a 96-well plate in the presence of varying concentrations of the test compound.
-
Induction: The native autoinducer (e.g., HHQ for the Pqs system) is added to the wells to induce the expression of the reporter gene.
-
Measurement: After a suitable incubation period, the fluorescence (or other reporter signal) and the optical density (for growth monitoring) are measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the QS signal) is determined.
Signaling Pathways
The primary signaling pathway targeted by 2-alkyl-4(1H)-quinolones is the Pseudomonas aeruginosa quorum sensing system.
DOT Script for PQS Signaling Pathway:
Caption: The Pseudomonas aeruginosa PQS quorum sensing pathway.
In this pathway, the pqsABCD operon is responsible for the synthesis of HHQ, which is then converted to PQS by the monooxygenase PqsH.[4] Both HHQ and PQS can bind to and activate the transcriptional regulator PqsR. Activated PqsR then upregulates the expression of virulence genes and genes involved in biofilm formation.[4] this compound analogs with antagonistic properties would compete with the native ligands for binding to PqsR, thereby inhibiting this signaling cascade and reducing the pathogenicity of P. aeruginosa.
Conclusion
While direct experimental data for this compound analogs is limited, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial and quorum sensing inhibitory agents. The N-methyl and C-2 undecyl substituents are key features that are likely to modulate the biological activity of this quinolone scaffold. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the synthesis, evaluation, and mechanistic understanding of this promising class of compounds. Further research is warranted to synthesize these specific analogs and to quantitatively assess their biological activities to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 3. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Measuring the Production of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 7. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Confirming the Identity of 1-methyl-2-undecyl-4(1H)-quinolone: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous identification of synthetic and natural compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of spectroscopic methods for confirming the identity of 1-methyl-2-undecyl-4(1H)-quinolone, a member of the quinolone class of compounds known for their roles in bacterial communication and as potential therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. However, complementary techniques such as mass spectrometry provide orthogonal data that strengthens the confidence in compound identification. This guide will delve into the expected NMR spectroscopic signatures of this compound, compare it with alternative analytical methods, and provide a detailed experimental protocol for NMR analysis.
NMR Spectroscopy: The Definitive Tool for Structural Elucidation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~ 6.1 | s |
| H-5 | ~ 8.2 | dd |
| H-6 | ~ 7.4 | t |
| H-7 | ~ 7.7 | t |
| H-8 | ~ 7.5 | d |
| N-CH₃ | ~ 3.7 | s |
| α-CH₂ (undecyl) | ~ 2.7 | t |
| β-CH₂ (undecyl) | ~ 1.7 | m |
| (CH₂)₈ (undecyl) | ~ 1.2-1.4 | m |
| CH₃ (undecyl) | ~ 0.9 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 155 |
| C-3 | ~ 110 |
| C-4 | ~ 178 |
| C-4a | ~ 141 |
| C-5 | ~ 126 |
| C-6 | ~ 123 |
| C-7 | ~ 132 |
| C-8 | ~ 116 |
| C-8a | ~ 120 |
| N-CH₃ | ~ 34 |
| α-CH₂ (undecyl) | ~ 38 |
| Undecyl Chain | ~ 22-32 |
| CH₃ (undecyl) | ~ 14 |
Alternative Identification Method: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It serves as an excellent complementary method to NMR for confirming molecular weight and elemental composition.
Comparison of NMR and MS for the Identification of this compound
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information, including connectivity and stereochemistry. | Molecular weight and elemental formula (with high resolution MS). Fragmentation patterns can provide structural clues. |
| Sample Amount | Milligram quantities | Microgram to nanogram quantities |
| Analysis Time | Minutes to hours | Seconds to minutes |
| Confirmation Level | High (definitive structure) | High (molecular formula), moderate (structure inferred from fragmentation) |
For this compound (C₂₁H₃₁NO), the expected exact mass would be approximately 313.2406 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the elemental composition.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Process and calibrate the ¹³C NMR spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to further confirm proton-proton and proton-carbon correlations, respectively.
Visualization of a Relevant Biological Pathway
This compound belongs to a class of molecules that are structurally related to the Pseudomonas Quinolone Signal (PQS) molecules, which play a crucial role in the quorum sensing system of the bacterium Pseudomonas aeruginosa. This signaling pathway regulates the expression of virulence factors and is a target for the development of novel anti-infective agents.[1][2][3][4]
Caption: Quorum sensing network in P. aeruginosa.
Conclusion
The definitive identification of this compound relies on a combination of spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the molecule's constitution. When combined with mass spectrometry, which confirms the molecular weight and elemental composition, researchers can have a high degree of confidence in the identity and purity of their compound. The provided experimental protocol and comparative data serve as a valuable resource for scientists working with this and related quinolone compounds.
References
- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 4. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Natural vs. Synthetic 1-methyl-2-undecyl-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of naturally derived and synthetically produced 1-methyl-2-undecyl-4(1H)-quinolone. The content is based on published experimental data to assist researchers in evaluating the potential of this compound for further investigation.
Introduction
This compound is a member of the quinolone class of compounds, which are known for their broad-spectrum biological activities.[1][2] Natural quinolones have been isolated from various microorganisms, including the actinomycete Pseudonocardia sp. CL38489.[3][4] The synthetic counterparts of these natural products offer a more accessible source for research and development. This guide focuses on the comparative biological activity, primarily the potent and specific antibacterial action against Helicobacter pylori.[3][4]
Comparative Biological Activity
The primary biological activity reported for this compound is its potent and selective antibacterial effect against Helicobacter pylori, a bacterium implicated in various gastric diseases.[3][4] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound | Source | Target Organism | MIC (µg/mL) | Reference |
| This compound | Natural (isolated from Pseudonocardia sp. CL38489) | Helicobacter pylori | 0.0001 | Dekker et al., 1998[4] |
| This compound | Synthetic | Helicobacter pylori | Not explicitly compared side-by-side in the same study, but synthesis was achieved to match the natural product's structure and activity. | Geddis et al. & Spring et al. confirm synthesis and bioactivity.[5][6][7] |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the literature for determining the antibacterial activity of this compound.
Antimicrobial Susceptibility Testing against Helicobacter pylori
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against H. pylori.
Methodology: The agar dilution method is a standard procedure for determining the MIC of antimicrobial agents against H. pylori.
Procedure:
-
Media Preparation: Brucella agar supplemented with 5% horse serum is prepared.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions of the compound are then incorporated into the molten agar at a temperature of 45-50°C to achieve the final desired concentrations.
-
Inoculum Preparation: H. pylori strains are cultured on appropriate agar plates for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). The bacterial colonies are then harvested and suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: The agar plates containing the different concentrations of the test compound, along with a compound-free control plate, are inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated plates are incubated at 37°C for 72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.
Signaling Pathway and Experimental Workflow Visualization
The structural similarity of 2-alkyl-4(1H)-quinolones to the Pseudomonas aeruginosa quorum sensing signal molecule, Pseudomonas quinolone signal (PQS), suggests a potential role in modulating bacterial communication.[3] Quorum sensing is a cell-density-dependent signaling mechanism that regulates various bacterial behaviors, including virulence factor production and biofilm formation.
Caption: Pseudomonas Quinolone Signal (PQS) Quorum Sensing Pathway.
Caption: Workflow for Comparing Biological Activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1,2-disubsubstituted 4-quinolone analogues of Pseudonocardia sp. natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinolone compounds from Pseudonocardia sp. with selective and potent anti-Helicobacter pylori activity: taxonomy of producing strain, fermentation, isolation, structural elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis of Quinolone Natural Products from Pseudonocardia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Quinolone Production Profiles in Pseudomonas Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinolone production profiles across different strains of Pseudomonas, with a primary focus on the well-studied opportunistic pathogen, Pseudomonas aeruginosa. The production of 2-alkyl-4-quinolones (AQs) is a key feature of the cell-to-cell communication system, known as quorum sensing (QS), in P. aeruginosa. This system plays a critical role in regulating virulence factors and biofilm formation, making it a significant target for novel antimicrobial strategies. This document summarizes quantitative data from experimental studies, details the methodologies used, and visualizes the key signaling pathways and workflows.
Introduction to Pseudomonas Quinolone Signaling
Pseudomonas aeruginosa utilizes a complex quorum-sensing network to coordinate gene expression in a cell-density-dependent manner. This network includes the las, rhl, and pqs systems. The pqs system is mediated by a family of 2-alkyl-4-quinolones (AQs), most notably the Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone), its precursor 2-heptyl-4(1H)-quinolone (HHQ), and the cytotoxic 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). These molecules are involved in virulence, iron acquisition, and interspecies competition.[1][2][3]
The biosynthesis of these quinolones is primarily governed by the pqsABCDE operon. Anthranilic acid, derived from the chorismate pathway, is the initial precursor. The PqsA enzyme activates anthranilate, which is then condensed with a β-keto fatty acid by the action of PqsB, PqsC, and PqsD to form HHQ. The monooxygenase PqsH subsequently converts HHQ to PQS. A different enzyme, PqsL, is involved in the production of HQNO.[1][4]
Comparative Analysis of Quinolone Production
The production of PQS, HHQ, and HQNO varies significantly among different Pseudomonas aeruginosa strains, influenced by their genetic background and environmental conditions. Clinical isolates, particularly those from chronic infections such as in cystic fibrosis (CF) patients, often exhibit altered quinolone production profiles compared to laboratory strains like PAO1 and PA14.
Quantitative Data on Quinolone Production
The following tables summarize quantitative data on PQS, HHQ, and HQNO production from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as growth media, incubation time, and analytical methods.
Table 1: Quinolone Production in P. aeruginosa Laboratory Strains
| Strain | PQS (µM) | HHQ (µM) | HQNO (µM) | Growth Conditions | Reference |
| PAO1 | ~9.3 | Not specified | Not specified | 24h culture | [5] |
| PAO1 | Not specified | Not specified | Not specified | Produces a robust range of AQs | [6] |
| PA14 | Not specified | Not specified | Not specified | Produces a robust range of AQs | [6] |
Table 2: Quinolone Production in P. aeruginosa Clinical Isolates
| Strain Type | PQS Levels | HHQ Levels | HQNO Levels | Key Observations | Reference |
| CF Isolates (4 of 5) | Increased production relative to PAO1 | Not specified | Not specified | 7- to 15-fold more PQS during logarithmic growth | [7] |
| CF Isolates (First Colonization) | Higher levels of some AQ derivatives (dbPQSC9) compared to chronic strains | Equivalent to chronic strains | Higher levels of some AQ derivatives (HQNOC7, HQNOC9:1) compared to chronic strains | First colonization strains produce more of certain AQs. | [2] |
| CF Isolates (Chronic) | Lower levels of some AQ derivatives compared to first colonization strains | Equivalent to first colonization strains | Lower levels of some AQ derivatives compared to first colonization strains | The HHQ/HQNOC9:1 ratio is significantly different between chronic and first-colonizing strains. | [2] |
| Clinical Isolates (50 total) | 72% of strains produced detectable PQS | Not specified | Not specified | Wide variation in PQS production levels among isolates. | [5] |
| Acute Infection Isolates | Higher levels of HQNO | Not specified | Higher levels compared to chronic isolates | HQNO levels differ between acute and chronic infection stages. | [8] |
| Chronic Infection Isolates | Lower levels of HQNO | Not specified | Lower levels compared to acute isolates | [8] |
Table 3: Quinolone Production in Other Pseudomonas Species
| Species | Quinolone(s) Produced | Function | Reference |
| Pseudomonas fluorescens | Quinolobactin, Thioquinolobactin | Siderophore, Antifungal | |
| Pseudomonas putida | Does not produce PQS | Affected by PQS from P. aeruginosa (interspecies signaling) |
Signaling Pathways and Experimental Workflows
PQS Biosynthesis and Regulatory Pathway
The synthesis of PQS, HHQ, and HQNO is intricately regulated by the las and rhl quorum-sensing systems, creating a hierarchical control network. The LasR regulator, activated by its autoinducer 3-oxo-C12-HSL, positively regulates the expression of pqsR (also known as mvfR), a key transcriptional activator of the pqsABCDE operon. PqsR, in turn, is activated by HHQ and PQS, creating a positive feedback loop. The RhlR regulator, activated by C4-HSL, can negatively regulate PQS production.
Caption: PQS signaling pathway in P. aeruginosa.
General Experimental Workflow for Quinolone Quantification
The quantification of quinolones from bacterial cultures typically involves several key steps: bacterial culture, extraction of quinolones, and analysis by analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for quinolone quantification.
Experimental Protocols
Bacterial Culture and Sample Preparation
-
Bacterial Strains and Growth Conditions: P. aeruginosa strains (e.g., PAO1, PA14, clinical isolates) are typically grown from freezer stocks on Luria agar plates and incubated for 18 hours at 37°C.[6] Single colonies are then used to inoculate a liquid medium such as Luria Broth (LB).[6] Cultures are incubated at 37°C with shaking until they reach the desired growth phase (e.g., late logarithmic or stationary phase) for quinolone extraction.[7]
-
Sample Collection: A specific volume of the bacterial culture is collected for extraction. The optical density at 600 nm (OD600) is often measured to normalize for cell number.
Quinolone Extraction
A common method for extracting quinolones from culture supernatants is liquid-liquid extraction using an organic solvent.
-
To a sample of bacterial culture supernatant, an equal volume of ethyl acetate acidified with 0.1% (v/v) acetic acid is added.[6]
-
The mixture is vortexed vigorously for 1 minute to ensure thorough mixing.[6]
-
The sample is then centrifuged to separate the aqueous and organic phases.[6]
-
The upper organic phase, containing the quinolones, is carefully transferred to a new tube.[6]
-
The extraction process can be repeated on the remaining aqueous phase to maximize recovery.[6]
-
The collected organic extracts are then dried, for example, using a Speedvac concentrator, and stored at -80°C until analysis.[6]
LC-MS/MS Analysis for Quinolone Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying quinolones.
-
Sample Preparation for LC-MS/MS: The dried extracts are reconstituted in a suitable solvent, such as methanol. An internal standard (e.g., a deuterated analog of PQS) is often added to each sample to correct for variations in extraction efficiency and instrument response.
-
Chromatographic Separation: The reconstituted samples are injected into a liquid chromatography system. A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile) is employed to separate the different quinolone molecules based on their hydrophobicity.[9][10]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in a selected reaction monitoring (SRM) mode for high specificity and sensitivity. In SRM, a specific precursor ion (the molecular ion of the quinolone of interest) is selected and fragmented, and a specific product ion is monitored. The precursor/product ion pairs for PQS, HHQ, and HQNO are pre-determined using pure standards. The electrospray ionization (ESI) source is typically operated in positive ion mode.[9]
-
Quantification: The concentration of each quinolone in the samples is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of pure quinolone standards.
Conclusion
The production of quinolone signaling molecules, particularly PQS, HHQ, and HQNO, is a highly variable trait among Pseudomonas strains. The available data suggests that clinical isolates, especially those from chronic CF infections, have distinct quinolone production profiles compared to laboratory strains, often characterized by an upregulation of PQS. This variation has significant implications for the virulence and pathogenesis of P. aeruginosa infections. The detailed experimental protocols provided here offer a foundation for researchers to conduct their own comparative studies. Further research with a broader range of clinical and environmental isolates under standardized conditions is necessary to fully understand the diversity of quinolone production and its role in the adaptability and pathogenicity of Pseudomonas. This knowledge is crucial for the development of targeted anti-virulence therapies that disrupt quorum sensing in this important pathogen.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 4. Pseudomonas aeruginosa clinical and environmental isolates constitute a single population with high phenotypic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Strain-dependent diversity in the Pseudomonas aeruginosa quorum-sensing regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics reveals unique responses to antimicrobial treatments in clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1-methyl-2-undecyl-4(1H)-quinolone as an Infection Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 1-methyl-2-undecyl-4(1H)-quinolone (MUQ) as a potential biomarker for Pseudomonas aeruginosa infections. While direct quantitative and comparative data for MUQ is not extensively available in current literature, this document leverages comprehensive data from closely related 2-alkyl-4-quinolones (AQs) to establish a roadmap for its validation. The principles, protocols, and comparative analyses presented for well-studied AQs like 2-heptyl-4-quinolone (HHQ), 2-nonyl-4-quinolone (NHQ), and their derivatives serve as a robust surrogate for evaluating MUQ.
Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to regulate its virulence and biofilm formation. The pqs QS system is responsible for the production of a diverse array of 2-alkyl-4-quinolone (AQ) signal molecules.[1][2] These molecules are considered promising biomarkers for P. aeruginosa infections, particularly in the context of cystic fibrosis (CF), as their presence is directly linked to the bacterial load.[2][3]
Comparative Performance of 2-Alkyl-4-Quinolones as Biomarkers
Studies have demonstrated a strong correlation between the concentrations of various AQs in clinical samples (sputum, plasma, and urine) and the live P. aeruginosa bacterial load as determined by quantitative polymerase chain reaction (qPCR).[2][3] This correlation is often stronger than that observed with traditional culture-based methods, suggesting that AQs could serve as more sensitive and immediate biomarkers of infection status.[3]
Below is a summary of the correlative performance of key AQs with P. aeruginosa load in sputum samples from cystic fibrosis patients at clinical stability.
| Biomarker | Comparison Method | Sample Type | Correlation Coefficient (r) | p-value | Reference |
| HHQ (2-heptyl-4-quinolone) | qPCR | Sputum | 0.437 | <0.001 | [3] |
| Culture | Sputum | 0.381 | 0.002 | [3] | |
| NHQ (2-nonyl-4-quinolone) | qPCR | Sputum | 0.443 | <0.001 | [3] |
| Culture | Sputum | 0.296 | 0.017 | [3] | |
| HQNO (2-heptyl-4-quinolone N-oxide) | qPCR | Sputum | 0.370 | 0.002 | [3] |
| Culture | Sputum | 0.219 | 0.081 (NS) | [3] |
NS: Not Significant
Experimental Protocols
The validation of MUQ as a biomarker would necessitate a highly sensitive and specific detection method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of AQs in Clinical Samples by LC-MS/MS
This protocol is adapted from established methods for the analysis of AQs in biological matrices.
1. Sample Preparation (Sputum)
-
Homogenize sputum samples with a reducing agent (e.g., dithiothreitol) to break down mucus.
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the AQs.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each AQ analyte and internal standards would need to be optimized. For MUQ (C₂₁H₃₁NO), the precursor ion would be [M+H]⁺.
-
Signaling Pathways and Experimental Workflows
The biosynthesis of AQs is governed by the pqs quorum sensing system in P. aeruginosa. Understanding this pathway is crucial for interpreting the biological significance of these biomarkers.
Caption: Biosynthesis and regulation of 2-alkyl-4-quinolones via the Pqs pathway.
The validation of a novel biomarker like MUQ follows a structured workflow, from initial discovery to clinical application.
Caption: A streamlined workflow for the validation of a new biomarker.
References
- 1. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Novel Fluorinated 4-Quinolones and Ciprofloxacin
In the ongoing search for more potent antimicrobial agents to combat the rise of antibiotic resistance, novel fluorinated 4-quinolones are being extensively investigated. This guide provides a comparative analysis of the in vitro activity of several of these novel compounds against that of ciprofloxacin, a widely used second-generation fluoroquinolone. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Brief Overview
Quinolone antibiotics, including ciprofloxacin and its novel fluorinated derivatives, exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death.[2][3] The key event in their action is the formation of a ternary complex with the enzyme and DNA, which traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks.[2][3][4]
Below is a diagram illustrating the signaling pathway of quinolone action.
Caption: Mechanism of action of quinolone antibiotics.
Comparative In Vitro Activity
The primary measure of the in vitro potency of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for several novel fluorinated 4-quinolones compared to ciprofloxacin against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Compound/Bacterium | S. aureus (including MRSA) | S. epidermidis | Enterococcus faecalis | Streptococci | Enterobacteriaceae | P. aeruginosa | H. influenzae | N. gonorrhoeae | B. fragilis |
| Ciprofloxacin | ~0.5-1 µg/mL | ~1 µg/mL | ~1 µg/mL | ~2 µg/mL | ≤0.25 µg/mL | 0.25-1 µg/mL | ≤0.015 µg/mL | ≤0.008 µg/mL | 8 µg/mL |
| QA-241 | 1 µg/mL[5] | 1 µg/mL[5] | 4 µg/mL[5] | 4 µg/mL[5] | ≤2 µg/mL[5] | > ciprofloxacin | ≤0.03 µg/mL[5] | ≤0.03 µg/mL[5] | - |
| T-3262 (A-60969) | 0.12 µg/mL[6] | 0.5 µg/mL[6] | 0.5 µg/mL[6] | - | ≤0.25 µg/mL[6] | 0.5 µg/mL[6] | ≤0.008 µg/mL[6] | ≤0.008 µg/mL[6] | 2 µg/mL[6] |
| 8-Nitrofluoroquinolone (Compound 11) | ~0.58 µg/mL[7] | - | - | - | ~37.5 µg/mL[7] | - | - | - | - |
| 8-Nitrofluoroquinolone (Compound 9b) | ~0.65 µg/mL[7] | - | - | - | ~15 µg/mL[7] | - | - | - | - |
Data compiled from multiple sources. Values for ciprofloxacin are approximate ranges from the cited literature for comparison.
From the data, it is evident that:
-
T-3262 shows comparable or slightly better activity than ciprofloxacin against Enterobacteriaceae and P. aeruginosa, and significantly better activity against Gram-positive organisms like S. aureus (including MRSA) and E. faecalis, as well as the anaerobe B. fragilis.[6]
-
QA-241 is generally less active than ciprofloxacin against Enterobacteriaceae and P. aeruginosa but demonstrates good activity against S. aureus and S. epidermidis.[5]
-
The novel 8-nitrofluoroquinolone derivatives (compounds 11 and 9b) exhibit promising activity against Gram-positive S. aureus, but their activity against Gram-negative E. coli is considerably weaker than ciprofloxacin.[7]
Experimental Protocols
The determination of in vitro activity is crucial for the evaluation of new antimicrobial agents. Below are detailed methodologies for key experiments.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using standardized broth or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Culture Conditions: A diverse panel of recent clinical isolates of Gram-positive and Gram-negative bacteria is used. Reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 are included for quality control. Bacteria are cultured on appropriate media (e.g., Mueller-Hinton agar or broth) and incubated at 35-37°C.
-
Broth Microdilution Method:
-
Two-fold serial dilutions of the test compounds and ciprofloxacin are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
-
Agar Dilution Method:
-
Serial dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar.
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized bacterial suspension is inoculated onto the surface of the agar plates.
-
Plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that prevents the growth of more than a single colony or a faint haze.[8]
-
The following diagram illustrates the general workflow for MIC determination.
Caption: Experimental workflow for MIC determination.
2. DNA Gyrase and Topoisomerase IV Inhibition Assay
These assays are essential to confirm the mechanism of action of the novel quinolones.
-
Enzyme and DNA Substrate: Purified DNA gyrase and topoisomerase IV from target bacteria (e.g., S. pneumoniae) are used. Supercoiled plasmid DNA (for gyrase supercoiling assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay) serve as substrates.
-
Supercoiling Inhibition Assay (DNA Gyrase):
-
The reaction mixture contains relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the inhibitor (novel quinolone or ciprofloxacin).
-
The reaction is incubated and then stopped.
-
The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The concentration of the inhibitor that prevents the conversion of relaxed DNA to supercoiled DNA is determined.
-
-
Decatenation Inhibition Assay (Topoisomerase IV):
-
The reaction mixture includes kDNA, topoisomerase IV, ATP, and various concentrations of the inhibitor.
-
Following incubation, the reaction is terminated.
-
The decatenated minicircles are separated from the catenated kDNA network by agarose gel electrophoresis.
-
The concentration of the inhibitor that prevents the release of minicircles is determined.
-
Conclusion
The development of novel fluorinated 4-quinolones continues to be a promising avenue in the fight against bacterial infections. Compounds like T-3262 demonstrate the potential for improved activity against both Gram-positive and Gram-negative bacteria, including resistant strains, when compared to ciprofloxacin.[6] The varied activity profiles of different novel compounds underscore the importance of continued structure-activity relationship studies to optimize their antibacterial spectrum and potency. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of these new chemical entities.
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of a new fluorinated 4-quinolone, T-3262 (A-60969) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of Quinolone Generations
For Researchers, Scientists, and Drug Development Professionals
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, evolving through successive generations with progressively broader spectrums of activity. This guide provides an objective comparison of the antibacterial performance of different quinolone generations, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding and application of this important class of antimicrobials.
Evolution of the Antibacterial Spectrum
The development of quinolones is characterized by a stepwise expansion of their antibacterial coverage. Initially narrow-spectrum agents, chemical modifications to the core quinolone structure have led to four distinct generations, each with an enhanced ability to target a wider range of bacterial pathogens.
-
First Generation: Primarily active against Gram-negative bacteria, particularly Enterobacteriaceae, and mainly used for urinary tract infections.
-
Second Generation: Introduction of a fluorine atom significantly expanded their activity to include some Gram-positive bacteria and atypical pathogens.
-
Third Generation: Further improvements in chemical structure enhanced their potency against Gram-positive bacteria, especially Streptococcus pneumoniae.
-
Fourth Generation: These agents possess the broadest spectrum, with added activity against anaerobic bacteria.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By forming a complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state that leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death. The specific target can differ between bacterial types; DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.
Comparative Antibacterial Spectrum: A Quantitative Overview
The following table summarizes the in vitro activity (MIC90 in µg/mL) of representative quinolones from each generation against a panel of clinically relevant bacteria. The MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.
| Bacterial Species | First Generation | Second Generation | Third Generation | Fourth Generation |
| Nalidixic Acid | Ciprofloxacin | Levofloxacin | Moxifloxacin | |
| Gram-Positive | ||||
| Staphylococcus aureus | >1024 | 0.2 | 1.0 | 0.5 |
| Streptococcus pneumoniae | >1024 | 2.0 | 1.0 | 0.25 |
| Gram-Negative | ||||
| Escherichia coli | 16 | 0.015-0.125 | 0.12 | 0.06 |
| Pseudomonas aeruginosa | >1024 | 0.5-1.0 | 2.0 | 8.0 |
| Anaerobic | ||||
| Bacteroides fragilis | >1024 | 64 | >16 | 8.0 |
Note: MIC90 values can vary depending on the study, geographic location, and time of isolate collection. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols for Determining Antibacterial Spectrum
The quantitative data presented in this guide are primarily derived from in vitro susceptibility testing methods, most commonly the broth microdilution and agar dilution techniques, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the quinolone is prepared in a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium.
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of the quinolone. This is achieved by adding a defined volume of the antimicrobial stock solution to molten Mueller-Hinton agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic. An inoculum-replicating apparatus is often used to deliver a precise volume.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony on the agar surface.
Conclusion
The evolution of quinolone antibiotics has provided clinicians and researchers with a powerful and versatile class of antimicrobial agents. The progression from the first to the fourth generation is marked by a significant broadening of the antibacterial spectrum, with notable improvements in activity against Gram-positive and anaerobic bacteria. Understanding the nuances of each generation's spectrum, supported by quantitative data from standardized susceptibility testing methods, is crucial for the appropriate selection and development of these important therapeutic agents in the ongoing battle against bacterial infections.
The Quorum Sensing Landscape: A Comparative Analysis of 1-methyl-2-undecyl-4(1H)-quinolone and Other Key Signaling Molecules
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial communication is paramount in the quest for novel anti-infective therapies. Quorum sensing (QS), a sophisticated cell-to-cell communication system, orchestrates virulence and biofilm formation in many pathogenic bacteria, including the formidable opportunist, Pseudomonas aeruginosa. This guide provides a detailed comparative analysis of 1-methyl-2-undecyl-4(1H)-quinolone against other well-characterized quorum sensing molecules, offering insights into their mechanisms and the experimental frameworks used to evaluate their activity.
Introduction to Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa employs a complex and hierarchical quorum sensing network to regulate the expression of a wide array of virulence factors and to coordinate social behaviors like biofilm formation. This network is primarily composed of three interconnected systems: the las, rhl, and pqs systems.
-
The las and rhl systems: These systems utilize N-acylhomoserine lactones (AHLs) as signaling molecules. The las system, considered the master regulator, produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL or OdDHL), which binds to the transcriptional regulator LasR. The rhl system produces N-butyryl-L-homoserine lactone (C4-HSL), which interacts with its cognate regulator RhlR. The las system positively regulates the rhl system.
-
The pqs system: This system is based on 2-alkyl-4(1H)-quinolones (AQs) and is intricately linked with the las and rhl systems. The primary signaling molecule of this system is 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). Its precursor, 2-heptyl-4(1H)-quinolone (HHQ), also functions as a signaling molecule. Both PQS and HHQ bind to the transcriptional regulator PqsR (also known as MvfR), activating the expression of genes involved in virulence factor production, including pyocyanin, and biofilm formation.[1][2]
Comparative Analysis of Quorum Sensing Molecules
Key Quorum Sensing Molecules:
-
This compound (MUQ): The subject of this analysis, MUQ is a quinolone derivative with a methyl group at the 1-position and an eleven-carbon alkyl chain at the 2-position. Its role in quorum sensing is not extensively characterized.
-
Pseudomonas Quinolone Signal (PQS): A well-characterized signaling molecule in the pqs system, PQS is a potent activator of the PqsR receptor. It plays a crucial role in regulating virulence factors and is also involved in iron chelation.[1][3]
-
2-Heptyl-4(1H)-quinolone (HHQ): The immediate precursor to PQS, HHQ also acts as a signaling molecule by binding to and activating PqsR.[1][2]
-
N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL): The primary signaling molecule of the las system, it is a key regulator of the entire QS cascade in P. aeruginosa.
-
N-butyryl-L-homoserine lactone (C4-HSL): The signaling molecule of the rhl system, it controls the expression of a specific set of virulence factors.
Data Presentation
The following tables summarize the known activities of key quorum sensing molecules. Due to the lack of specific experimental data for this compound, its activity is presented as "Not Reported."
| Molecule | Target Receptor | Known Effect on Pyocyanin Production | Known Effect on Biofilm Formation | IC50/EC50 (if available) |
| PQS | PqsR | Potent Inducer | Inducer | Not applicable (agonist) |
| HHQ | PqsR | Inducer | Inducer | Not applicable (agonist) |
| OdDHL | LasR | Indirect Inducer | Inducer | Not applicable (agonist) |
| C4-HSL | RhlR | Direct Inducer | Inducer | Not applicable (agonist) |
| This compound | PqsR (presumed) | Not Reported | Not Reported | Not Reported |
| Quorum Sensing Inhibitor | Target Receptor | IC50 (Pyocyanin Inhibition) | IC50 (Biofilm Inhibition) |
| meta-bromo-thiolactone (mBTL) | RhlR | 8 µM (±2) | Not Reported |
| V-06-018 | LasR | 18 µM (±2) | Not Reported |
| itc-13 | LasR | 56 µM (±10) | Not Reported |
| 3-NH2-7-Cl-C9-QZN | PqsR | Not Reported | IC50 5 µM (PqsR antagonism) |
Note: IC50 values can vary depending on the specific assay conditions and bacterial strain used.[4][5]
Based on structure-activity relationship studies of other 2-alkyl-4(1H)-quinolones, it can be hypothesized that the undecyl chain of this compound would fit into the hydrophobic ligand-binding pocket of PqsR. The methylation at the N-1 position is a modification that could potentially alter its binding affinity and subsequent activity, either as an agonist or antagonist, but experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of quorum sensing modulation. Below are protocols for key experiments used to evaluate the activity of compounds like this compound.
PqsR Reporter Assay
This assay is used to determine if a compound can activate or inhibit the PqsR transcriptional regulator.
Materials:
-
Escherichia coli or P. aeruginosa strain carrying a PqsR-responsive reporter plasmid (e.g., pEAL08-2 with a pqsA promoter fused to a lacZ or lux reporter gene).[6]
-
Luria-Bertani (LB) broth and agar.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
PQS (positive control agonist).
-
Known PqsR antagonist (positive control inhibitor).
-
96-well microtiter plates.
-
Incubator.
-
Plate reader for measuring absorbance (for LacZ) or luminescence (for Lux).
-
β-galactosidase assay reagents (for LacZ) or luciferin (for Lux).
Procedure:
-
Culture Preparation: Inoculate an overnight culture of the reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include wells with PQS alone (agonist control), a known antagonist plus PQS (antagonist control), and solvent alone (negative control).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 6-8 hours).
-
Measurement:
-
For Lux reporter: Measure the luminescence of each well using a plate reader.
-
For LacZ reporter: Perform a β-galactosidase assay according to standard protocols and measure the absorbance.
-
-
Data Analysis: Normalize the reporter activity to the cell density (OD600). Compare the activity of the test compound to the controls to determine if it acts as an agonist or antagonist of PqsR.
Pyocyanin Quantification Assay
This assay measures the production of pyocyanin, a blue-green pigment and virulence factor regulated by the pqs and rhl quorum sensing systems.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14).
-
LB broth.
-
Test compound.
-
Chloroform.
-
0.2 M HCl.
-
Centrifuge and centrifuge tubes.
-
Spectrophotometer.
Procedure:
-
Culture and Treatment: Grow P. aeruginosa in LB broth in the presence of different concentrations of the test compound for 18-24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
-
Acidification: Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the A520 by 17.072.[7]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms.
Materials:
-
P. aeruginosa strain.
-
LB broth or other suitable biofilm-promoting medium.
-
Test compound.
-
96-well flat-bottom microtiter plates.
-
0.1% crystal violet solution.
-
30% acetic acid.
-
Plate reader.
Procedure:
-
Inoculation and Treatment: Inoculate a 96-well plate with a diluted overnight culture of P. aeruginosa in fresh medium containing various concentrations of the test compound. Include a no-compound control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile water to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new plate and measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.[3]
Mandatory Visualization
Signaling Pathways in P. aeruginosa Quorum Sensing
Caption: Interconnected quorum sensing pathways in P. aeruginosa.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Logical Relationship of PQS Biosynthesis and Regulation
Caption: Biosynthesis and regulation of the Pseudomonas Quinolone Signal (PQS).
References
- 1. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 2. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells [frontiersin.org]
- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin in wild-type cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structure-function analysis of interspecies antagonism by the 2-heptyl-4-alkyl-quinolone signal molecule from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to LC-MS/MS Method Validation for Quinolone Residue Analysis
For researchers, scientists, and drug development professionals, ensuring the safety of food products and the integrity of pharmaceutical development hinges on robust analytical methods. The detection of quinolone residues, a class of synthetic broad-spectrum antibiotics, is a critical concern due to their potential impact on human health and the rise of antibiotic resistance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of different LC-MS/MS method validation approaches for quinolone residue analysis, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your laboratory's needs.
The Crucial Role of Method Validation
The validation of an analytical method is a prerequisite for its use in routine analysis. It provides documented evidence that the method is suitable for its intended purpose. For quinolone residue analysis, this means demonstrating that the method can accurately and reliably detect and quantify these compounds at levels relevant to regulatory limits in various complex matrices such as milk, meat, and eggs.[1][2] Key performance characteristics evaluated during method validation include linearity, recovery (accuracy), precision, limit of detection (LOD), and limit of quantification (LOQ).
A Comparative Look at LC-MS/MS Method Performance
The choice of sample preparation, chromatographic separation, and mass spectrometric conditions can significantly impact the performance of an LC-MS/MS method for quinolone analysis. The following tables summarize quantitative data from various studies, offering a comparative overview of different approaches.
Sample Preparation: The First Step to Success
Effective sample preparation is crucial for removing matrix interferences and concentrating the target analytes. Two common techniques for quinolone residue analysis are Solid-Phase Extraction (SPE) and the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Analyte retention on a solid sorbent followed by elution. | Liquid-liquid partitioning followed by dispersive SPE cleanup.[2] |
| Typical Recovery | 70-110%[3] | 62-113%[4] |
| Precision (RSD) | < 15% | < 20% |
| Advantages | High selectivity, effective for complex matrices. | High throughput, reduced solvent consumption, simple procedure.[2] |
| Disadvantages | Can be time-consuming and require more solvent. | May have lower selectivity for some analyte-matrix combinations. |
Chromatographic Separation and Mass Spectrometric Detection
The choice between conventional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) can influence the speed and resolution of the analysis. Tandem mass spectrometry, typically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides the necessary selectivity and sensitivity for confirmation and quantification.[5][6]
Table 2: Performance Comparison of LC-MS/MS and UPLC-MS/MS Methods for Selected Quinolones in Milk
| Analyte | Method | Linearity (r²) | Recovery (%) | Precision (RSD%) | LOQ (µg/kg) | Reference |
| Ciprofloxacin | LC-MS/MS | > 0.99 | 85 - 105 | < 10 | 0.1 - 1.0 | [1][3] |
| UPLC-MS/MS | > 0.999 | 88 - 102 | < 8 | 0.05 - 0.5 | [3] | |
| Enrofloxacin | LC-MS/MS | > 0.99 | 90 - 110 | < 12 | 0.2 - 1.5 | [1][3] |
| UPLC-MS/MS | > 0.999 | 92 - 108 | < 9 | 0.1 - 0.8 | [3] | |
| Norfloxacin | LC-MS/MS | > 0.99 | 80 - 100 | < 15 | 0.5 - 2.0 | [1][7] |
| UPLC-MS/MS | > 0.998 | 85 - 105 | < 10 | 0.2 - 1.0 | [3] |
Table 3: Validation Parameters for a Multi-Residue LC-MS/MS Method in Various Food Matrices [5]
| Quinolone | Matrix | Recovery (%) | CCα (ng/g) | CCβ (ng/g) |
| Ciprofloxacin | Milk | 95.2 ± 5.1 | 0.25 | 0.38 |
| Chicken | 92.8 ± 6.3 | 0.28 | 0.42 | |
| Pork | 90.5 ± 7.1 | 0.30 | 0.45 | |
| Fish | 88.9 ± 8.2 | 0.32 | 0.48 | |
| Shrimp | 85.4 ± 9.5 | 0.35 | 0.53 | |
| Enrofloxacin | Milk | 96.1 ± 4.8 | 0.22 | 0.33 |
| Chicken | 94.3 ± 5.9 | 0.25 | 0.38 | |
| Pork | 91.7 ± 6.8 | 0.28 | 0.42 | |
| Fish | 89.5 ± 7.9 | 0.30 | 0.45 | |
| Shrimp | 86.2 ± 9.1 | 0.33 | 0.50 |
CCα (Decision Limit) and CCβ (Detection Capability) are statistical parameters defined in Commission Decision 2002/657/EC for the interpretation of results for substances without a permitted limit.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized experimental protocol for the analysis of quinolone residues in animal-derived food products. Specific details may need to be optimized based on the target analytes, matrix, and available instrumentation.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the tissue sample.
-
Extraction: To a 50 mL centrifuge tube, add the homogenized sample, 10 mL of acetonitrile with 1% acetic acid, and internal standards. Vortex for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid or ammonium formate, is typical.[4][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of target quinolones. For each compound, at least two precursor-to-product ion transitions are monitored for confirmation.[5]
Visualizing the Workflow
To better understand the logical flow of a typical LC-MS/MS method for quinolone residue analysis, the following diagram illustrates the key steps from sample receipt to final data analysis.
Caption: Workflow for LC-MS/MS analysis of quinolone residues.
Conclusion
The validation of LC-MS/MS methods for quinolone residue analysis is a critical process that ensures the reliability of analytical data. While both SPE and QuEChERS sample preparation methods can provide acceptable performance, QuEChERS offers advantages in terms of speed and simplicity. The use of UPLC can further enhance the throughput and resolution of the chromatographic separation. Ultimately, the choice of method will depend on the specific requirements of the laboratory, including the number of samples, the variety of matrices, and the target quinolones. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently select and implement a robust and reliable LC-MS/MS method for the routine monitoring of quinolone residues.
References
- 1. Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilrom.ro [agilrom.ro]
- 5. jfda-online.com [jfda-online.com]
- 6. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-methyl-2-undecyl-4(1H)-quinolone
This guide provides crucial safety and logistical information for the handling and disposal of 1-methyl-2-undecyl-4(1H)-quinolone, a quinolone alkaloid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Hazards: According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1] Therefore, it is imperative to prevent its release into the environment and to avoid ingestion.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Protective gloves | Disposable nitrile gloves are recommended for short-term protection.[2] For prolonged contact or when handling larger quantities, consider double-gloving. Always inspect gloves for any damage before use and change them frequently, especially if contact with the chemical is suspected.[3] |
| Eyes | Safety goggles with side-shields | Provides protection from splashes.[1] For activities with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][3] |
| Body | Impervious clothing / Laboratory coat | A buttoned, long-sleeved laboratory coat should be worn to protect the skin.[1][2] For larger scale operations, impervious clothing is recommended. |
| Respiratory | Suitable respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used. |
Operational Plan: Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring: When handling the solid form, avoid the formation of dust.[1] Use a spatula to carefully transfer the desired amount of the compound. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
During Use: Keep containers tightly sealed when not in use. Avoid contact with skin, eyes, and inhalation.[1] Do not eat, drink, or smoke in the work area.[1]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin.[1] Clean the work surface with an appropriate solvent and decontaminating solution.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be collected in a designated and properly labeled hazardous waste container.
-
Environmental Precaution: Prevent the chemical and its waste from entering drains, water courses, or the soil.[1] Due to its high aquatic toxicity, even small amounts can be harmful to the environment.
-
Final Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
